Technical Documentation Center

2,6-Difluoro-4-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Difluoro-4-methylbenzamide
  • CAS: 1803825-31-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,6-Difluoro-4-methylbenzamide

CAS: 1803825-31-1 Formula: C₈H₇F₂NO Molecular Weight: 171.14 g/mol [1][2] Executive Summary & Strategic Utility 2,6-Difluoro-4-methylbenzamide is a specialized fluorinated building block used in the synthesis of high-aff...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803825-31-1 Formula: C₈H₇F₂NO Molecular Weight: 171.14 g/mol [1][2]

Executive Summary & Strategic Utility

2,6-Difluoro-4-methylbenzamide is a specialized fluorinated building block used in the synthesis of high-affinity kinase inhibitors, antibacterials (specifically FtsZ inhibitors), and agrochemicals.[2] Its structural significance lies in the 2,6-difluoro substitution pattern , which imparts two critical physicochemical properties to drug candidates:[2]

  • Conformational Locking: The steric bulk and electrostatic repulsion of the ortho-fluorines force the amide group out of planarity with the phenyl ring (torsion angle typically 60–90°).[2] This "twisted" conformation often mimics the bioactive state required for binding to enzyme pockets, reducing the entropic penalty of binding.

  • Metabolic Blocking: The fluorine atoms block the metabolically labile ortho-positions from oxidative metabolism (e.g., by Cytochrome P450s), while the 4-methyl group provides a vector for further functionalization or hydrophobic interaction.[2]

Physicochemical Profile

The following data establishes the baseline identity for quality control and formulation scientists.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical of benzamides
Melting Point 145–148 °C (Predicted)Based on 2,6-difluorobenzamide analogs
LogP ~1.65Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (NH₂)Primary amide
H-Bond Acceptors 3 (C=O, 2x F)Fluorine acts as a weak acceptor
pKa ~13.5 (Amide NH)Very weak acid; neutral at physiological pH
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility due to lipophilic core

Synthesis & Manufacturing Protocols

While industrial routes often utilize the hydrolysis of nitriles at high temperatures, the Acid Chloride Route is the preferred method for laboratory and pilot-scale synthesis due to its higher purity profile and milder conditions.[2]

Retrosynthetic Analysis

The most reliable disconnection is at the amide bond, tracing back to 2,6-difluoro-4-methylbenzoic acid .[2]

Synthesispath Start 2,6-Difluoro-4-methylbenzoic Acid (CAS 1201597-23-0) Inter Acid Chloride Intermediate (Reactive Species) Start->Inter SOCl2, cat. DMF Reflux, 2h Product 2,6-Difluoro-4-methylbenzamide (CAS 1803825-31-1) Inter->Product NH3 (aq) or NH4OH 0°C to RT

Figure 1: Two-step synthesis via acid chloride activation to ensure complete conversion of the sterically hindered acid.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 2,6-Difluoro-4-methylbenzamide.

Reagents:

  • 2,6-Difluoro-4-methylbenzoic acid (10.0 g, 58.1 mmol)[2]

  • Thionyl chloride (SOCl₂) (20 mL, excess)

  • N,N-Dimethylformamide (DMF) (3 drops)[2]

  • Ammonium hydroxide (28% NH₃) (50 mL)

  • Dichloromethane (DCM) (100 mL)

Step-by-Step Procedure:

  • Activation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve the starting acid in SOCl₂. Add catalytic DMF.[2]

  • Reaction: Heat the mixture to reflux (75 °C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion). Note: The evolution of HCl and SO₂ gas indicates reaction progress.[2]

  • Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2 x 20 mL) to remove traces of thionyl chloride. This yields the crude acid chloride as a yellow oil/solid.[2]

  • Amidation: Dissolve the residue in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

  • Quench: Slowly add the acid chloride solution dropwise to a stirred solution of Ammonium Hydroxide (50 mL) at 0 °C. Caution: Exothermic reaction.

  • Workup: Stir at room temperature for 1 hour. Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine organic layers, wash with 1M HCl (to remove traces of amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white needles.[3]

Validation Criteria:

  • Yield: >85% (Expected >8.5 g).

  • Purity: >98% by HPLC (254 nm).

Medicinal Chemistry Applications

This compound is not merely a passive scaffold; it is an active functional element in drug design.[2]

The "Ortho-Fluorine" Effect

In kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation), the amide linker is critical.[2]

  • Mechanism: The 2,6-difluoro substitution creates steric clash with the amide carbonyl oxygen and the amide proton.[2] This forces the amide bond to rotate out of the plane of the phenyl ring.[2]

  • Result: This pre-organizes the molecule into a conformation that fits narrow binding pockets, reducing the entropy loss upon binding (ΔS_binding), thereby improving affinity (K_d).

FtsZ Inhibition (Antibacterial)

Benzamide derivatives are a potent class of FtsZ (Filamenting temperature-sensitive mutant Z) inhibitors, a protein essential for bacterial cell division.[2][4]

  • SAR Insight: Research indicates that the 2,6-difluoro substitution on the benzamide ring significantly enhances potency against Staphylococcus aureus compared to non-fluorinated analogs.[2] The 4-methyl group serves as a lipophilic anchor, often extending into a hydrophobic sub-pocket of the FtsZ interdomain cleft.[2]

SAR_Logic Core 2,6-Difluoro-4-methylbenzamide Core Scaffold Effect1 Metabolic Stability (Blocks P450 oxidation at ortho-C) Core->Effect1 Effect2 Conformational Control (Twisted Amide Bond) Core->Effect2 Effect3 Hydrophobic Interaction (4-Methyl group fills pocket) Core->Effect3 Target High Affinity Binding (Kinase / FtsZ Targets) Effect1->Target Prolonged Half-life Effect2->Target Entropy Optimization Effect3->Target Potency Boost

Figure 2: Structure-Activity Relationship (SAR) logic for the 2,6-difluoro-4-methylbenzamide scaffold.

Analytical Quality Control

To ensure the integrity of the building block before use in downstream synthesis, the following analytical parameters must be met.

HPLC Method[2][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

NMR Characterization (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.80 (br s, 1H, NH).

    • δ 7.50 (br s, 1H, NH).

    • δ 7.10 (d, J = 8-10 Hz, 2H, Ar-H3/H5).[2] Note: The doublet arises from coupling with the ortho-fluorines.[2]

    • δ 2.35 (s, 3H, Ar-CH₃).[2]

  • ¹⁹F NMR:

    • Single peak around -110 to -115 ppm (relative to CFCl₃), confirming the symmetric 2,6-substitution.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood.[2] The acid chloride intermediate is corrosive and lachrymatory; handle with strict moisture exclusion.[2]

References

  • Bi, F., et al. "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition."[4] Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 958-962.[4]

  • Vertex AI Search. "Preparation of 2,6-difluorobenzamide via nitrile hydrolysis."[2][3] Patent CN1861575A, 2006.

  • ChemicalBook. "2,6-Difluoro-4-methylbenzamide Product Entry." ChemicalBook Database.[2]

  • PubChem. "Compound Summary: 2,6-Difluorobenzamide derivatives." National Library of Medicine.

Sources

Exploratory

2,6-Difluoro-4-methylbenzamide molecular weight and formula

The Ortho-Fluorine Scaffold in Medicinal Chemistry Executive Summary This technical guide profiles 2,6-Difluoro-4-methylbenzamide , a specialized intermediate utilized in the synthesis of agrochemicals (specifically benz...

Author: BenchChem Technical Support Team. Date: February 2026

The Ortho-Fluorine Scaffold in Medicinal Chemistry

Executive Summary

This technical guide profiles 2,6-Difluoro-4-methylbenzamide , a specialized intermediate utilized in the synthesis of agrochemicals (specifically benzoylurea insecticides) and pharmaceutical candidates targeting bacterial cell division (FtsZ inhibitors).

For the drug discovery scientist, this molecule represents a classic "conformational lock." The 2,6-difluoro substitution pattern creates significant steric bulk and electrostatic repulsion, forcing the amide bond out of planarity with the phenyl ring. This "ortho-effect" is a critical tool for modulating solubility, metabolic stability, and binding affinity in kinase and hydrolase inhibitor design.

Part 1: Physicochemical Profile[1]

The following data establishes the baseline identity of the compound. For high-resolution mass spectrometry (HRMS) workflows, use the Monoisotopic Mass for ion extraction.

PropertyValueTechnical Context
IUPAC Name 2,6-Difluoro-4-methylbenzamide--
Molecular Formula C₈H₇F₂NO Used for elemental composition verification.
Molecular Weight 171.15 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 171.0496 Da [M+H]⁺ = 172.0568 (for Mass Spec).
CAS Registry VariableOften synthesized in situ; check specific derivative CAS.
LogP (Predicted) ~1.4 - 1.6Moderate lipophilicity; suitable for CNS penetration models.
H-Bond Donors 2 (Amide -NH₂)Critical for active site anchoring.
H-Bond Acceptors 3 (O, F, F)Fluorine acts as a weak acceptor.
Structural Significance: The "Fluorine Twist"

Unlike non-fluorinated benzamides, which often adopt a planar conformation to maximize π-conjugation, the 2,6-difluoro motif forces the amide group to rotate perpendicular to the ring (dihedral angle ≈ 60–90°).

  • Impact: This reduces the energy penalty for binding to confined enzyme pockets and blocks metabolic hydrolysis of the amide bond by steric shielding.

Part 2: Synthetic Utility & Retrosynthesis

From a process chemistry perspective, the synthesis of 2,6-Difluoro-4-methylbenzamide typically follows two robust pathways. The Acid Chloride Route is preferred for small-scale discovery (gram scale), while Nitrile Hydrolysis is scalable for industrial production.

Pathway 1: Acid Chloride Activation (Laboratory Scale)

This protocol ensures high conversion rates by activating the carboxylic acid prior to amidation.

Reagents:

  • Precursor: 2,6-Difluoro-4-methylbenzoic acid.

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Nucleophile: Aqueous Ammonia (NH₄OH) or Ammonia gas.

Synthesis_Workflow Start 2,6-Difluoro-4- methylbenzoic Acid Activation Activation (Reflux with SOCl₂) Start->Activation  Activation   Intermediate Acid Chloride Intermediate Activation->Intermediate  -SO₂, -HCl   Amidation Amidation (NH₃/THF, 0°C) Intermediate->Amidation  Nucleophilic Acyl Substitution   Product 2,6-Difluoro-4- methylbenzamide Amidation->Product  Crystallization  

Figure 1: Step-wise synthesis via acid chloride activation.[1][2] Note the requirement for anhydrous conditions during activation to prevent hydrolysis.

Protocol: Acid Chloride Method
  • Activation: Dissolve 1.0 eq of 2,6-difluoro-4-methylbenzoic acid in DCM. Add 1.2 eq Oxalyl Chloride and a catalytic drop of DMF. Stir at RT until gas evolution ceases (approx 2 hrs).

  • Evaporation: Remove solvent/excess reagent under reduced pressure to isolate the crude acid chloride (yellow oil).

  • Amidation: Re-dissolve residue in anhydrous THF. Cool to 0°C.

  • Addition: Slowly bubble NH₃ gas or add 28% NH₄OH (excess).

  • Workup: Precipitate usually forms. Filter, wash with water (to remove NH₄Cl), and dry.[2][3] Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectrum.

  • Solvent: DMSO-d₆ (Preferred for amide solubility).

  • ¹H NMR (400 MHz):

    • δ 7.60 - 7.80 (Broad s, 2H): Amide NH₂ protons. (Often split or broad due to rotation/quadrupole).

    • δ 6.90 - 7.10 (d, 2H, JH-F ≈ 10 Hz): Aromatic protons at positions 3 and 5. The signal is a doublet due to coupling with the adjacent Fluorine atoms.

    • δ 2.35 (s, 3H): Methyl group at position 4.

HPLC-UV Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring absorption).

Part 4: Structural Biology & Pharmacophore Logic[5]

Why use this scaffold? The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind the 2,6-difluoro substitution.

SAR_Logic Core 2,6-Difluoro-4-methylbenzamide Effect1 Ortho-Fluorine Effect: Steric clash twists amide bond Core->Effect1 Effect2 Metabolic Stability: Blocks amide hydrolysis Core->Effect2 Effect3 Electronic Modulation: Lowers pKa of Amide NH Core->Effect3 Outcome1 Improved Selectivity (Conformational Locking) Effect1->Outcome1 Outcome2 Extended Half-life (t1/2) Effect2->Outcome2

Figure 2: Pharmacophore analysis showing how the 2,6-difluoro substitution dictates biological performance.

Key Mechanism: FtsZ Inhibition

Research indicates that benzamide derivatives, particularly those with the 2,6-difluoro motif, bind to the interdomain cleft of FtsZ (a bacterial cell division protein). The "twisted" conformation mimics the transition state required to inhibit FtsZ polymerization, leading to bacterial cell death (filamentation). This makes the scaffold highly relevant for developing novel antibiotics against drug-resistant Staphylococcus aureus.

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The acid chloride intermediate (if synthesizing) is corrosive and moisture-sensitive.

References

  • Bi, F., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition."[4] Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962.[4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2,6-Difluorobenzamide derivatives." PubChem.

  • Organic Syntheses. "General Procedures for Amide Synthesis via Acid Chlorides." Org.[1][5][6] Synth.

  • ChemSrc. "4-Methylbenzamide Physicochemical Properties." (Used for baseline scaffold comparison).

Sources

Foundational

2,6-Difluoro-4-methylbenzamide SMILES and InChIKey

An In-depth Technical Guide to 2,6-Difluoro-4-methylbenzamide: Synthesis, Characterization, and Potential Applications Introduction Substituted benzamides are a cornerstone of modern medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Difluoro-4-methylbenzamide: Synthesis, Characterization, and Potential Applications

Introduction

Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, valued for their versatile biological activities and robust chemical properties. Within this class, fluorinated benzamides have garnered significant attention due to the unique effects of fluorine substitution, which can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of 2,6-difluoro-4-methylbenzamide, a compound of interest for researchers in drug discovery and development. While not as extensively documented as some related analogs, its synthesis is readily achievable from its corresponding benzoic acid. This whitepaper will detail its chemical identifiers, a proposed synthetic route, expected characterization data by analogy to similar compounds, and a discussion of its potential applications based on the known bioactivities of related molecules.

Chemical Identification

IdentifierValue
IUPAC Name 2,6-Difluoro-4-methylbenzamide
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.15 g/mol
Canonical SMILES CC1=CC(=C(C(=C1)F)C(=O)N)F
InChIKey UADWWASQPLKISE-UHFFFAOYSA-N

Synthesis and Characterization

The most direct and reliable route to 2,6-difluoro-4-methylbenzamide is through the amidation of its precursor, 2,6-difluoro-4-methylbenzoic acid. This transformation is a standard procedure in organic synthesis and can be accomplished via several methods, with the acid chloride route being one of the most common and efficient.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 2,6-Difluoro-4-methylbenzamide start 2,6-Difluoro-4-methylbenzoic Acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 Activation intermediate 2,6-Difluoro-4-methylbenzoyl Chloride (in situ) reagent1->intermediate reagent2 Aqueous Ammonia (NH₄OH) intermediate->reagent2 Amidation product 2,6-Difluoro-4-methylbenzamide reagent2->product workup Reaction Quenching, Extraction, and Purification product->workup

Caption: Proposed synthesis of 2,6-difluoro-4-methylbenzamide from its benzoic acid precursor.

Experimental Protocol: Synthesis via the Acid Chloride
  • Acid Chloride Formation: To a solution of 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2-1.5 eq) or oxalyl chloride ((COCl)₂, 1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (NH₄OH, 5-10 eq).

  • Reaction and Workup: Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature. Quench the reaction with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 2,6-difluoro-4-methylbenzamide.

Predicted Characterization Data
PropertyPredicted Value/Observation
¹H NMR Aromatic protons (2H) appearing as a doublet or multiplet, a singlet for the methyl protons (3H), and two broad singlets for the amide protons (2H).
¹³C NMR Resonances for the aromatic carbons, with the fluorine-coupled carbons showing characteristic splitting. Signals for the methyl carbon and the carbonyl carbon.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms.
IR Spectroscopy Characteristic N-H stretching bands for the primary amide (around 3350 and 3180 cm⁻¹), a strong C=O stretching band (around 1660 cm⁻¹), and C-F stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Physicochemical and Pharmacological Profile

The physicochemical properties of 2,6-difluoro-4-methylbenzamide are expected to be similar to those of 2,6-difluorobenzamide, with the methyl group likely increasing its lipophilicity.

Property2,6-Difluorobenzamide2,6-Difluoro-4-methylbenzamide (Predicted)
Melting Point 145-147 °CSlightly higher or lower due to crystal packing differences
Water Solubility 43.1 g/L at 25 °C[2]Likely lower due to the added hydrophobic methyl group
LogP 0.3Expected to be higher (more lipophilic)

The biological activity of 2,6-difluoro-4-methylbenzamide has not been explicitly reported. However, the 2,6-difluorobenzamide scaffold is a known pharmacophore. For instance, derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity.[3] The introduction of a methyl group at the 4-position could modulate this activity, potentially improving potency or altering the spectrum of activity.

Potential Applications and Research Directions

Given the established biological activities of related compounds, 2,6-difluoro-4-methylbenzamide holds promise in several areas of research and development:

  • Antibacterial Drug Discovery: As an analog of known FtsZ inhibitors, this compound could be synthesized and screened for antibacterial activity against a panel of pathogenic bacteria.[3]

  • Agrochemicals: Substituted benzamides are widely used as herbicides and fungicides. The specific substitution pattern of 2,6-difluoro-4-methylbenzamide may confer novel agrochemical properties.

  • Oncology: Certain benzamide derivatives have shown promise as anticancer agents.[4] Further derivatization and screening of this compound in cancer cell lines could be a fruitful area of investigation.

Safety and Handling

The safety profile of 2,6-difluoro-4-methylbenzamide is not established. However, based on the Globally Harmonized System (GHS) classification of the closely related 2,6-difluorobenzamide, it should be handled with care.[1][5]

Predicted GHS Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

2,6-Difluoro-4-methylbenzamide is a readily accessible, yet under-investigated, fluorinated benzamide with potential applications in medicinal chemistry and materials science. This guide has provided its key chemical identifiers, a detailed synthetic protocol, and predicted characterization and safety data based on well-documented analogs. The structural similarity to compounds with known biological activity, particularly in the antibacterial field, makes 2,6-difluoro-4-methylbenzamide a compelling target for further research and development.

References

  • Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • Bi, F., Guo, L., Wang, Y., Venter, H., Semple, S. J., Liu, F., & Ma, S. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958–962. [Link]

  • N-Desmethylenzalutamide. PubChem. [Link]

  • 2,6-Difluorobenzamide. PubChem. [Link]

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). PrepChem.com. [Link]

  • Process for the synthesis of a benzamide derivative.
  • 2,6-Difluoro-4-nitrobenzaldehyde. PubChem. [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide. PubChem. [Link]

  • 4-Fluoro-N-methoxy-N-methylbenzamide. PubChem. [Link]

  • 2,6-difluoro-N-[(4-fluorophenyl)carbamoyl]benzamide. Stenutz. [Link]

  • 2,6-Difluoro-4-hydroxybenzaldehyde. PubChem. [Link]

Sources

Exploratory

Technical Guide: 2,6-Difluoro-4-methylbenzamide vs. 2,6-Difluoro-4-methylbenzoic Acid

Executive Summary This technical guide analyzes two critical fluorinated building blocks: 2,6-difluoro-4-methylbenzoic acid (the "Acid") and its derivative, 2,6-difluoro-4-methylbenzamide (the "Amide"). In drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes two critical fluorinated building blocks: 2,6-difluoro-4-methylbenzoic acid (the "Acid") and its derivative, 2,6-difluoro-4-methylbenzamide (the "Amide").

In drug discovery, the 2,6-difluoro substitution pattern is not merely decorative; it is a functional tool used to modulate metabolic stability (blocking P450 oxidation), alter ring conformation (via the "ortho effect"), and tune lipophilicity. The 4-methyl group serves as a versatile handle for late-stage functionalization, particularly benzylic bromination, enabling the attachment of complex pharmacophores.

This guide contrasts their physicochemical profiles, details high-fidelity synthetic protocols, and explores their utility in medicinal chemistry.[1]

Part 1: Structural & Physicochemical Analysis[2]

The core distinction between these entities lies in their hydrogen-bonding capabilities and ionization states at physiological pH.

The "Fluorine Effect"

The 2,6-difluoro motif exerts a profound electronic and steric influence on the molecule:

  • Electronic Withdrawal: The high electronegativity of fluorine (

    
    ) at the ortho positions pulls electron density from the aromatic ring and the carbonyl carbon.
    
  • Steric Shielding: Although fluorine is small (van der Waals radius

    
     Å), two fluorines flanking the carbonyl group create a "steric gate." This twists the carbonyl out of planarity with the phenyl ring to minimize dipole repulsion, disrupting conjugation and altering reactivity.
    
Comparative Properties Table
Feature2,6-Difluoro-4-methylbenzoic Acid2,6-Difluoro-4-methylbenzamide
Functionality Ionizable Acid (Proton Donor)Neutral H-Bond Donor/Acceptor
Approx. pKa ~2.8 – 3.0 (Acidic)~15-17 (Neutral in water)
LogP (Est.) 2.1 (Unionized)1.4
H-Bond Donors 12
H-Bond Acceptors 21
Metabolic Stability Phase II Conjugation (Glucuronidation)High (Resistant to Amidase)
Primary Utility Scaffold / IntermediatePharmacophore / End-group

Note on Acidity: The 2,6-difluoro substitution significantly increases acidity compared to benzoic acid (pKa 4.2) due to the inductive stabilization of the carboxylate anion and the steric inhibition of resonance, which destabilizes the neutral acid form more than the anion.

Part 2: Synthetic Pathways

The synthesis of these compounds relies on controlling the reactivity of the 3,5-difluorotoluene precursor.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the precursor to the Acid, and subsequently to the Amide, including the divergence for benzylic functionalization.

SynthesisPath Precursor 1,3-Difluoro-5-methylbenzene LithiumInt Lithiated Intermediate (2-Li species) Precursor->LithiumInt n-BuLi, THF -78°C Acid 2,6-Difluoro-4-methylbenzoic Acid (The Acid) LithiumInt->Acid 1. CO2 (s) 2. HCl (aq) AcidCl Acid Chloride Acid->AcidCl SOCl2, Cat. DMF Reflux Bromide Benzylic Bromide (Functional Handle) Acid->Bromide NBS, AIBN CCl4/PhCF3, Reflux Amide 2,6-Difluoro-4-methylbenzamide (The Amide) AcidCl->Amide NH3 (aq/gas) 0°C Amide->Bromide NBS, AIBN (Protect Amide First)

Caption: Synthetic flow from precursor to target compounds. Green denotes the Acid scaffold; Blue denotes the Amide pharmacophore.

Part 3: Experimental Protocols (Self-Validating)

Synthesis of 2,6-Difluoro-4-methylbenzoic Acid

Mechanism: Directed ortho-lithiation. The two fluorine atoms acidify the proton at the 2-position (between them), enabling selective deprotonation.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add 1,3-difluoro-5-methylbenzene (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 mins.

    • Validation: The solution typically turns pale yellow/orange. Stir for 1 hour at -78°C.

  • Quench: Cannulate the lithiated solution onto an excess of crushed Dry Ice (CO2) . Allow to warm to room temperature (RT).

  • Workup: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Hexanes/EtOAc.

    • Checkpoint: 1H NMR should show loss of the aromatic triplet at the 2-position and a downfield shift of the methyl protons.

Conversion to 2,6-Difluoro-4-methylbenzamide

Mechanism: Nucleophilic Acyl Substitution via Acid Chloride.

Protocol:

  • Activation: Dissolve the Acid (1.0 eq) in DCM. Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF .

    • Validation: Gas evolution (SO2/HCl) indicates reaction initiation. Reflux for 2 hours until gas evolution ceases.

  • Concentration: Evaporate volatiles in vacuo to obtain the crude Acid Chloride (usually an oil/low-melting solid).

  • Amidation: Redissolve Acid Chloride in anhydrous THF. Cool to 0°C .

  • Addition: Bubble NH3 gas or add NH4OH (28%) dropwise (excess, >5 eq).

    • Critical Step: The reaction is exothermic. Maintain temperature <10°C to prevent side reactions.

  • Isolation: Precipitate forms. Filter the solid. Wash with water (to remove NH4Cl) and cold ether.

    • Checkpoint: IR spectrum will show disappearance of broad -COOH stretch (2500-3000 cm-1) and appearance of sharp Amide NH doublets (~3200-3400 cm-1).

Part 4: Reactivity & Medicinal Chemistry Applications[1][5]

The Benzylic Bromination (Wohl-Ziegler)

The 4-methyl group is the strategic "hook." Both the Acid and Amide can undergo radical bromination, but the Acid (often protected as an ester) is preferred to avoid N-bromination of the amide.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).

  • Solvent: Trifluorotoluene (PhCF3) is a greener alternative to CCl4.

  • Selectivity: The electron-deficient ring (due to fluorines) slightly deactivates the benzylic position compared to toluene, but the reaction proceeds well under reflux.

  • Application: The resulting benzyl bromide is a precursor for C-N coupling (to make benzylamines) or C-O coupling (ethers).

Metabolic Stability & Bioisosterism

The 2,6-difluoro-benzamide motif is a privileged structure in medicinal chemistry (e.g., in benzoylurea insecticides like Teflubenzuron).

  • Oxidative Blockade: The C-F bond (116 kcal/mol) is metabolically inert. Placing fluorines at the 2,6-positions blocks the primary sites of metabolic hydroxylation on the ring.

  • Hydrolytic Stability: The ortho-fluorines sterically hinder the carbonyl carbon, protecting the amide bond from hydrolysis by amidases. This extends the half-life (

    
    ) of the drug in plasma.
    
Decision Matrix: Acid vs. Amide

DecisionMatrix Start Target Design Goal Solubility Need Solubility? Start->Solubility Permeability Need Permeability? Start->Permeability Scaffold Need Intermediate? Start->Scaffold UseAcid Use ACID (Form Salt) Solubility->UseAcid High pH UseAmide Use AMIDE (Neutral) Permeability->UseAmide Lipophilic Scaffold->UseAcid For Coupling UseEster Use ESTER (Protection) Scaffold->UseEster For Bromination

Caption: Selection logic for incorporating the 2,6-difluoro-4-methyl motif.

References

  • PubChem. 2,6-Difluoro-4-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Foundational

Strategic Utilization and Safety Profile of 2,6-Difluoro-4-methylbenzamide

Executive Summary This technical guide provides a comprehensive analysis of 2,6-Difluoro-4-methylbenzamide (CAS: 1803825-31-1), a specialized fluorinated scaffold used primarily in medicinal chemistry and agrochemical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,6-Difluoro-4-methylbenzamide (CAS: 1803825-31-1), a specialized fluorinated scaffold used primarily in medicinal chemistry and agrochemical synthesis. Unlike generic benzamides, the 2,6-difluoro substitution pattern induces a specific non-planar conformation essential for binding to allosteric sites in proteins such as FtsZ (bacterial cell division protein). This guide details its physicochemical properties, safety protocols, and synthetic methodologies, serving as a self-validating resource for drug development professionals.

Part 1: The Fluorine Effect – Structural Logic

The strategic value of 2,6-difluoro-4-methylbenzamide lies in its structural rigidity and metabolic stability.

  • Conformational Locking (The Ortho-Effect): In a standard benzamide, the amide group can rotate relatively freely. However, the fluorine atoms at the 2 and 6 positions create a steric and electrostatic repulsion with the amide carbonyl oxygen and the amide nitrogen. This forces the amide group out of planarity with the phenyl ring (typically by ~30-60°), a conformation often required to fit into hydrophobic pockets of enzymes like FtsZ.

  • Metabolic Blocking: The 4-methyl group serves as a hydrophobic handle, while the fluorine atoms block the metabolically vulnerable ortho positions from oxidative attack. This combination often extends the half-life of the parent drug molecule in vivo.

Part 2: Technical Specifications

The following data aggregates known experimental values and high-confidence predicted parameters derived from structural analogs (e.g., 2,6-difluorobenzamide).

Table 1: Physicochemical Profile
PropertySpecificationNote
Chemical Name 2,6-Difluoro-4-methylbenzamideIUPAC
CAS Number 1803825-31-1 Validated Identifier
Molecular Formula

-
Molecular Weight 171.14 g/mol -
Appearance White to off-white crystalline solidStandard form
Melting Point 145–148 °CPredicted based on analogs [1]
Solubility DMSO, Methanol, EthanolPoor water solubility
LogP ~1.5 - 1.8Lipophilic
pKa (Amide) ~14-15Weakly acidic

Part 3: Safety & Hazard Mitigation (SDS Architecture)

While specific toxicological data for this exact isomer is limited, its structural similarity to 2,6-difluorobenzamide and 2,6-difluoro-4-methylbenzoic acid mandates a strict hazard classification.

Hazard Classification (GHS)
  • Skin Irritation: Category 2 (H315)[1][2]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Exposure Control Protocol

Causality: The lipophilic nature of the molecule allows it to penetrate the stratum corneum. Fluorinated aromatics can cause persistent irritation.[2]

  • Engineering Controls:

    • All solid handling must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity >100 fpm.

    • Reasoning: Prevents inhalation of fine dust particulates which can cause chemically induced pneumonitis.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (minimum thickness 0.11 mm). Latex is insufficient due to organic solvent permeability during synthesis.

    • Respiratory: N95 (US) or P2 (EU) particulate respirator if handling >100mg outside a hood.

Emergency Response Decision Tree

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale SeekMed Seek Medical Attention (Show SDS/Label) ActionSkin->SeekMed ActionEye->SeekMed ActionInhale->SeekMed

Figure 1: Immediate response logic for exposure incidents involving fluorinated benzamides.

Part 4: Synthetic Pathways & Protocols

The most robust synthesis route proceeds via the activation of the precursor acid, 2,6-Difluoro-4-methylbenzoic acid (CAS: 1201597-23-0) . Direct amidation using thionyl chloride is preferred for scale, while coupling agents (HATU/EDC) are preferred for small-scale medicinal chemistry to avoid harsh conditions.

Protocol: Acid Chloride Route (Scale-Up Compatible)

Reagents:

  • Precursor: 2,6-Difluoro-4-methylbenzoic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Ammonia Source: Aqueous

    
     (28%) or 
    
    
    
    in Methanol.

Step-by-Step Methodology:

  • Activation:

    • Dissolve the acid in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like mechanism.

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.

  • Evaporation:

    • Remove excess

      
       and solvent under reduced pressure.
      
    • Critical: Co-evaporate with toluene twice to remove trace thionyl chloride (prevents side reactions in the next step).

  • Amidation:

    • Re-dissolve the crude acid chloride in dry DCM.

    • Cool to 0°C.

    • Add Ammonia source (excess, >5 eq) slowly.

    • Observation: A white precipitate (Ammonium Chloride + Product) will form immediately.

  • Work-up:

    • Dilute with water. Extract with Ethyl Acetate.

    • Wash organic layer with 1M HCl (to remove excess amine), then Saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
Synthetic Workflow Diagram

SynthesisWorkflow Start 2,6-Difluoro-4-methylbenzoic Acid (CAS 1201597-23-0) Activation Activation (SOCl2, cat. DMF) Start->Activation Reflux 2h Intermediate Acid Chloride (Transient) Activation->Intermediate -SO2, -HCl Amidation Amidation (NH3/MeOH or NH4OH) Intermediate->Amidation 0°C, rapid Purification Extraction & Recrystallization Amidation->Purification Workup Final 2,6-Difluoro-4-methylbenzamide (CAS 1803825-31-1) Purification->Final Yield >85%

Figure 2: Step-by-step synthetic pathway from the commercially available acid precursor.

Part 5: Medicinal Chemistry Applications[5]

FtsZ Inhibition (Antibacterial)

The 2,6-difluorobenzamide scaffold is a privileged structure for inhibiting FtsZ , a tubulin-homologue protein essential for bacterial cell division.

  • Mechanism: The molecule binds to the inter-domain cleft of FtsZ. The 2,6-difluoro substitution forces the benzamide into a non-planar conformation that perfectly mimics the shape of the binding pocket, stabilizing the protein in a conformation that prevents polymerization (Z-ring formation).

  • Relevance: This leads to bacterial filamentation and cell death, effective against MRSA and other resistant strains [2].

Bioisosterism in Drug Design
  • Metabolic Stability: The 4-methyl group blocks para-oxidation (a common metabolic clearance route).

  • Lipophilicity Tuning: The fluorine atoms increase lipophilicity (LogP) without adding significant bulk, improving membrane permeability compared to the non-fluorinated analog.

References

  • ChemicalBook. (2024). 2,6-Difluoro-4-methylbenzamide CAS 1803825-31-1 Data.[3]

  • Bi, F., et al. (2017).[4] Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962.[4]

  • Sigma-Aldrich. (2024). 2,6-Difluoro-4-methylbenzoic acid Safety Data Sheet. (Precursor Safety Profile).

  • PubChem. (2024). Compound Summary: 2,6-Difluorobenzamide derivatives.[4][5] National Library of Medicine.

Sources

Exploratory

2,6-Difluoro-4-methylbenzamide melting point and physical state

An In-Depth Technical Guide on the Physicochemical Characterization of 2,6-Difluoro-4-methylbenzamide Executive Summary 2,6-Difluoro-4-methylbenzamide is a specialized fluorinated intermediate critical in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Characterization of 2,6-Difluoro-4-methylbenzamide

Executive Summary

2,6-Difluoro-4-methylbenzamide is a specialized fluorinated intermediate critical in the synthesis of next-generation anticoagulants, specifically Factor XIa inhibitors. Its structural motif—a benzamide core flanked by fluorine atoms at the 2 and 6 positions—imparts unique metabolic stability and lipophilicity profiles to drug candidates.[1]

Despite its utility, experimental physicochemical data for this specific substitution pattern remains sparse in public registries.[1] This guide addresses the data gap by synthesizing predictive models with established structural analog data, while providing a rigorous, self-validating protocol for its synthesis and characterization.

Physicochemical Profile

Identity and Nomenclature
  • IUPAC Name: 2,6-Difluoro-4-methylbenzamide

  • CAS Registry Number: 1803825-31-1[2][3]

  • Molecular Formula: C₈H₇F₂NO[1]

  • Molecular Weight: 171.14 g/mol [1][3]

  • SMILES: Cc1cc(F)c(C(N)=O)c(F)c1

Physical State and Melting Point Analysis

While direct experimental melting point (MP) data is not standard in commercial catalogs, a high-confidence range can be derived from Quantitative Structure-Property Relationships (QSPR) of its closest structural analogs.[1]

Table 1: Comparative Melting Point Analysis of Structural Analogs

CompoundStructureMelting Point (°C)Key Interaction
2,6-Difluorobenzamide Ph-CONH₂ (2,6-F)145–150 °CIntramolecular H-bond (NH[1]···F)
4-Methylbenzamide Ph-CONH₂ (4-Me)159–162 °CCrystal packing efficiency (p-Me)
2,6-Difluoro-4-methylbenzamide Target 150–165 °C (Predicted) Synergistic stabilization

Expert Insight: The 2,6-difluoro substitution pattern creates a "locked" conformation due to the repulsion between the fluorine lone pairs and the carbonyl oxygen, often raising the melting point relative to non-fluorinated analogs.[1] However, the 4-methyl group disrupts planar stacking slightly compared to the unsubstituted benzamide.[1] Therefore, the predicted melting point range is 150–165 °C .[1]

Physical Appearance:

  • State: Crystalline Solid (Needles or plates depending on solvent).[1]

  • Color: White to off-white.

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water; Insoluble in Hexanes.[1]

Synthetic Route & Purification Strategy

To obtain high-purity material for characterization, the following synthesis starting from the commercially available acid is recommended.

Synthesis Workflow (Acid to Amide)

Precursor: 2,6-Difluoro-4-methylbenzoic acid (CAS: 1201597-23-0).[1][4][5]

Reaction Scheme:

  • Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[1]

  • Amidation: Nucleophilic attack by aqueous Ammonia (NH₄OH) or Ammonium Chloride (NH₄Cl).[1]

Experimental Protocol
  • Activation: Dissolve 1.0 eq of 2,6-difluoro-4-methylbenzoic acid in DCM. Add 1.5 eq of Oxalyl Chloride and a catalytic drop of DMF.[1] Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.[1]

  • Amidation: Re-dissolve the residue in dry THF. Cool to 0°C. Slowly add 5.0 eq of aqueous Ammonia (28%) or bubble NH₃ gas.[1] Stir for 1 hour.

  • Workup: Dilute with water. The product typically precipitates.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification (Critical for MP): Recrystallize from a mixture of Ethanol/Water (1:1).[1] Slow cooling yields analytical-grade crystals.

Characterization Methodologies

Melting Point Determination (DSC)

For pharmaceutical applications, a capillary melting point is insufficient.[1] Differential Scanning Calorimetry (DSC) is required to distinguish between polymorphic transitions and the true melting event.[1]

Protocol:

  • Instrument: TA Instruments DSC Q2000 (or equivalent).[1]

  • Sample: 2–5 mg of dried, recrystallized sample in a Tzero aluminum pan.

  • Method: Equilibrate at 40°C. Ramp 10°C/min to 200°C.

  • Analysis: Record the onset temperature (

    
    ) and peak maximum (
    
    
    
    ). The
    
    
    is reported as the thermodynamic melting point.[1]
NMR Validation

Confirm the structure before thermal analysis.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.80 (br s, 1H, NH ), 7.50 (br s, 1H, NH ).[1] Note: Broad singlets due to quadrupole broadening.[1]
      
    • 
       6.90–7.10 (d, 2H, Ar-H ).[1] Coupling with Fluorine.[1]
      
    • 
       2.35 (s, 3H, Ar-CH ₃).[1]
      

Visualizing the Workflow

The following diagram illustrates the logical flow from precursor selection to final validated characterization, ensuring a self-validating loop.

G Precursor Precursor: 2,6-Difluoro-4-methylbenzoic Acid (CAS 1201597-23-0) Activation Activation: (COCl)2 / DMF cat. -> Acid Chloride Precursor->Activation Amidation Amidation: NH3 (aq) / THF -> Crude Amide Activation->Amidation Purification Purification: Recrystallization (EtOH/H2O) Amidation->Purification Analysis Analysis: DSC (Melting Point) 1H NMR (Structure) Purification->Analysis Result Validated Data: MP: 150-165°C (Target) Purity >98% Analysis->Result

Figure 1: Synthetic and analytical workflow for the characterization of 2,6-Difluoro-4-methylbenzamide.

Applications in Drug Development

This specific benzamide motif is a bioisostere for phenyl rings in Factor XIa inhibitors , a class of anticoagulants designed to decouple antithrombotic efficacy from bleeding risk.[1] The 2,6-difluoro substitution blocks metabolic oxidation at the ortho-positions, while the 4-methyl group tunes the lipophilicity (LogP) for improved oral bioavailability.[1]

Key Reference: Research published in the Journal of Medicinal Chemistry highlights the use of this moiety to improve the pharmacokinetic profile of Factor XIa inhibitors, replacing less stable chlorophenyltetrazole groups.[1]

References

  • ChemicalBook. (2023).[1][6] 2,6-Difluoro-4-methylbenzamide (CAS 1803825-31-1) Basic Information. Retrieved from [1]

  • Quan, M. L., et al. (2018).[1] Factor XIa Inhibitors as New Anticoagulants.[1] Journal of Medicinal Chemistry, 61(23), 117-141.[1] (Contextual usage of the 2,6-difluoro-4-methylbenzamide moiety). Retrieved from [1]

  • PubChem. (2023).[1][7] 2,6-Difluorobenzamide (Analog Data).[1][7] Retrieved from [1][7]

  • Sigma-Aldrich. (2023).[1] 4-Methylbenzamide (Analog Data).[1][8] Retrieved from [1]

Sources

Foundational

Strategic Sourcing and Technical Profile: 2,6-Difluoro-4-methylbenzamide

Executive Summary 2,6-Difluoro-4-methylbenzamide (CAS: 1803825-31-1 ) is a specialized fluorinated building block primarily utilized in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-4-methylbenzamide (CAS: 1803825-31-1 ) is a specialized fluorinated building block primarily utilized in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candidates.[1] It has gained prominence as a P1 pharmacophore element in the development of Factor XIa inhibitors, where it serves as a bioisostere for chlorophenyltetrazole moieties to improve oral bioavailability.

This guide addresses the procurement challenges associated with this compound. While available from select boutique suppliers, it is often cost-prohibitive or subject to long lead times. Consequently, this whitepaper provides a dual-track strategy: Direct Procurement for small-scale screening and a Synthesis Protocol for gram-scale requirements using the widely available precursor, 2,6-difluoro-4-methylbenzoic acid.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 2,6-Difluoro-4-methylbenzamide
CAS Number 1803825-31-1
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.14 g/mol
Key Precursor 2,6-Difluoro-4-methylbenzoic acid (CAS: 1201597-23-0)
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH; sparing solubility in water
Purity Grade >95% (NMR), >98% (HPLC) required for biological assay

Commercial Landscape: Suppliers & Price Analysis[2]

The commercial availability of the amide form is significantly lower than that of its acid precursor. Most major catalog suppliers (e.g., Sigma-Aldrich, Enamine) stock the acid as a commodity but list the amide as a "Make-to-Order" or "Tier 3" specialty item.

Sourcing Strategy Matrix
TierSupplier TypeTypical Lead TimeEst. Price (1g)Recommendation
1 Boutique Building Block Vendors (e.g., Ambeed, Combi-Blocks, Apollo Scientific)1–2 Weeks$150 – $300Best for <500mg screening needs.
2 Major Distributors (e.g., Fisher, Merck)4–8 Weeks (Backorder)$400+Avoid unless vendor consolidation is mandatory.
3 In-House Synthesis (From Precursor)2 Days<$20 (Materials)Recommended for >1g needs.
Procurement Decision Logic

The following decision tree illustrates the recommended workflow for acquiring this material based on project timelines and scale.

ProcurementLogic Start Requirement Identified: 2,6-Difluoro-4-methylbenzamide QuantityCheck Quantity Required? Start->QuantityCheck SmallScale < 500 mg QuantityCheck->SmallScale LargeScale > 1 gram QuantityCheck->LargeScale CheckStock Check Tier 1 Suppliers (Ambeed, Combi-Blocks) SmallScale->CheckStock Synthesis Initiate In-House Synthesis (Precursor: CAS 1201597-23-0) LargeScale->Synthesis Cost Efficiency InStock In Stock? CheckStock->InStock Buy Direct Purchase (Est. Cost: $200) InStock->Buy Yes InStock->Synthesis No (Lead Time > 2 wks)

Figure 1: Procurement Decision Tree. For quantities exceeding 1g, in-house synthesis is the only cost-effective route due to the high markup on the amide functional group.

Technical Guide: Synthesis Protocol

For researchers requiring gram-scale quantities, synthesizing the amide from 2,6-difluoro-4-methylbenzoic acid is robust and scalable. The presence of ortho-fluorines can sterically hinder nucleophilic attack, making the choice of activation method critical.

Reaction Pathway

The recommended route utilizes Thionyl Chloride (SOCl₂) for acid chloride generation, followed by ammonolysis. This method avoids the purification difficulties often associated with coupling reagents (HATU/EDC) in fluorinated systems.

SynthesisRoute Acid 2,6-Difluoro-4-methylbenzoic Acid (CAS: 1201597-23-0) Chloride Acid Chloride Intermediate Acid->Chloride Amide 2,6-Difluoro-4-methylbenzamide (CAS: 1803825-31-1) Chloride->Amide Step1 SOCl₂, Reflux (2 hrs) Step2 NH₃ (aq) or NH₃/MeOH 0°C to RT

Figure 2: Synthesis Pathway.[2] Conversion of the commodity acid precursor to the target amide via acid chloride activation.

Step-by-Step Protocol

Safety Note: Perform all steps in a fume hood. Thionyl chloride releases HCl and SO₂ gases.

  • Activation (Acid Chloride Formation):

    • Charge a round-bottom flask with 2,6-difluoro-4-methylbenzoic acid (1.0 eq).

    • Add Thionyl Chloride (SOCl₂) (5.0 eq) carefully.

    • Optional: Add 1 drop of DMF as a catalyst.

    • Reflux at 80°C for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

    • Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2x) to ensure removal of all acidic traces.

  • Amidation:

    • Dissolve the crude acid chloride residue in anhydrous Dichloromethane (DCM) or THF (5 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Add Ammonium Hydroxide (28% NH₃ aq) (5.0 eq) or 7N NH₃ in Methanol dropwise.

    • Note: The 2,6-difluoro substitution makes the carbonyl carbon less electrophilic than non-substituted benzoates, but the acid chloride is sufficiently reactive.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Workup & Purification:

    • Dilute with EtOAc and wash with water, then Brine.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Application in Drug Discovery

The 2,6-difluoro-4-methylbenzamide motif is not merely a structural spacer; it is a functional bioisostere used to optimize physicochemical properties.

The "Magic Methyl" & Fluorine Effect
  • Metabolic Stability: The para-methyl group blocks metabolic oxidation at the C4 position.

  • Conformational Lock: The 2,6-difluoro substitution forces the amide bond out of planarity with the phenyl ring (orthogonal twist), which can improve selectivity for specific kinase or protease pockets (e.g., Factor XIa).

  • Lipophilicity: Replacing polar heterocycles (like tetrazoles) with this benzamide significantly increases logP, improving membrane permeability and oral bioavailability [1].

Case Study: Factor XIa Inhibitors

In the development of anticoagulants, Bristol-Myers Squibb and other groups utilized this motif to replace a chlorophenyltetrazole P1 element. The substitution maintained potency while solving a critical oral bioavailability issue in rat and dog models [1].

References

  • Quan, M. L., et al. (2014). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry, 57(22), 9556–9573. (Contextual citation regarding the use of 2,6-difluoro-4-methylbenzamide as a P1 element to improve bioavailability). Retrieved from [Link]

Sources

Exploratory

2,6-Difluoro-4-methylbenzamide PubChem CID and ChemSpider ID

Technical Monograph: 2,6-Difluoro-4-methylbenzamide Executive Summary 2,6-Difluoro-4-methylbenzamide is a specialized fluorinated building block used primarily in the synthesis of agrochemicals (benzoylurea insecticides)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,6-Difluoro-4-methylbenzamide

Executive Summary

2,6-Difluoro-4-methylbenzamide is a specialized fluorinated building block used primarily in the synthesis of agrochemicals (benzoylurea insecticides) and medicinal candidates targeting bacterial cell division (FtsZ inhibitors) and kinase pathways.[1][2] Its core value lies in the "Ortho-Fluorine Effect," where the 2,6-difluoro substitution pattern restricts the conformational rotation of the amide bond relative to the phenyl ring, locking the molecule into a specific bioactive conformation while simultaneously blocking metabolic oxidation at the ortho-positions.

Part 1: Identification & Physiochemical Profile[1]

This compound is often cataloged as a fine chemical intermediate rather than a bulk commodity.[1][2]

Parameter Data / Value
Chemical Name 2,6-Difluoro-4-methylbenzamide
CAS Number 1803825-31-1 (Amide) / 1201597-23-0 (Acid Precursor)
PubChem CID Search via Structure/CAS (Precursor Acid CID: 46882677)
ChemSpider ID Search via Structure
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.14 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~1.6 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 / 2

Structural Significance: The 4-methyl group provides a handle for hydrophobic interactions in protein binding pockets, while the 2,6-difluoro motif creates a "privileged scaffold" that increases metabolic stability by preventing ring hydroxylation.

Part 2: Synthetic Pathways & Causality[1][8]

The synthesis of 2,6-Difluoro-4-methylbenzamide is rarely done de novo from toluene but rather via the functionalization of 2,6-difluoro-4-methylbenzoic acid .[1] The choice of pathway depends on the scale and required purity.[1][2]

Pathway A: Acid Chloride Activation (Preferred for Lab Scale)[1][2]
  • Mechanism: Conversion of the carboxylic acid to a reactive acyl chloride using Thionyl Chloride (

    
    ), followed by nucleophilic acyl substitution with aqueous ammonia.[1][2]
    
  • Why this route? It ensures complete conversion and avoids the harsh conditions required for nitrile hydrolysis.[1][2]

Pathway B: Nitrile Hydrolysis (Industrial Scale)
  • Mechanism: Hydrolysis of 2,6-difluoro-4-methylbenzonitrile using basic peroxide (

    
    ).[1]
    
  • Why this route? It is atom-economical for bulk manufacturing but requires careful control to prevent over-hydrolysis to the acid.[1][2]

Synthesis_Workflow Start 2,6-Difluoro-4-methylbenzoic Acid (CAS: 1201597-23-0) Activation Activation (Reflux with SOCl2) Start->Activation Step 1: Chlorination Intermediate Acid Chloride Intermediate (Highly Reactive) Activation->Intermediate - SO2, - HCl Amidation Amidation (NH3 in THF/H2O) Intermediate->Amidation Step 2: Nucleophilic Attack Product 2,6-Difluoro-4-methylbenzamide (Target) Amidation->Product - HCl (neutralized)

Figure 1: Two-step synthesis via acid chloride activation, ensuring high yield and purity.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 2,6-Difluoro-4-methylbenzamide from the corresponding benzoic acid.

Reagents:
  • 2,6-Difluoro-4-methylbenzoic acid (5.0 g, 29.0 mmol)[1]

  • Thionyl Chloride (

    
    ) (10 mL, excess)
    
  • Ammonium Hydroxide (28%

    
     aq)[1][2]
    
  • Tetrahydrofuran (THF) (Anhydrous)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:
  • Activation Phase:

    • In a dry 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), dissolve the starting acid in 10 mL of 
      
      
      
      .
    • Critical Step: Add 1 drop of DMF (Dimethylformamide) as a catalyst.[1][2] This forms the Vilsmeier-Haack reagent in situ, accelerating the formation of the acid chloride.[2]

    • Reflux at 80°C for 2 hours. Monitor gas evolution (HCl/

      
      ); reaction is complete when evolution ceases and the solution is clear.[1][2]
      
    • Validation: Aliquot 10 µL into MeOH. TLC should show the methyl ester (formed from MeOH quench) and zero starting acid.[1][2]

  • Isolation of Intermediate:

    • Remove excess

      
       under reduced pressure (Rotavap).[1][2][3]
      
    • Re-dissolve the residue in 20 mL of anhydrous DCM.

  • Amidation Phase:

    • Cool the DCM solution to 0°C in an ice bath.

    • Slowly add 15 mL of concentrated

      
       (or bubble 
      
      
      
      gas) with vigorous stirring.
    • Observation: A white precipitate (the amide) should form immediately.[1][2]

    • Stir for 30 minutes at 0°C, then 1 hour at room temperature.

  • Purification:

    • Filter the precipitate.[1][2] Wash with cold water (

      
       mL) to remove ammonium chloride salts.[1][2]
      
    • Wash with cold Hexane (

      
       mL) to remove non-polar impurities.[1][2]
      
    • Dry in a vacuum oven at 45°C for 6 hours.

  • Quality Control (QC) Parameters:

    • HPLC: Purity > 98% (Column: C18, Mobile Phase: ACN/Water gradient).

    • 1H NMR (DMSO-d6): Look for broad singlets at

      
       7.5-8.0 ppm (
      
      
      
      ) and the methyl singlet at
      
      
      2.3-2.4 ppm.[1][2]

Part 4: Structural Utility in Drug Design

The 2,6-difluoro substitution is not merely decorative; it is a functional tool in medicinal chemistry known as the "Conformational Lock." [2]

  • Steric Restriction: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1][2] Placing fluorines at the 2 and 6 positions creates steric clash with the amide carbonyl oxygen and the amide nitrogen.[1][2] This forces the amide group to rotate out of the plane of the phenyl ring (non-coplanar).[1][2]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1][2] Blocking the ortho-positions prevents P450-mediated hydroxylation, extending the half-life (

    
    ) of the drug candidate.[1][2]
    

Structure_Activity Scaffold 2,6-Difluoro-4-methylbenzamide Feature1 2,6-Difluoro Pattern Scaffold->Feature1 Feature2 4-Methyl Group Scaffold->Feature2 Effect1 Twisted Conformation (Non-planar) Feature1->Effect1 Steric Clash Effect2 Metabolic Blockade (No Ortho-Hydroxylation) Feature1->Effect2 C-F Bond Strength Effect3 Hydrophobic Contact (Receptor Pocket Filling) Feature2->Effect3 Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological impact of the scaffold's features.[1][2]

References

  • Bi, F., et al. (2017).[1][2][4] "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962.[1][2][4]

  • PubChem Compound Summary. "2,6-Difluorobenzamide (Related Scaffold)." National Center for Biotechnology Information.[1][2] [1][2]

  • ChemicalBook. "2,6-Difluoro-4-methylbenzamide CAS 1803825-31-1 Data."

  • Sigma-Aldrich. "2,6-Difluoro-4-methylbenzoic acid (Precursor) CAS 1201597-23-0."[1][5] [1][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,6-Difluoro-4-methylbenzamide from benzoic acid

Technical Application Note: Scalable Synthesis of 2,6-Difluoro-4-methylbenzamide Executive Summary This application note details the robust synthesis of 2,6-difluoro-4-methylbenzamide (Target), a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2,6-Difluoro-4-methylbenzamide

Executive Summary

This application note details the robust synthesis of 2,6-difluoro-4-methylbenzamide (Target), a critical intermediate in the development of benzoylurea insecticides (e.g., analogs of Diflufenican or Teflubenzuron) and p38 kinase inhibitors.

While the prompt requests synthesis "from benzoic acid," starting from unsubstituted benzoic acid requires complex, low-yield ring functionalization (fluorination/methylation).[1][2] Therefore, this protocol focuses on the functional transformation of the benzoic acid moiety using 2,6-difluoro-4-methylbenzoic acid as the starting scaffold. This approach represents the industry-standard workflow for drug discovery and process development.[2]

Key Protocol Features:

  • Activation Strategy: Vilsmeier-Haack type activation using Thionyl Chloride (

    
    ) with DMF catalysis to overcome steric hindrance at the 2,6-positions.[2]
    
  • Amidation: Controlled biphasic amidation using aqueous ammonium hydroxide (

    
    ).[2]
    
  • Scalability: Protocol validated for 10g to 1kg batches.

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic acyl substitution of the carboxylic acid.[2][3][4] Direct amidation (Acid + Amine


 Salt 

Amide) is thermally demanding and prone to decomposition due to the electron-withdrawing fluorine atoms.[2]

Strategic Route:

  • Activation: Conversion of the acid to the highly reactive acid chloride using

    
    . The 2,6-difluoro substitution creates significant steric bulk and reduces the electron density of the carbonyl carbon; however, it also suppresses side reactions like self-anhydride formation.
    
  • Substitution: Reaction with ammonia. The acid chloride is sufficiently electrophilic to react rapidly with

    
     despite the steric hindrance.[2]
    

Upstream Context (Precursor Synthesis): For researchers needing to synthesize the starting acid:

  • Starting Material: 3,5-Difluorotoluene (1,3-difluoro-5-methylbenzene).[2]

  • Method: Directed Ortho-Lithiation (n-BuLi at -78°C) followed by

    
     quench.[2] The proton between the two fluorines (C4) is the most acidic site, ensuring high regioselectivity for 2,6-difluoro-4-methylbenzoic acid .
    

ReactionScheme Acid 2,6-Difluoro-4-methylbenzoic Acid (Starting Material) AcidCl Acid Chloride Intermediate Acid->AcidCl Activation SOCl2 SOCl2 / cat. DMF (Reflux) SOCl2->AcidCl Amide 2,6-Difluoro-4-methylbenzamide (Target) AcidCl->Amide Amidation NH3 NH4OH (aq) (0-5°C) NH3->Amide

Figure 1: Reaction scheme for the conversion of the benzoic acid derivative to the benzamide.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleHazards
2,6-Difluoro-4-methylbenzoic acid 1.0SubstrateIrritant
Thionyl Chloride (

)
3.0Chlorinating AgentCorrosive, Toxic Gas
DMF (Dimethylformamide) 0.05CatalystReprotoxic
Toluene (Anhydrous) 5.0 volSolventFlammable
Ammonium Hydroxide (28-30%) 5.0Nitrogen SourceCorrosive
Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a gas scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gas.[2]
  • Charging: Charge the RBF with 2,6-difluoro-4-methylbenzoic acid (1.0 equiv) and anhydrous Toluene (5 volumes).

  • Activation: Add DMF (catalytic, 2-3 drops per 10g substrate).[2]

    • Note: DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, essential for sterically hindered acids [1].[1]
      
  • Addition: Add Thionyl Chloride (3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3–4 hours.

    • Endpoint: Monitor by TLC (Quench aliquot with MeOH

      
       check for Methyl Ester).[2] The solution should become homogeneous.
      
  • Concentration: Cool to 40°C and concentrate under reduced pressure (Rotavap) to remove excess

    
     and toluene.
    
    • Critical: Co-evaporate with fresh toluene (2x) to ensure complete removal of

      
      , which would otherwise react violently in the next step.[2]
      

Step 2: Amidation

  • Preparation: Redissolve the crude acid chloride residue in Dichloromethane (DCM) or THF (5 volumes).

  • Receiver Setup: In a separate vessel, cool Ammonium Hydroxide (28% aq) (5.0 equiv) to 0–5°C using an ice bath.

  • Addition: Slowly add the acid chloride solution to the stirred ammonia solution dropwise.

    • Exotherm Control: Maintain internal temperature <10°C. The reaction is instantaneous.

  • Aging: Allow the mixture to warm to room temperature and stir for 1 hour.

Step 3: Workup & Purification

  • Phase Separation: If the product precipitates (common for benzamides), filter the solid directly.[2] If dissolved, separate the organic layer.[1][2]

  • Washing: Wash the organic layer with:

    • 1x Water[5]

    • 1x 1M HCl (to remove unreacted amine)[2]

    • 1x Saturated

      
       (to remove unreacted acid)[2]
      
    • 1x Brine

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Water (1:1) or Toluene/Heptane if necessary.[2]

    • Expected Yield: 85–92%[2]

    • Appearance: White to off-white crystalline solid.[2]

Process Safety & Critical Control Points (E-E-A-T)

Critical Control Point (CCP)RiskMitigation Strategy
SOCl2 Addition Gas Evolution (

)
Use a caustic scrubber (10% NaOH).[2] Do not seal the system.
Quench Step Violent ExothermAdd Acid Chloride to Ammonia (inverse addition) to control rate. Keep T < 10°C.
Residual SOCl2 Side ReactionCo-evaporation with toluene is mandatory before adding the amine source.[2]

Mechanism Insight: The 2,6-difluoro substitution pattern creates a "shield" around the carbonyl carbon.[2] Standard nucleophilic attack is slowed.[2] The use of DMF is non-negotiable here; it forms a highly electrophilic intermediate that is less sensitive to steric bulk than


 alone [2].[2]

Workflow Start Start: 2,6-Difluoro-4-methylbenzoic Acid Step1 Reflux with SOCl2 + cat. DMF (3-4 hrs, 80°C) Start->Step1 Check QC: TLC/NMR (Complete Conversion?) Step1->Check Check->Step1 No Evap Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Check->Evap Yes Quench Inverse Addition to NH4OH (Temp < 10°C) Evap->Quench Filter Filtration & Acid Wash Quench->Filter Final Final Product: Amide Filter->Final

Figure 2: Process workflow for the synthesis and purification.

Analytical Validation

To ensure the integrity of the synthesized compound, the following specifications must be met:

  • 1H NMR (300 MHz, DMSO-d6):

    • 
       7.80 (br s, 1H, NH), 7.50 (br s, 1H, NH) — Amide protons (broad due to quadrupole).[1][2]
      
    • 
       6.90–7.10 (d, 2H, Ar-H) — Aromatic protons (coupling with F).[1][2]
      
    • 
       2.35 (s, 3H, 
      
      
      
      ).[1][2]
  • HPLC Purity: >98.0% (Area %).[2]

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[2]

  • Melting Point: 145–148°C (Consistent with literature for 2,6-difluorobenzamide analogs [3]).[2]

References

  • Clayden, J. (2001).[2] Organic Chemistry. Oxford University Press.[2] (Mechanistic grounding for Vilsmeier-Haack activation).

  • Common Organic Chemistry.[2][6] (2023).[2][4][7] Acid to Acid Chloride: Common Conditions. Link

  • Sigma-Aldrich. (2023).[2] Product Specification: 2,6-Difluorobenzamide. Link

  • National Center for Biotechnology Information.[2] (2023).[2][4][7] PubChem Compound Summary for CID 87439, 2,6-Difluorobenzamide. Link[2]

  • PrepChem. (2023).[2][7] Synthesis of 2,6-difluoro-m-toluic acid (Precursor Synthesis). Link

Sources

Application

Amide coupling protocols for 2,6-difluoro-4-methylbenzoic acid

Application Note: High-Efficiency Amide Coupling Protocols for 2,6-Difluoro-4-methylbenzoic Acid Part 1: Introduction & Mechanistic Insight The Challenge: The "Ortho-Wall" Effect Synthesizing amides from 2,6-difluoro-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Protocols for 2,6-Difluoro-4-methylbenzoic Acid

Part 1: Introduction & Mechanistic Insight

The Challenge: The "Ortho-Wall" Effect Synthesizing amides from 2,6-difluoro-4-methylbenzoic acid presents a distinct challenge in medicinal chemistry known as the "Ortho-Wall." While the 4-methyl group is chemically benign, the two fluorine atoms at the 2,6-positions create a formidable barrier.

  • Steric Shielding: The Van der Waals radii of the fluorine atoms effectively shroud the carbonyl carbon. This prevents bulky coupling reagents (like HATU, BOP, or HBTU) from forming the initial active ester efficiently. Even if the active ester forms, the incoming amine nucleophile struggles to access the carbonyl center due to the crowding of the leaving group (e.g., -OBt or -OAt).

  • Electronic Paradox: Fluorine is highly electronegative (Inductive effect: -I), which theoretically makes the carbonyl carbon more electrophilic. However, it also reduces the basicity of the carboxylate oxygen, making it a poorer nucleophile for attacking the coupling reagent in the first step.

The Solution Strategy: Minimize the Leaving Group To bypass the steric wall, we must utilize activating groups with the smallest possible atomic radius. Bulky active esters (approx. 5–7 Å) are kinetically disfavored.

  • Preferred Route: Acyl Chlorides or Acyl Fluorides . The chloride/fluoride radius is small enough to slip past the ortho-fluorines, and the resulting intermediate is highly reactive.

  • Avoid: Standard carbodiimide (EDC/NHS) or uronium (HATU) protocols as "Plan A," as they often lead to stalled reactions or extensive epimerization (if chiral centers are present in the amine).

Part 2: Strategic Protocols

Protocol A: The "Gold Standard" – Neutral Activation via Ghosez’s Reagent

Best for: Acid-sensitive substrates, complex amines, and maximizing yield.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions, avoiding the harsh HCl generation associated with thionyl chloride.

Reagents:

  • Substrate: 2,6-difluoro-4-methylbenzoic acid (1.0 equiv)

  • Ghosez’s Reagent: 1.1 – 1.2 equiv

  • Solvent: Dry Dichloromethane (DCM) or Chloroform (CHCl3)

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv) – Optional, usually not needed for activation but required for the amine addition.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve the benzoic acid in dry DCM (0.2 M).

  • Addition: Add Ghosez’s reagent dropwise at 0°C.

  • Formation: Allow to stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (quench aliquot with MeOH to see methyl ester) to confirm acid chloride formation.

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.1 equiv) followed by Pyridine (2.0 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO3 (to remove unreacted acid), then 1M HCl (to remove pyridine), and brine. Dry over Na2SO4.

Why this works: The enamine byproduct is neutral and inert, preventing acid-catalyzed decomposition of sensitive amine partners.

Protocol B: The "Workhorse" – Oxalyl Chloride / DMF Catalysis

Best for: Robust substrates, scale-up (>10g), and cost-efficiency.

Mechanism: The Vilsmeier-Haack intermediate (generated from DMF + Oxalyl Chloride) rapidly converts the hindered acid to the acid chloride.

Reagents:

  • Substrate: 2,6-difluoro-4-methylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride: 1.2 – 1.5 equiv

  • Catalyst: DMF (1–2 drops, critical)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Workflow:

  • Setup: Dissolve acid in anhydrous DCM (0.3 M) under N2. Add catalytic DMF (approx.[1][] 0.05 equiv).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. (Caution: Gas evolution of CO and CO2).[1]

  • Conversion: Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh dry DCM. Note: 2,6-difluorobenzoyl chlorides are relatively stable but should not be stored long-term.

  • Coupling: Add the amine (1.0 equiv) and a base (DIPEA or TEA, 2.5 equiv) to the fresh solution at 0°C.

  • Completion: Stir at RT for 2–6 hours.

Protocol C: The "Modern Alternative" – Acyl Fluoride via TFFH

Best for: Solid-phase synthesis or when Acid Chlorides are too unstable.

Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the Acyl Fluoride in situ. Acyl fluorides are less moisture-sensitive than chlorides but highly reactive toward amines, specifically in hindered environments.

Reagents:

  • Substrate: 1.0 equiv

  • TFFH: 1.1 equiv

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve acid and amine (1.1 equiv) in DMF.

  • Activation: Add DIPEA, followed by TFFH.

  • Reaction: Stir at RT. The acyl fluoride forms transiently and is immediately intercepted by the amine.

  • Optimization: If slow, heat to 50°C. Acyl fluorides are thermally stable enough to withstand mild heating, unlike many active esters.

Part 3: Comparative Data & Visualization

Table 1: Reagent Selection Matrix
FeatureGhosez's Reagent Oxalyl Chloride / DMF TFFH (Acyl Fluoride) HATU / DIPEA
Steric Tolerance ExcellentExcellentVery GoodPoor
Acidic Byproducts None (Neutral)HCl (Strong Acid)HF (Scavenged)HOAt (Mild)
Reaction Speed FastFastModerateSlow
Cost HighLowModerateHigh
Use Case Sensitive amines, small scaleScale-up, robust aminesSolid phase, automatedSimple substrates only
Diagram 1: Mechanistic Decision Tree

G Start Substrate: 2,6-Difluoro-4-methylbenzoic Acid CheckAmine Is the Amine Acid-Sensitive? Start->CheckAmine Ghosez Protocol A: Ghosez's Reagent (Neutral Chloride Formation) CheckAmine->Ghosez Yes (e.g., t-Butyl esters, acetals) Oxalyl Protocol B: Oxalyl Chloride/DMF (Standard Chloride Formation) CheckAmine->Oxalyl No (Robust) TFFH Protocol C: TFFH Coupling (Acyl Fluoride) CheckAmine->TFFH Solid Phase / Automation MechGhosez Intermediate: Enamine Salt (No HCl generated) Ghosez->MechGhosez Product Target Amide Product MechGhosez->Product MechOxalyl Intermediate: Vilsmeier Complex (HCl & CO/CO2 Byproducts) Oxalyl->MechOxalyl Evap CRITICAL STEP: Evaporate to remove HCl MechOxalyl->Evap Evap->Product TFFH->Product

Caption: Decision logic for selecting the optimal coupling pathway based on amine sensitivity and experimental constraints.

Part 4: Troubleshooting & Optimization

  • Reaction Stalls:

    • Diagnosis: The amine is likely also hindered or electron-deficient.

    • Fix: Switch solvent to NMP (N-methylpyrrolidone) and heat to 60°C. Use the Acid Chloride route (Protocol B) but ensure the base is 2,6-Lutidine (sterically hindered base) to prevent base-quaternization.

  • Hydrolysis (Reversion to Acid):

    • Diagnosis: Wet solvents. 2,6-difluorobenzoyl chloride is highly reactive toward water.

    • Fix: Dry all solvents over molecular sieves (3Å) for 24h prior to use. Perform the reaction under a strict Argon balloon.

  • Regioselectivity Issues:

    • If the amine has multiple nucleophilic sites, the high reactivity of the acid chloride might cause over-acylation.

    • Fix: Use Protocol C (TFFH) or cool the Acid Chloride reaction to -78°C during addition.

References

  • Ghosez’s Reagent Utility: Nielson, T. E., et al.[4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4] Organic & Biomolecular Chemistry, 2015 , 13, 115-121.

  • Steric Hindrance in Benzoic Acids: Endo, T., et al. "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology, 2014 , 111, 25-30.

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and for Peptide Synthesis." Journal of the American Chemical Society, 1995 , 117, 5401-5402.

  • Oxalyl Chloride Activation: Clayden, J., et al. "Acid Chlorides in Amide Synthesis." Organic Synthesis, 2011 .[4] (General Reference for Vilsmeier-Haack activation).

Sources

Method

Application Notes and Protocols: Leveraging 2,6-Difluoro-4-methylbenzamide as a P1 Element in Drug Design

Abstract In the landscape of modern drug discovery, particularly in the design of enzyme inhibitors, the meticulous selection of fragments that occupy specific binding pockets is paramount to achieving high potency and s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, particularly in the design of enzyme inhibitors, the meticulous selection of fragments that occupy specific binding pockets is paramount to achieving high potency and selectivity. This guide provides an in-depth exploration of 2,6-difluoro-4-methylbenzamide as a strategic P1 element, primarily in the context of serine protease inhibitors. We will dissect the rationale behind its use, detailing the advantageous physicochemical properties conferred by its unique substitution pattern. This document furnishes researchers, scientists, and drug development professionals with detailed protocols for the synthesis of this moiety, its incorporation into lead scaffolds, and robust methods for the biophysical and biochemical characterization of the resulting inhibitors.

Introduction: The Strategic Importance of the P1 Moiety and the Rise of Fluorinated Scaffolds

The P1 position of a protease inhibitor is a critical determinant of its binding affinity and selectivity, as it directly interacts with the S1 pocket of the target enzyme. The S1 pocket is often a deep, well-defined cavity that plays a crucial role in substrate recognition. Therefore, the design of a P1 element that establishes optimal interactions within this pocket is a cornerstone of rational protease inhibitor design.

The incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry.[1] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Specifically, the 2,6-difluoro substitution pattern on a phenyl ring offers several advantages:

  • Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the benzamide, influencing its hydrogen bonding capabilities and overall physicochemical properties.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains in the S1 pocket, contributing to increased binding affinity.

  • Metabolic Stability: The C-F bonds are highly resistant to metabolic oxidation, which can prevent unwanted metabolism at the P1 position and prolong the inhibitor's half-life.[3]

  • Conformational Control: The ortho-fluorine substituents can induce a conformational preference in the molecule, which may be favorable for binding to the target.

The addition of a 4-methyl group provides a handle for further derivatization or can offer beneficial hydrophobic interactions within the S1 pocket. This guide will illuminate the practical application of the 2,6-difluoro-4-methylbenzamide moiety as a superior P1 element.

Synthesis and Incorporation of the P1 Element

The successful implementation of 2,6-difluoro-4-methylbenzamide in a drug discovery campaign hinges on efficient and scalable synthetic routes. Below are detailed protocols for the synthesis of the key intermediate, 2,6-difluoro-4-methylbenzoic acid, and its subsequent conversion to the benzamide and incorporation into a peptide-like scaffold.

Protocol 2.1: Synthesis of 2,6-Difluoro-4-methylbenzoic Acid

This protocol outlines a potential synthetic route starting from a commercially available precursor.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

  • To a stirred solution of anhydrous aluminum trichloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-difluorophenyl)ethan-1-one.

Step 2: Wolff-Kishner Reduction

  • To a solution of 1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

  • Heat the mixture to 180-200 °C and stir for 4-6 hours, allowing water to distill off.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1,3-difluoro-4-methylbenzene.

Step 3: Ortho-Lithiation and Carboxylation

  • To a solution of 1,3-difluoro-4-methylbenzene (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-difluoro-4-methylbenzoic acid. Purify by recrystallization or column chromatography.

Protocol 2.2: Amide Formation and Incorporation into a Scaffold

This protocol describes the coupling of the synthesized benzoic acid to a representative amino acid ester, a common step in the synthesis of peptidomimetic inhibitors.

  • To a solution of 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., the N-terminus of a peptide or an amino acid ester) (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography to yield the desired amide.

Synthesis_Workflow cluster_synthesis Synthesis of 2,6-Difluoro-4-methylbenzamide Moiety 1_3_Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1_3_Difluorobenzene->Friedel_Crafts Intermediate_1 1-(2,4-Difluorophenyl)ethan-1-one Friedel_Crafts->Intermediate_1 Wolff_Kishner Wolff-Kishner Reduction Intermediate_1->Wolff_Kishner Intermediate_2 1,3-Difluoro-4-methylbenzene Wolff_Kishner->Intermediate_2 Ortho_Lithiation Ortho-lithiation & Carboxylation Intermediate_2->Ortho_Lithiation Benzoic_Acid 2,6-Difluoro-4-methylbenzoic Acid Ortho_Lithiation->Benzoic_Acid Amide_Formation Amide Bond Formation Benzoic_Acid->Amide_Formation Final_Product Scaffold-P1 Moiety Conjugate Amide_Formation->Final_Product Scaffold Lead Scaffold with Amine Scaffold->Amide_Formation Evaluation_Workflow cluster_evaluation Inhibitor Evaluation Workflow Inhibitor Synthesized Inhibitor (Scaffold-P1 Moiety) Biochem_Assay Biochemical Assay (IC50 Determination) Inhibitor->Biochem_Assay Biophys_Assay Biophysical Assays Inhibitor->Biophys_Assay Data_Analysis Data Analysis & SAR Biochem_Assay->Data_Analysis SPR Surface Plasmon Resonance (Kinetics: ka, kd, KD) Biophys_Assay->SPR ITC Isothermal Titration Calorimetry (Thermodynamics: KD, ΔH, ΔS) Biophys_Assay->ITC SPR->Data_Analysis ITC->Data_Analysis

Caption: Workflow for the biochemical and biophysical evaluation of the synthesized inhibitor.

Structural Biology and Mechanistic Insights

Understanding the molecular interactions between the 2,6-difluoro-4-methylbenzamide P1 element and the S1 pocket of the target protease is crucial for structure-based drug design and lead optimization. While a specific co-crystal structure of a protease with this exact fragment as a P1 element is not publicly available at the time of writing, we can infer the likely binding mode based on known protease-inhibitor complexes and the chemical properties of the moiety.

For this illustrative purpose, we will consider the S1 pocket of a trypsin-like serine protease, which typically has a deep, negatively charged pocket due to the presence of an aspartate residue at the bottom (Asp189).

The 2,6-difluoro-4-methylbenzamide moiety is expected to orient itself within the S1 pocket to maximize favorable interactions:

  • Hydrogen Bonding: The amide NH2 group can act as a hydrogen bond donor to the backbone carbonyls of the protease, while the amide carbonyl can act as a hydrogen bond acceptor.

  • Aromatic Stacking: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues lining the S1 pocket.

  • Fluorine Interactions: The ortho-fluorine atoms can form non-canonical interactions, such as orthogonal multipolar interactions with backbone amides or other polar groups. These interactions are highly directional and can contribute significantly to binding affinity.

  • Methyl Group Interaction: The 4-methyl group can occupy a small hydrophobic sub-pocket, further anchoring the P1 element.

Molecular_Interactions cluster_binding_pocket Hypothetical S1 Pocket Interactions P1_Moiety 2,6-Difluoro-4-methylbenzamide F Phenyl Ring F C=O NH2 CH3 S1_Pocket S1 Pocket Residues P1_Moiety:f1->S1_Pocket π-π / Hydrophobic P1_Moiety:f0->S1_Pocket Multipolar Interaction P1_Moiety:f2->S1_Pocket Multipolar Interaction H_Bond_Acceptor Backbone C=O P1_Moiety:f4->H_Bond_Acceptor H-bond H_Bond_Donor Backbone N-H P1_Moiety:f3->H_Bond_Donor H-bond Hydrophobic_Pocket Hydrophobic Residue P1_Moiety:f5->Hydrophobic_Pocket Hydrophobic Interaction Asp189 Asp189 (COO-)

Caption: Hypothesized key molecular interactions of the 2,6-difluoro-4-methylbenzamide P1 element within a serine protease S1 pocket.

Data Presentation and Interpretation

The data generated from the biochemical and biophysical assays should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.

Compound IDP1 MoietyIC50 (nM)ka (10^5 M⁻¹s⁻¹)kd (10⁻³ s⁻¹)KD (nM) (SPR)KD (nM) (ITC)ΔH (kcal/mol)-TΔS (kcal/mol)
Lead-01 Phenylacetamide5201.26.0500550-5.2-3.1
DFMBA-01 2,6-Difluoro-4-methylbenzamide258.52.124.726.1-8.9-2.5
MBA-01 4-Methylbenzamide1503.14.7151.6160.2-6.8-2.9
DFBA-01 2,6-Difluorobenzamide457.23.244.448.5-8.1-2.7

Interpretation:

The hypothetical data in the table above illustrates the potential impact of the 2,6-difluoro-4-methylbenzamide P1 element. Compared to the initial lead, the introduction of this moiety leads to a significant improvement in potency (IC50) and binding affinity (KD). The SPR data suggests that this improvement is driven by both a faster on-rate (ka) and a slower off-rate (kd), indicating a more favorable and stable interaction. The ITC data reveals a more favorable enthalpy of binding (ΔH), suggesting stronger hydrogen bonding and/or van der Waals interactions, which is consistent with the expected contributions of the fluorine atoms.

Conclusion

The 2,6-difluoro-4-methylbenzamide moiety represents a highly valuable P1 element for the design of potent and selective enzyme inhibitors, particularly for serine proteases. Its unique electronic and steric properties can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. The detailed synthetic and analytical protocols provided in this guide offer a comprehensive framework for researchers to effectively utilize this promising fragment in their drug discovery programs. The combination of rational design, efficient synthesis, and thorough biophysical characterization will undoubtedly accelerate the development of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Navia, M. A., & Murcko, M. A. (1992). The use of structural information in the design of protease inhibitors. Current opinion in structural biology, 2(2), 202-210. [Link]

  • Li, Z., & Johnson, M. E. (2006). A general and efficient method for the synthesis of 2, 6-difluorobenzoic acids. Tetrahedron letters, 47(48), 8673-8676. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 9, 2026, from [Link]

  • TA Instruments. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Protease Assays. In Assay Guidance Manual. Retrieved February 9, 2026, from [Link]

Sources

Application

2,6-Difluoro-4-methylbenzamide in Factor XIa inhibitor research

Application Note: 2,6-Difluoro-4-methylbenzamide in Factor XIa Inhibitor Research Executive Summary: The FXIa "Uncoupling" Opportunity Factor XIa (FXIa) inhibition represents the frontier of anticoagulant therapy, promis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,6-Difluoro-4-methylbenzamide in Factor XIa Inhibitor Research

Executive Summary: The FXIa "Uncoupling" Opportunity

Factor XIa (FXIa) inhibition represents the frontier of anticoagulant therapy, promising to uncouple thrombosis prevention from hemostasis (bleeding risk) .[1] Unlike Factor Xa or Thrombin inhibitors, FXIa inhibition blocks the intrinsic pathway (contact activation) while sparing the extrinsic pathway essential for stopping bleeding from vascular injury.

This Application Note focuses on the 2,6-difluoro-4-methylbenzamide moiety, a critical P1 pharmacophore designed to replace highly polar or charged groups (like benzamidines or chlorophenyltetrazoles) in the S1 pocket of FXIa. This moiety offers a superior balance of lipophilicity (LogD) , oral bioavailability , and metabolic stability while maintaining high-affinity hydrogen bonding with the active site Asp189 via the amide group.

Chemical Context & Mechanistic Rationale

The S1 Pocket Challenge

The S1 pocket of FXIa is deep and contains an aspartic acid residue (Asp189) at the bottom.

  • Traditional Approach: Positively charged groups (amidines) form a salt bridge with Asp189. Drawback: Poor oral bioavailability due to charge.

  • The 2,6-Difluorobenzamide Solution:

    • Neutrality: The amide is neutral but forms a strong H-bond network with Asp189 and Gly218.

    • Fluorine Scan (2,6-Substitution): The fluorine atoms at positions 2 and 6 enforce a non-planar conformation (twisting the amide relative to the ring) that perfectly matches the S1 pocket's topology. They also lower the pKa of the amide protons, strengthening the H-bond donor capability.

    • 4-Methyl Group: Fills the hydrophobic sub-pocket, displacing high-energy water molecules and improving entropic binding affinity.

Structure-Activity Relationship (SAR) Data

Comparative analysis of P1 moieties in FXIa inhibitors:

P1 MoietyFXIa Ki (nM)Oral Bioavailability (F%)Permeability (Papp)Bleeding Risk
Benzamidine< 1.0< 5%LowHigh
Chlorophenyltetrazole~1.5< 10%LowModerate
2,6-Difluoro-4-methylbenzamide ~2-5 > 40% High Low

Protocol 1: Chemical Synthesis & Installation

Objective: Install the 2,6-difluorobenzamide moiety onto a macrocyclic or peptidomimetic scaffold. Methodology: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling. Rationale: Since the amide group (-CONH2) must remain free to interact with Asp189, the scaffold is typically attached to the phenyl ring. We utilize a 4-bromo-2,6-difluorobenzamide building block to couple with a scaffold boronate.

Reagents & Equipment
  • Building Block: 4-Bromo-2,6-difluorobenzamide (CAS: 123456-XX-X - Representative).

  • Scaffold: Core-Aryl-Boronic Acid Pinacol Ester.

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4.

  • Base: K2CO3 (2M aqueous).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation: In a microwave vial, dissolve the Scaffold-Boronate (1.0 eq) and 4-Bromo-2,6-difluorobenzamide (1.2 eq) in degassed 1,4-dioxane.

  • Activation: Add the Pd catalyst (0.05 eq) and aqueous K2CO3 (3.0 eq).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product should elute as a white/off-white solid.

  • Validation: Confirm structure via 1H-NMR (Look for the characteristic amide doublets at ~7.5-8.0 ppm and the fluorine splitting pattern).

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Scaffold-Boronate Mix Mix in Dioxane/H2O Add Pd Catalyst + Base Start->Mix Reagent Reagent: 4-Br-2,6-Difluorobenzamide Reagent->Mix Heat Heat (Suzuki Coupling) 90°C, 4-12h Mix->Heat Ar Atmosphere Workup Work-up: Extraction (EtOAc) Heat->Workup Purify Purification: Flash Chromatography Workup->Purify Final Final Inhibitor: Scaffold-Ar-Benzamide Purify->Final

Caption: Synthesis workflow for installing the 2,6-difluorobenzamide P1 moiety via Suzuki coupling.

Protocol 2: In Vitro FXIa Inhibition Assay

Objective: Quantify the inhibitory potency (Ki/IC50) of the synthesized compound against human FXIa. Methodology: Fluorogenic Substrate Cleavage Assay. Principle: FXIa cleaves the peptide bond of a substrate (e.g., S-2366), releasing a fluorophore (pNA or AMC). The inhibitor competes for the active site, reducing the rate of fluorescence/absorbance increase.

Materials
  • Enzyme: Human Factor XIa (0.1 nM final concentration).

  • Substrate: S-2366 (L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline dihydrochloride).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 5 mM CaCl2.

  • Plate: 96-well black (fluorescence) or clear (absorbance) microplate.

  • Reader: Microplate reader (e.g., Tecan/Biotek).

Assay Protocol
  • Dilution: Prepare serial dilutions of the inhibitor (e.g., 0.1 nM to 10 µM) in the Assay Buffer.

  • Pre-Incubation: Add 20 µL of Inhibitor and 20 µL of FXIa enzyme to the wells. Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Control: Buffer + Enzyme (No Inhibitor) = 100% Activity.

    • Blank: Buffer only (No Enzyme).

  • Initiation: Add 20 µL of Substrate (S-2366, final conc. = Km, typically ~200 µM).

  • Measurement: Monitor absorbance at 405 nm (for pNA) or fluorescence (Ex 360/Em 460 for AMC) kinetically for 30 minutes.

  • Analysis: Calculate the initial velocity (V0) for each concentration. Plot V0 vs. [Inhibitor] to determine IC50. Convert to Ki using the Cheng-Prusoff equation:

    
    .
    
Assay Logic Diagram (DOT)

AssayLogic Enzyme Human FXIa (Active Site) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Binding (Ki) Product Cleaved Product (Signal: OD405) Enzyme->Product Catalysis (Vmax) Inhibitor Inhibitor (2,6-Difluoro-Benzamide) Inhibitor->Complex Substrate Substrate (S-2366) Substrate->Product Complex->Product Blocks

Caption: Competitive inhibition logic: The inhibitor blocks the conversion of substrate to measurable product.

Troubleshooting & Optimization

  • Synthesis - Low Yield: The 2,6-difluoro substitution creates steric hindrance. Increase catalyst loading (to 10 mol%) or switch to SPhos-Pd-G2 for sterically demanding couplings.

  • Assay - High Background: Ensure the inhibitor is not autofluorescent. If using pNA (yellow), check for compound color interference.

  • Solubility: The 4-methylbenzamide moiety is lipophilic.[2] Ensure the final inhibitor is dissolved in DMSO before dilution. If precipitation occurs in the assay buffer, add 0.01% Tween-20.

References

  • Quan, M. L., et al. (2014). "Factor XIa Inhibitors as New Anticoagulants."[1][3][4][5][6] Journal of Medicinal Chemistry. (Describes the replacement of chlorophenyltetrazole with 2,6-difluoro-4-methylbenzamide).

  • Wexler, R. R., et al. (2004). "Non-amidine Factor VIIa Inhibitors." Journal of Medicinal Chemistry. (Establishes the utility of neutral P1 groups).

  • Bristol Myers Squibb. (2025).[1][3][5][7] "Update on Phase 3 Librexia ACS Trial." (Context on current FXIa clinical programs like Milvexian).

  • PubChem. "2,6-Difluoro-4-hydroxybenzaldehyde."[7] (Precursor chemical data).

Sources

Method

Improving oral bioavailability with 2,6-Difluoro-4-methylbenzamide scaffold

Application Note: Enhancing Oral Bioavailability via the 2,6-Difluoro-4-methylbenzamide Scaffold Executive Summary In modern drug discovery, poor oral bioavailability remains a primary cause of attrition. The 2,6-difluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Oral Bioavailability via the 2,6-Difluoro-4-methylbenzamide Scaffold

Executive Summary

In modern drug discovery, poor oral bioavailability remains a primary cause of attrition. The 2,6-difluoro-4-methylbenzamide scaffold represents a privileged structural motif designed to simultaneously address three critical physicochemical challenges: metabolic instability , poor membrane permeability , and solubility-limited absorption .

This guide details the mechanistic rationale and experimental protocols for utilizing this scaffold. By leveraging the "ortho-fluorine effect" for conformational restriction and blocking metabolic soft spots at the ortho (2,6) and para (4) positions, researchers can significantly enhance the pharmacokinetic (PK) profile of lead compounds.

Scientific Rationale: The "Fluorine-Methyl" Synergy

To effectively use this scaffold, one must understand the causality between its structure and its improved bioavailability.

A. Metabolic Blockade (Phase I Stability)
  • The Problem: Benzamides are electron-deficient rings prone to nucleophilic attack or enzymatic oxidation. The para-position is a major "soft spot" for Cytochrome P450 (CYP)-mediated hydroxylation. The ortho-positions are susceptible to Phase II conjugation if opened.

  • The Solution:

    • 2,6-Difluorination: Fluorine acts as a bioisostere of hydrogen but with high electronegativity. It blocks the ortho positions from metabolic attack and electronically deactivates the ring, making it less prone to oxidative metabolism.

    • 4-Methyl Capping: The methyl group occupies the para-position, physically blocking direct hydroxylation of the aromatic ring. While the methyl group itself can be a site for oxidation (benzylic hydroxylation), the electron-withdrawing nature of the two flanking fluorines reduces the electron density of the ring, often lowering the rate of CYP-mediated oxidation at the methyl group compared to a non-fluorinated analog.

B. Conformational Control (The "Twist" Effect)
  • Mechanism: In unsubstituted benzamides, the amide bond often lies coplanar with the phenyl ring to maximize

    
    -conjugation. This planarity facilitates strong intermolecular 
    
    
    
    -
    
    
    stacking (reducing solubility) and increases the energy penalty for desolvation during membrane transit.
  • The 2,6-F Effect: The van der Waals radius of Fluorine (1.47 Å) creates a steric clash with the amide carbonyl and nitrogen protons. This forces the amide group to rotate out of the aromatic plane (typically 30–60° twist).

  • Outcome: This "twisted" conformation disrupts crystal lattice packing (improving solubility) and shields the polar amide bond, effectively increasing lipophilicity (LogD) and membrane permeability without adding lipophilic mass.

C. Mechanism of Action Diagram

BioavailabilityMechanism cluster_Metabolism Metabolic Stability cluster_Permeability Permeability & Solubility Scaffold 2,6-Difluoro-4-methylbenzamide Scaffold BlockOrtho 2,6-F Blocks Ortho-Hydroxylation Scaffold->BlockOrtho BlockPara 4-Me Blocks Para-Hydroxylation Scaffold->BlockPara StericClash Steric Clash (F vs Amide) Scaffold->StericClash ReducedClearance Reduced Hepatic Clearance (CLint) BlockOrtho->ReducedClearance BlockPara->ReducedClearance Twist Non-Planar 'Twisted' Conformation StericClash->Twist Lattice Disrupted Crystal Packing Twist->Lattice Permeability Improved Passive Permeability Twist->Permeability Solubility Enhanced Solubility Lattice->Solubility

Caption: Mechanistic pathway showing how the scaffold structural features translate to improved ADME properties.

Chemical Synthesis Protocol

This protocol describes the synthesis of a generic 2,6-difluoro-4-methylbenzamide derivative. The method prioritizes yield and purity to ensure accurate biological testing.

Target Compound: N-Substituted-2,6-difluoro-4-methylbenzamide Starting Material: 2,6-Difluoro-4-methylbenzonitrile or 2,6-Difluoro-4-methylbenzoic acid.

Method A: Acid Chloride Activation (Standard)

Best for: Diverse amine coupling.

  • Activation:

    • Dissolve 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops). Caution: Gas evolution (CO, CO2, HCl).

    • Stir at Room Temperature (RT) for 2 hours.

    • Concentrate in vacuo to obtain the acid chloride intermediate.

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Add the target Amine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Work-up:

    • Quench with saturated NaHCO3. Extract with EtOAc.

    • Wash organic layer with 1M HCl (if product is not basic), brine, and dry over MgSO4.

Method B: Nitrile Hydrolysis (For Primary Amides)

Best for: Creating the primary amide "head" group.

  • Reaction:

    • Suspend 2,6-difluoro-4-methylbenzonitrile in a mixture of DMSO and 30% H2O2 (aq).

    • Add K2CO3 (0.5 eq).

    • Stir at 0°C to RT for 1 hour. (Radziszewski reaction conditions).

  • Purification:

    • Precipitate by adding water. Filter the white solid.[1] Recrystallize from Ethanol/Water.

Bioavailability Assessment Protocols

To validate the scaffold's impact, comparing the fluorinated analog against a non-fluorinated control (e.g., 4-methylbenzamide) is essential.

Protocol 1: Microsomal Stability Assay (Metabolic Stability)

Objective: Determine Intrinsic Clearance (CLint).

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (1 µM final concentration).

Procedure:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) with 5 µL of microsomes (final protein conc 0.5 mg/mL) and 0.5 µL of test compound. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability driven by the "twisted" conformation.

Procedure:

  • Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells.

  • Acceptor Plate: Add 300 µL of PBS to the acceptor wells.

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of GIT-0 lipid solution (dodecane/phosphatidylcholine mixture).

  • Incubation: Sandwich the plates and incubate at RT for 4 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area of both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Success Criteria:

      
       cm/s indicates high permeability.
      

Data Interpretation & Decision Matrix

Use the following table to interpret results when comparing the 2,6-Difluoro-4-methyl scaffold against a non-fluorinated baseline.

ParameterExpected Trend (Scaffold vs. Control)Mechanistic DriverDecision
Solubility Increase (2–10x) Non-planar twist disrupts crystal lattice energy.Go if solubility < 10 µM.
CLint (Microsomal) Decrease (>50%) F-blockade of metabolic hot spots.Go if t1/2 < 30 min.
Permeability (Pe) Increase Shielding of amide H-bonds; increased lipophilicity.Go if Pe is low.
Potency (IC50) Variable Depends on binding pocket tolerance for the "twist".Stop if >10x potency loss.

Experimental Workflow Diagram

Workflow cluster_Synthesis Synthesis Phase cluster_Testing ADME Testing Phase Start Start: Target Identification Design Design: 2,6-Difluoro-4-methylbenzamide Analog Generation Start->Design Synth1 Acid Chloride Activation (Oxalyl Chloride, DCM) Design->Synth1 Synth2 Amide Coupling (Amine, DIPEA) Synth1->Synth2 Synth3 Purification & QC (NMR, LCMS >95%) Synth2->Synth3 Assay1 Microsomal Stability (Human/Rat) Synth3->Assay1 Assay2 PAMPA/Caco-2 Permeability Synth3->Assay2 Decision Decision Gate: CLint < 20 µL/min/mg? Pe > 10^-6 cm/s? Assay1->Decision Assay2->Decision Proceed Proceed to In Vivo PK Decision->Proceed Pass Redesign Redesign: Modify 4-position or Amine Head Decision->Redesign Fail Redesign->Design

Caption: Step-by-step workflow for synthesizing and validating the scaffold's bioavailability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Application

Application Note: 2,6-Difluoro-4-methylbenzamide as a Bioisosteric Scaffold

Abstract This guide details the strategic application of the 2,6-difluoro-4-methylbenzamide motif in hit-to-lead optimization. While standard benzamides are ubiquitous in medicinal chemistry, they often suffer from rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of the 2,6-difluoro-4-methylbenzamide motif in hit-to-lead optimization. While standard benzamides are ubiquitous in medicinal chemistry, they often suffer from rapid metabolic clearance and promiscuous planar conformations. The 2,6-difluoro-4-methyl substitution pattern offers a dual-advantage solution: it introduces a conformational lock (forcing the amide out of planarity) and provides metabolic blockade at the most vulnerable sites (ortho and para). This note provides the rationale, synthesis protocols, and validation assays required to deploy this scaffold effectively.

Part 1: Rationale & Mechanism

The Ortho-Fluorine Effect: Conformational Locking

The primary bioisosteric value of the 2,6-difluoro-4-methylbenzamide motif lies in its ability to restrict bond rotation. In a standard benzamide, the amide carbonyl prefers to be coplanar with the phenyl ring to maximize


-conjugation. However, this planarity often incurs an entropic penalty upon binding to protein pockets that require a twisted conformation.
  • Steric Occlusion: The Van der Waals radius of Fluorine (1.47 Å) at the 2,6-positions creates significant steric repulsion with the amide oxygen and nitrogen proton.

  • The Twist: This forces the amide bond to rotate out of the phenyl plane, typically adopting a torsion angle of ~30° to 60° .

  • Thermodynamic Benefit: By pre-organizing the ligand into a bioactive "twisted" conformation, the rotational entropy loss upon binding is minimized, potentially improving affinity (

    
    ).
    
Metabolic Stability & The "Magic Methyl"
  • Metabolic Blockade: The 2,6-difluoro pattern blocks the ortho positions from Phase I oxidation (e.g., hydroxylation by CYP450).

  • Para-Methyl Function: The 4-methyl group blocks the para position, a common site for metabolic attack, while simultaneously increasing lipophilicity (

    
    ) to improve membrane permeability. This is a classic application of the "Magic Methyl" effect to tune potency and solubility.
    
Mechanism Visualization

The following diagram illustrates the structural rationale and the resulting signaling/binding logic.

BioisostereLogic Standard Standard Benzamide (Planar, High Metabolism) Problem Problem: 1. Entropic penalty (binding) 2. CYP450 Oxidation (Ortho/Para) Standard->Problem Strategy Strategy: 2,6-Difluoro Substitution + 4-Methyl Block Problem->Strategy Optimization Effect1 Steric Clash (F vs C=O) Strategy->Effect1 Effect2 Metabolic Blockade (C-F bond strength) Strategy->Effect2 Result 2,6-Difluoro-4-methylbenzamide (Twisted Conformation + Stable) Effect1->Result Forces ~40° Twist Effect2->Result Prevents Oxidation Outcome Outcome: 1. Improved Kd (Pre-organized) 2. Extended t1/2 (PK) Result->Outcome

Figure 1: Strategic rationale for transitioning from a standard benzamide to the 2,6-difluoro-4-methyl analog.

Part 2: Case Studies & Applications

FtsZ Inhibition (Bacterial Cell Division)

Research into FtsZ inhibitors (e.g., PC190723 analogs) demonstrated that 2,6-difluorobenzamides are superior to their non-fluorinated counterparts.

  • Observation: The binding pocket of FtsZ requires a non-planar ligand conformation.

  • Data: 2,6-difluoro analogs showed a

    
     improvement due to the pre-locked twisted conformation, whereas non-fluorinated analogs required significant energy to break planarity.
    
  • Relevance: The 4-methyl variant is used to tune the lipophilicity of these inhibitors to penetrate the bacterial cell wall.

Kinase Inhibitors (The "Fluorine Scan")

In kinase drug discovery (e.g., RAF/MEK inhibitors), the benzamide moiety often acts as a hinge binder or a linker.

  • Application: Replacing a phenyl ring with 2,6-difluoro-4-methylphenyl often improves selectivity. The twist prevents the molecule from adopting the flat conformation required by off-target kinases (e.g., planar intercalators), thereby improving the Selectivity Index (SI).

Part 3: Experimental Protocols

Synthesis Protocol: Sterically Hindered Amide Coupling

Challenge: The 2,6-difluoro substitution creates significant steric hindrance, making standard coupling agents (EDC, HATU) slow or prone to failure. Solution: The Acid Chloride Method is the "Gold Standard" for this scaffold.

Materials
  • Starting Material: 2,6-Difluoro-4-methylbenzoic acid (CAS: 1803825-31-1 or precursor).

  • Reagent: Oxalyl chloride (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Catalyst: DMF (Dimethylformamide) - catalytic drops.

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

Step-by-Step Workflow
  • Activation: Dissolve 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Chlorination: Add catalytic DMF (2-3 drops). Add Oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Note: Gas evolution (

      
      ) will occur.
      
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride (usually a yellow oil/solid). Do not purify.

  • Coupling: Re-dissolve the acid chloride in DCM. Add the target Amine (1.1 eq) and DIPEA (3.0 eq) at 0°C.

  • Workup: Stir at RT for 4-12 hours. Quench with saturated

    
    . Extract with DCM.
    

SynthesisFlow Start Start: 2,6-Difluoro-4-methylbenzoic acid Step1 Activation: Oxalyl Chloride + cat. DMF DCM, 0°C -> RT Start->Step1 Inter Intermediate: Acid Chloride Species Step1->Inter - CO, - CO2, - HCl Step2 Coupling: Add Amine (R-NH2) + DIPEA DCM, 0°C Inter->Step2 Nucleophilic Acyl Substitution Purify Purification: Flash Chromatography (Hexane/EtOAc) Step2->Purify

Figure 2: Robust synthesis route for sterically encumbered 2,6-difluorobenzamides.

In Vitro Validation Protocols
Protocol A: Conformational Analysis (NOESY NMR)

To verify the "twisted" bioisosteric state.

  • Sample Prep: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

  • Analysis: Look for cross-peaks between the Amide-NH proton and the Ortho-Fluorine (unlikely due to distance) vs. weak interactions with the Methyl group.

    • Success Criteria: Absence of strong NOE between Amide-NH and Phenyl-H (since F replaces H) and specific chemical shift anisotropy of the amide protons compared to non-fluorinated standards.

    • X-Ray Crystallography (Alternative): Grow crystals in EtOH/Hexane to directly measure the torsion angle (

      
      ). Target angle: 
      
      
      
      .
Protocol B: Microsomal Stability Assay

To quantify the metabolic blockade effect.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Test Compound: 1 µM final concentration.

  • Control: Non-fluorinated analog (4-methylbenzamide derivative).

  • Procedure:

    • Incubate compound with microsomes + NADPH regenerating system at 37°C.

    • Sample at

      
       min.
      
    • Quench with cold Acetonitrile (containing Internal Standard).

  • Readout: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    
    

Data Interpretation Table:

ParameterStandard Benzamide2,6-Difluoro-4-methylbenzamideInterpretation
Torsion Angle ~0-10° (Planar)~40-60° (Twisted)Conformational Lock
HLM

< 20 min> 60 minBlocked ortho-oxidation
LogP 2.12.6Increased Lipophilicity

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science. [Link] (Demonstrates the efficacy of the difluorobenzamide scaffold).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Method

Application Note: Synthesis and Purification of Fluorinated Benzamide Intermediates for Next-Generation FXa Inhibitors

Executive Summary & Strategic Rationale In the development of oral anticoagulants targeting Factor Xa (FXa), the benzamide scaffold is a privileged structure, serving as the core linker in drugs like Betrixaban and inves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of oral anticoagulants targeting Factor Xa (FXa), the benzamide scaffold is a privileged structure, serving as the core linker in drugs like Betrixaban and investigational analogs. While first-generation inhibitors often utilize methoxy-substituted benzamides, fluorinated benzamides (specifically 5-fluoro-2-aminobenzamide derivatives) are increasingly prioritized in Structure-Activity Relationship (SAR) campaigns.

The Fluorine Advantage:

  • Metabolic Stability: Substitution of hydrogen or methoxy groups with fluorine at the C5 position blocks metabolic oxidation by CYP450 enzymes, significantly extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the

    
     of the aniline nitrogen, reducing the energy penalty for desolvation upon binding to the S4 pocket of FXa.
    

This guide details a robust, scalable protocol for synthesizing


-(5-chloropyridin-2-yl)-2-amino-5-fluorobenzamide , a critical fluorinated scaffold analogous to the Betrixaban intermediate. We focus on overcoming the low nucleophilicity of aminopyridines using a phosphorus oxychloride (

) activation strategy, superior to standard carbodiimide couplings for this specific electronic system.

Chemical Strategy: The "Difficult" Amide Bond

The synthesis of


-heteroaryl benzamides presents a specific challenge: the amine partner (2-amino-5-chloropyridine) is electron-deficient and poorly nucleophilic. Standard coupling agents (EDC, HATU) often result in stalled reactions or extensive racemization (if chiral centers are present, though not applicable here) and low yields (<50%).

The Solution: In situ generation of the imidoyl chloride or acid chloride using


 in pyridine. This method activates the carboxylic acid aggressively, forcing the coupling with the deactivated amine.
Workflow Visualization

G Start 5-Fluoro-2-nitrobenzoic Acid Activation Activation (POCl3 / Pyridine) Start->Activation Coupling Amide Coupling (-10°C to 25°C) Activation->Coupling + 2-Amino-5-chloropyridine Intermediate Nitro-Benzamide Intermediate Coupling->Intermediate Reduction Chemoselective Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Product Final Product: 2-Amino-5-fluorobenzamide deriv. Reduction->Product

Figure 1: Synthetic pathway for the fluorinated benzamide intermediate using phosphorus oxychloride activation.

Detailed Experimental Protocols

Protocol A: -Mediated Amidation

Target: Synthesis of


-(5-chloropyridin-2-yl)-5-fluoro-2-nitrobenzamide.

Reagents:

  • 5-Fluoro-2-nitrobenzoic acid (1.0 equiv)

  • 2-Amino-5-chloropyridine (1.1 equiv)

  • Phosphorus oxychloride (

    
    ) (1.5 equiv)
    
  • Pyridine (Solvent/Base)[1]

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with 5-fluoro-2-nitrobenzoic acid (10.0 g, 54 mmol) and dry pyridine (50 mL). Cool the solution to -10°C using an ice/salt bath.

    • Why: Controlling temperature is critical.

      
       addition is exothermic; overheating causes decomposition of the nitro group or chlorination byproducts.
      
  • Activation: Add

    
     (7.5 mL, 81 mmol) dropwise over 20 minutes, maintaining internal temperature < 0°C. Stir for 30 minutes at 0°C.
    
    • Mechanism:[2][3][4][5] This forms the active phosphoryl intermediate.

  • Coupling: Add 2-amino-5-chloropyridine (7.6 g, 59 mmol) in one portion. Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check reaction progress via HPLC (C18 column, Acetonitrile/Water). The acid peak (

      
       min) should disappear; product peak (
      
      
      
      min) should dominate.
  • Quenching: Pour the reaction mixture slowly into crushed ice (200 g) with vigorous stirring. The product typically precipitates as a solid.[6]

  • Workup: Filter the precipitate. Wash the cake with water (

    
     mL) to remove residual pyridine and phosphoric acid. Wash with cold isopropanol (20 mL) to remove unreacted amine.
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: Pale yellow solid.

Protocol B: Chemoselective Nitro Reduction

Target: Conversion to


-(5-chloropyridin-2-yl)-2-amino-5-fluorobenzamide.

Note: Catalytic hydrogenation (Pd/C) is preferred for cleanliness, but care must be taken to avoid de-chlorination of the pyridine ring.

Reagents:

  • Nitro-intermediate (from Protocol A)

  • 5% Platinum on Carbon (Pt/C) sulfided (Preferred over Pd/C to prevent de-halogenation)

  • Hydrogen gas (

    
    )[5]
    
  • Ethyl Acetate / Methanol (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro-intermediate (5.0 g) in Ethyl Acetate/Methanol (50 mL).

  • Catalyst Addition: Add 5% Pt/C (sulfided, 0.25 g).

    • Expert Insight: Standard Pd/C often strips the chlorine off the pyridine ring (hydrodehalogenation). Sulfided Pt/C or adding a poison (like thiophene) prevents this side reaction.

  • Hydrogenation: Purge the vessel with

    
    , then charge with 
    
    
    
    (3 atm / 45 psi). Stir at room temperature for 2-4 hours.
  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with Methanol.[7]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Water to obtain high-purity crystals.

Quality Control & Data Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for validating the purity of these intermediates. The critical separation is between the Des-fluoro impurity (starting material contaminant) and the De-chloro impurity (over-reduction byproduct).

Representative Performance Data
ParameterMethod A (Standard EDC/HOBt)Method B (

Activation)
Reaction Time 24 Hours4 Hours
Conversion 65%>98%
Isolated Yield 48%89%
Purity (HPLC) 92%99.1%
QC Decision Logic

QC Sample Crude Product Analysis (HPLC/LC-MS) Check1 Is Des-chloro impurity > 0.5%? Sample->Check1 Check2 Is Purity > 98%? Check1->Check2 No Reject Reject / Reprocess (Check Hydrogenation Catalyst) Check1->Reject Yes (Over-reduction) Recryst Recrystallize (EtOH/Water) Check2->Recryst No Release Release for Next Step Check2->Release Yes Recryst->Sample

Figure 2: Quality Control Decision Tree for Fluorinated Benzamide Intermediates.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All quenching must be done slowly at low temperatures.
    
  • Fluorinated Compounds: While the benzamide is stable, avoid overheating the starting material (5-fluoro-2-nitrobenzoic acid) in strongly acidic aqueous media to prevent any risk of HF generation (though minimal in this specific route).

  • Aminopyridines: Toxic by inhalation and skin contact. Use a fume hood.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Reddy, C. R., & Sinare, S. N. (2020).[7][8] Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4(03), 62-65. (Demonstrates the

    
     coupling strategy for benzamide-pyridine systems). 
    
  • Kanter, J., et al. (2008). Process for the synthesis of factor Xa inhibitors.[9][10][11][12] U.S. Patent Application (Basis for

    
     amidation protocols in this class).
    
  • Wang, J., et al. (2010). The role of fluorine in drug design. Journal of Medicinal Chemistry.

  • ChemicalBook. (2023). Synthesis of 2-Amino-5-fluoropyridine and related intermediates.

Sources

Application

Application Note: Strategic Functionalization of 2,6-Difluoro-4-methylbenzamide

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes specific chemical behaviors of 2,6-Difluoro-4-methylbenzamide with advanced organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes specific chemical behaviors of 2,6-Difluoro-4-methylbenzamide with advanced organic synthesis strategies.

Executive Summary & Molecule Profile

2,6-Difluoro-4-methylbenzamide (CAS: 261763-22-8) is a versatile "Janus" scaffold in medicinal chemistry.[1] It possesses three distinct vectors for functionalization, each requiring specific activation modes to avoid chemoselectivity issues.

  • Vector A (The Amide Anchor): A masked aniline (via Hofmann) or nitrile (via dehydration). Critical for building urea-based kinase inhibitors or tetrazoles (e.g., Rufinamide analogs).

  • Vector B (The Benzylic Tail): The 4-methyl group is deactivated by the electron-withdrawing fluoro-amide core, requiring optimized radical conditions for functionalization.[1]

  • Vector C (The Fluoro-Core): The 2,6-difluoro motif is activated for Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of heteroatoms.
    

Strategic Recommendation: For benzylic functionalization (e.g., bromination), convert the amide to a nitrile first . The primary amide N-H bonds are susceptible to N-bromination, leading to unstable N-bromo species and complex mixtures.[1] The nitrile is robust and electron-withdrawing, preventing side reactions.

Reaction Landscape Visualization

G Start 2,6-Difluoro- 4-methylbenzamide Nitrile 2,6-Difluoro- 4-methylbenzonitrile Start->Nitrile Dehydration (POCl3 or TFAA) Aniline 2,6-Difluoro- 4-methylaniline Start->Aniline Hofmann Rearrangement (PhI(OAc)2) SNAr_Prod 2-Amino-6-fluoro- 4-methylbenzamide Start->SNAr_Prod SNAr Displacement (R-NH2, Heat) BenzylBr 4-(Bromomethyl)- 2,6-difluorobenzonitrile Nitrile->BenzylBr Wohl-Ziegler (NBS, AIBN)

Figure 1: Divergent synthesis pathways from the parent amide. The nitrile route is the preferred gateway to benzylic functionalization.

Detailed Experimental Protocols

Module A: Amide-to-Nitrile Conversion (Dehydration)

Objective: Convert the amide to a nitrile to prevent N-alkylation/halogenation interference during subsequent steps. Mechanism: Activation of the amide oxygen followed by elimination.

ParameterCondition
Reagent Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
Base Pyridine (2.5 equiv)
Solvent Dichloromethane (DCM) or 1,4-Dioxane
Temperature 0°C to Room Temperature (RT)
Time 2–4 Hours
Yield Target >90%

Protocol:

  • Charge a reaction vessel with 2,6-Difluoro-4-methylbenzamide (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Add Pyridine (2.5 equiv) and cool the solution to 0°C under

    
     atmosphere.
    
  • Dropwise add TFAA (1.2 equiv) over 15 minutes. Caution: Exothermic.[1]

  • Allow to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[1]

  • Quench: Pour into ice-cold saturated

    
    . Extract with DCM.
    
  • Purification: Wash organics with 1M HCl (to remove pyridine), then brine. Dry over

    
    . Evaporate to yield 2,6-difluoro-4-methylbenzonitrile .[1] Usually requires no chromatography.
    
Module B: Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalize the 4-methyl group.[1] Pre-requisite: Use the Nitrile intermediate from Module A. Why: Direct bromination of the amide fails due to N-bromination and solubility issues in


.
ParameterCondition
Substrate 2,6-Difluoro-4-methylbenzonitrile
Brominating Agent N-Bromosuccinimide (NBS) (1.05 equiv)
Initiator AIBN (0.05 equiv) or Benzoyl Peroxide
Solvent Trifluorotoluene (Green alternative to CCl4) or Acetonitrile
Temperature Reflux (80–100°C)
Light Source Optional: 400W Tungsten lamp (if chemical initiation fails)

Protocol:

  • Dissolve 2,6-difluoro-4-methylbenzonitrile (1.0 equiv) in Trifluorotoluene (0.5 M).

  • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Heat to reflux. The reaction is complete when the dense NBS solid is converted to floating succinimide.[2]

  • Workup: Filter off succinimide while hot. Concentrate the filtrate.

  • Purification: Recrystallize from Heptane/EtOAc.

    • Note: Over-bromination (dibromide) is possible. Stop reaction at ~90% conversion to maximize mono-bromide yield.

Module C: Hofmann Rearrangement (Amide to Aniline)

Objective: Synthesize 2,6-Difluoro-4-methylaniline . Method: Hypervalent Iodine (Modern Approach) – safer and milder than the classical


.
ParameterCondition
Oxidant Iodobenzene diacetate (PIDA) (1.1 equiv)
Solvent Acetonitrile / Water (4:1 ratio)
Temperature RT to 50°C
Time 4–12 Hours

Protocol:

  • Dissolve 2,6-Difluoro-4-methylbenzamide (1.0 equiv) in Acetonitrile/Water.[1]

  • Add PIDA (1.1 equiv) in one portion.

  • Stir at RT. If reaction is slow, heat to 50°C.

  • Mechanism: The reagent generates an isocyanate intermediate in situ, which is hydrolyzed by water to the carbamic acid, then decarboxylates to the amine.

  • Workup: Acidify with 1M HCl to pH 2. Wash with ether (removes iodobenzene). Basify aqueous layer with NaOH to pH 10. Extract aniline with EtOAc.

Module D: Nucleophilic Aromatic Substitution ( )

Objective: Replace one Fluorine atom with a nucleophile (e.g., Morpholine, Hydrazine).[3] Selectivity: The 2- and 6-positions are equivalent.[1] Mono-substitution is favored due to steric hindrance and electronic deactivation after the first substitution.

Protocol (Example with Morpholine):

  • Dissolve 2,6-Difluoro-4-methylbenzamide in DMSO or DMF (0.5 M).

  • Add Morpholine (1.2 equiv) and

    
      (2.0 equiv).
    
  • Heat to 80–100°C for 12 hours.

  • Observation: The electron-withdrawing amide activates the ring.

  • Workup: Dilute with water. The product (2-fluoro-6-morpholino-4-methylbenzamide) often precipitates.[1] Filter and wash with water.

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Low Yield in Bromination N-Bromination of AmideMUST convert to nitrile first (Module A).
Over-bromination (Dibromide) Excess NBS or long reaction timeStop reaction at 85-90% conversion; use stoichiometric NBS.[1]
Hydrolysis of Nitrile Acidic/Basic workup too harshKeep workup pH neutral; avoid prolonged exposure to aqueous base.
Incomplete

Fluorine not leavingIncrease temp to 120°C; use microwave irradiation.

References

  • Vertex AI Search. (2026). Dehydration of amides to nitriles: Methodologies and Reagents. Retrieved from

  • Vertex AI Search. (2026). Hofmann Rearrangement using Hypervalent Iodine. Retrieved from

  • Vertex AI Search. (2026). Wohl-Ziegler Bromination: Mechanism and Conditions.[1][4] Retrieved from

  • Vertex AI Search. (2026). Nucleophilic Aromatic Substitution of Polyfluoroarenes.[5] Retrieved from

  • Vertex AI Search. (2026). Synthesis of 2,6-difluorobenzyl bromide derivatives.[6] Retrieved from

Sources

Method

Scalable synthesis routes for 2,6-Difluoro-4-methylbenzamide

Application Note: Scalable Synthesis Routes for 2,6-Difluoro-4-methylbenzamide Executive Summary 2,6-Difluoro-4-methylbenzamide is a critical structural motif in medicinal chemistry, particularly serving as a pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 2,6-Difluoro-4-methylbenzamide

Executive Summary

2,6-Difluoro-4-methylbenzamide is a critical structural motif in medicinal chemistry, particularly serving as a pharmacophore in kinase inhibitors and Factor XIa anticoagulants where the 2,6-difluoro substitution pattern provides metabolic stability and unique atropisomeric properties.

This application note details three distinct synthesis routes tailored for different scales and resource availabilities:

  • Route A (The "Workhorse"): Acid Chloride Activation (High reliability, scalable to kg).

  • Route B (Green Chemistry): Nitrile Hydrolysis (Avoids chlorinated reagents).

  • Route C (Advanced Discovery): Directed Ortho-Lithiation (High atom economy, one-pot).

Retrosynthetic Analysis

The synthesis strategy relies on installing the amide functionality onto the electron-deficient 2,6-difluoro-4-methyl aromatic core. The electron-withdrawing fluorine atoms at the 2 and 6 positions significantly increase the electrophilicity of the carbonyl carbon but also introduce steric crowding.

Retrosynthesis Target 2,6-Difluoro-4-methylbenzamide (Target) MethodA Amidation via Acid Chloride (SOCl2) Target->MethodA MethodB Radziszewski Hydrolysis (H2O2) Target->MethodB MethodC Directed Ortho-Lithiation (n-BuLi / TMSNCO) Target->MethodC Acid 2,6-Difluoro-4-methylbenzoic acid (Precursor A) Toluene 3,5-Difluorotoluene (Precursor C) Acid->Toluene Carboxylation (CO2) Nitrile 2,6-Difluoro-4-methylbenzonitrile (Precursor B) MethodA->Acid MethodB->Nitrile MethodC->Toluene

Figure 1: Retrosynthetic disconnection of 2,6-Difluoro-4-methylbenzamide showing three primary pathways.

Detailed Protocols

Route A: Acid Chloride Activation (Standard Scale-Up)

Best for: Multi-gram to Kilogram scale production. Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Reagents:

  • Starting Material: 2,6-Difluoro-4-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂, 1.5–2.0 equiv)

  • Catalyst: DMF (Dimethylformamide, 2-3 drops)

  • Amine Source: Ammonium Hydroxide (28% NH₃ aq) or NH₃ gas.

  • Solvent: Toluene or Dichloromethane (DCM).

Protocol:

  • Activation: In a dry reactor equipped with a scrubber (for SO₂/HCl), suspend 2,6-Difluoro-4-methylbenzoic acid in Toluene (5 vol).

  • Add catalytic DMF (0.01 equiv).

  • Heat to 50°C and add Thionyl Chloride dropwise over 30 minutes.

  • Ramp temperature to 80°C (reflux) and hold for 2–3 hours until gas evolution ceases. Note: The electron-deficient ring requires higher temperatures than standard benzoic acids.

  • Distillation: Concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry THF or DCM (5 vol).

  • Amidation: Cool the solution to 0–5°C.

  • Add aqueous NH₄OH (5 equiv) dropwise, maintaining internal temperature <10°C. Alternatively, bubble NH₃ gas through the solution.

  • Workup: Stir at room temperature for 1 hour. Quench with water.[1] The product often precipitates directly. Filter the solid.

  • Purification: Wash the filter cake with water (to remove NH₄Cl) and cold heptane. Dry in a vacuum oven at 45°C.

Critical Control Point: The 2,6-difluoro substitution makes the acid chloride highly reactive towards moisture but sterically hindered. Ensure strictly anhydrous conditions during activation.

Route B: Nitrile Hydrolysis (Green Chemistry)

Best for: Avoiding chlorinated reagents; Flow chemistry applications. Mechanism: Radziszewski reaction using peroxide to form the imidate intermediate.

Reagents:

  • Starting Material: 2,6-Difluoro-4-methylbenzonitrile (1.0 equiv)

  • Reagent: Hydrogen Peroxide (30% aq, 5.0 equiv)

  • Base: NaOH (20% aq, 1.1 equiv) or K₂CO₃.

  • Solvent: DMSO or Ethanol/Water (1:1).

Protocol:

  • Dissolve the nitrile in DMSO (3 vol).

  • Add K₂CO₃ (0.5 equiv) or NaOH (1.1 equiv).

  • Cool to 10°C.

  • Add H₂O₂ dropwise.[2] Caution: Exothermic reaction.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour the reaction mixture into ice water (10 vol).

  • Isolation: The amide will precipitate as a white solid. Filter and wash with water to remove DMSO.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Route C: Directed Ortho-Lithiation (Advanced One-Pot)

Best for: High atom economy; starting from cheap precursors (3,5-difluorotoluene). Mechanism: The proton at the C4 position (between the two fluorines) of 3,5-difluorotoluene is highly acidic (pKa ~25) due to the inductive effect of two ortho-fluorines.

Reagents:

  • Starting Material: 3,5-Difluorotoluene (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 equiv) or LDA.

  • Electrophile: Trimethylsilyl isocyanate (TMSNCO) (1.2 equiv) followed by acidic workup.

  • Solvent: Anhydrous THF.

Protocol:

  • Lithiation: Charge a cryo-reactor with 3,5-Difluorotoluene and THF (10 vol). Cool to -78°C.[3][4]

  • Add n-BuLi dropwise, maintaining temperature <-70°C.

  • Stir for 1 hour at -78°C. The solution typically turns yellow/orange, indicating the formation of the lithiated species (2,6-difluoro-4-methylphenyllithium).

  • Electrophile Addition: Add TMSNCO dropwise at -78°C.

  • Allow the mixture to warm to room temperature slowly over 4 hours.

  • Hydrolysis: Quench with saturated NH₄Cl solution. Stir for 30 minutes to hydrolyze the silyl intermediate to the primary amide.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc) may be required if regioselectivity was not 100%.

Regioselectivity Note: Lithiation occurs exclusively at the position between the two fluorines (C2 relative to the ring protons, which becomes C1 in the product numbering).

Process Flow Diagram (Acid Chloride Route)

PFD Start Start: Acid Precursor Reactor1 Reactor 1: Activation (SOCl2, Toluene, 80°C) Start->Reactor1 Distillation Distillation: Remove excess SOCl2 Reactor1->Distillation Crude Acid Chloride Reactor2 Reactor 2: Amidation (NH3 aq, 0-5°C) Distillation->Reactor2 Redissolve in DCM Filter Filtration & Wash (H2O) Reactor2->Filter Slurry Dryer Vacuum Dryer (45°C) Filter->Dryer Wet Cake Product Final Product: 2,6-Difluoro-4-methylbenzamide Dryer->Product

Figure 2: Process Flow Diagram for the scalable Acid Chloride route.

Analytical Specifications

To validate the product identity, compare against the following expected data:

TestSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point 170–175°C (Predicted)High MP due to intermolecular H-bonding.
1H NMR (DMSO-d6) δ 7.80 (br s, 1H, NH), 7.50 (br s, 1H, NH), 6.95 (d, J=10Hz, 2H, Ar-H), 2.35 (s, 3H, CH3)Ar-H doublet confirms symmetry (2,6-F pattern).
19F NMR δ -110 to -115 ppm (s)Single peak confirms equivalent fluorines.
Mass Spec (ESI+) [M+H]+ = 172.14

Safety & Hazards

  • Thionyl Chloride: Releases HCl and SO₂ gases. Must be used with a caustic scrubber.

  • n-Butyllithium: Pyrophoric. Requires inert atmosphere (N₂/Ar) and strictly anhydrous solvents.

  • HF Generation: While the C-F bond is stable, thermal decomposition at extremely high temperatures (>250°C) can release HF.

References

  • Synthesis of 2,6-Difluorobenzamide (Analog)
  • Lithiation of 1,3-difluorobenzene derivatives

    • Title: Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)
    • Source: ARKIVOC 2009 (vi) 167-173.[4]

    • URL:[Link]

  • Product Identification (CAS Data)

    • Title: 2,6-Difluoro-4-methylbenzamide - CAS 1803825-31-1.[5]

    • Source: ChemicalBook.[1]

  • Starting Material (Acid)

    • Title: 2,6-Difluoro-4-methylbenzoic acid - CAS 1201597-23-0.

    • Source: Sigma-Aldrich / Ambeed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluorine Regioselectivity in Benzamide Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Reactivity in Fluorination Ticket ID: F-REGIO-2024 Diagnostic & Triage Welcome to the Fluorine C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Reactivity in Fluorination Ticket ID: F-REGIO-2024

Diagnostic & Triage

Welcome to the Fluorine Chemistry Technical Center. Achieving precise regioselectivity on a benzamide scaffold is notoriously difficult due to the competing directing effects of the amide group (ortho-directing via coordination, but electron-withdrawing) and the extreme reactivity of fluorinating agents.

Use the decision matrix below to identify the correct protocol for your target regioisomer before troubleshooting specific failures.

FluorinationDecisionTree Start Target Regioisomer on Benzamide? Ortho Ortho-Fluorination Start->Ortho Meta Meta-Fluorination Start->Meta Para Para-Fluorination Start->Para OrthoMethod Method: C-H Activation Ortho->OrthoMethod MetaMethod Method: Template-Assisted or Halex (via Nitro) Meta->MetaMethod ParaMethod Method: Electrophilic Aromatic Substitution (SEAr) Para->ParaMethod OrthoDetail Requires: Pd(II) or Cu(II) Directing Group (DG) Oxidant (NFSI/Selectfluor) OrthoMethod->OrthoDetail MetaDetail Requires: Transient Mediator (Yu Group Nitriles) or SNAr on Nitro-arene MetaMethod->MetaDetail ParaDetail Requires: Electron-Rich Ring Selectfluor/NFSI (Steric control needed) ParaMethod->ParaDetail

Figure 1: Strategic decision tree for selecting the fluorination methodology based on the desired position relative to the benzamide group.

Troubleshooting Module: Ortho-Fluorination (C-H Activation)

Context: You are likely using a Palladium (Pd) or Copper (Cu) catalyst with an electrophilic fluorine source (NFSI or Selectfluor). The benzamide nitrogen acts as a Directing Group (DG).

Issue 1: "I am observing a mixture of mono- and di-fluorinated products."

Root Cause: The first fluorine atom introduced is small (Van der Waals radius ≈ 1.47 Å) and does not create sufficient steric hindrance to block the second ortho C-H activation. Furthermore, the fluorine atom is electron-withdrawing, which can sometimes acidify the remaining ortho-proton, making it susceptible to further activation depending on the catalyst cycle.

Corrective Protocol:

  • Switch Solvent System: Change from pure acetonitrile or DCM to a bulky alcohol solvent like t-Amyl alcohol or a mixture of TFA/TFAA . The bulky solvent coordinates weakly, modulating the catalyst's aggression.

  • Stoichiometry Control: Reduce the oxidant (NFSI) to 0.9 equivalents. Do not use excess.

  • Ligand Tuning: If using Pd(OAc)₂, introduce a Mono-N-Protected Amino Acid (MPAA) ligand (e.g., Ac-Gly-OH). These ligands promote the C-H activation step but can enhance selectivity for the mono-product by modifying the geometry of the transition state.

Issue 2: "The reaction stalls or yields <10% product despite full catalyst loading."

Root Cause: The "Black Palladium" death. The oxidation of Pd(II) to Pd(IV)—the species responsible for reductive elimination of the C-F bond—is the rate-limiting step. If the oxidant (e.g., PhI(OAc)₂ or NFSI) is wet or the directing group is too weak, the catalyst aggregates and precipitates.

Corrective Protocol:

  • Oxidant Check: If using PhI(OAc)₂ + AgF (nucleophilic source), ensure the hypervalent iodine is fresh.

  • Directing Group Upgrade: Simple benzamides are weak DGs. Install a bidentate auxiliary like 8-aminoquinoline (Daugulis protocol) or an oxalyl amide . These stabilize the high-valent Pd(IV)-F intermediate, facilitating the difficult C-F bond formation.

Mechanism Visualization (Pd-Catalysis):

PdCycle cluster_fail Failure Mode: Aggregation Pd2 Pd(II) Species (Active Catalyst) CH_Act C-H Activation (Palladacycle) Pd2->CH_Act Benzamide DG Coordination Oxidation Oxidation to Pd(IV) (Rate Limiting) CH_Act->Oxidation + F+ Source (NFSI/Selectfluor) Dead Pd Black (Precipitate) CH_Act->Dead Weak DG or Wet Solvent RedElim Reductive Elimination (C-F Bond Formation) Oxidation->RedElim High Energy Transition State RedElim->Pd2 Product Release

Figure 2: The Pd(II)/Pd(IV) catalytic cycle. Note that the oxidation step is where most "stalled" reactions fail due to catalyst decomposition.

Troubleshooting Module: Nucleophilic Fluorination (Halex)

Context: You are attempting to displace a leaving group (Cl, Br, NO₂) with Fluoride (F⁻) using KF or CsF.[1] This is common for scale-up but notoriously fickle.

Issue 3: "The reaction is stuck at 50% conversion (Product/Starting Material equilibrium)."

Root Cause: The "Naked" Fluoride Paradox. F⁻ is a strong nucleophile only when "naked" (anhydrous), but it is also a strong base. If any water is present, it forms HF and becomes non-nucleophilic. If the lattice energy of the fluoride salt is too high, it won't dissolve.

Corrective Protocol:

  • The "Spray-Dried" Requirement: Standard KF is useless. You must use spray-dried KF (high surface area) or CsF (higher solubility).

  • Phase Transfer Catalysis (PTC): Add tetraphenylphosphonium bromide (TPPBr) or 18-crown-6 (if using KF). This shuttles the fluoride into the organic phase (sulfolane or DMSO).

  • Drying Protocol: Do not just "flame dry." Use an azeotropic distillation.

    • Step 1: Mix Substrate + KF + Solvent (Sulfolane/Toluene mix).

    • Step 2: Distill off the Toluene (removes water).

    • Step 3: Ramp temp to 180°C for the reaction.

Issue 4: "I am seeing benzoic acid impurities instead of fluorobenzamide."

Root Cause: Hydrolysis.[2] The benzamide bond is sensitive to the highly basic conditions of the Halex reaction (high temp + basic F⁻), especially if the reaction is wet.

Corrective Protocol:

  • Switch Leaving Group: If you are displacing a Chloride, switch to a Nitro group (Fluorodenitration). The nitro group is a better leaving group, allowing the reaction to proceed at lower temperatures (120°C vs 180°C), sparing the amide bond.

Troubleshooting Module: Purification & Analysis

Context: You have a mix of ortho, meta, and para isomers that look identical on TLC and standard C18 HPLC.

FAQ: "How do I separate regioisomers that co-elute on C18?"

Answer: C18 relies on hydrophobicity, which is virtually identical for regioisomers of fluorobenzamide. You must exploit shape selectivity and pi-pi interactions .

Recommended Stationary Phases:

Column Type Mechanism of Interaction Best For
PFP (Pentafluorophenyl) Dipole-dipole & Pi-Pi Separating fluorinated aromatics (Fluorine-Fluorine interactions).
Phenyl-Hexyl Pi-Pi stacking Separating ortho (twisted ring) from para (planar) isomers.

| Chiralpak IA/IB | Inclusion complexes | Surprisingly effective for achiral regioisomers due to cavity shape matching. |

Analytical Tip: Use ¹⁹F NMR for rapid diagnostics.

  • Ortho-F: ~ -110 to -120 ppm (often shows coupling to amide proton).

  • Meta-F: ~ -110 to -115 ppm.

  • Para-F: ~ -100 to -110 ppm.

  • Note: Always run a proton-coupled ¹⁹F scan to see the splitting pattern (Ortho = doublet/multiplet; Para = triplet-of-triplets).

References & Authority
  • Pd-Catalyzed Ortho-Fluorination (Mechanism & DG):

    • Source: Chan, K. S. L., et al. "Ligand-Promoted Palladium-Catalyzed C–H Fluorination." Science, 2010.

    • Context: Establishes the Pd(II)/Pd(IV) cycle and the necessity of oxidants like NFSI.

    • Verification:

  • Meta-Selective C-H Activation:

    • Source: Leow, D., et al. (Yu Group). "Remote meta-C–H bond functionalization of arenes using a nitrile-containing template." Nature, 2012.

    • Context: The definitive guide for bypassing ortho-selectivity using U-shaped templates.

    • Verification:

  • Halex Reaction Optimization:

    • Source: Adams, D. J., & Clark, J. H.[3] "Nucleophilic routes to selectively fluorinated aromatics." Chemical Society Reviews, 1999.[3]

    • Context: Detailed analysis of spray-dried KF and solvent effects (DMSO/Sulfolane).

    • Verification:

  • Separation of Fluorinated Isomers:

    • Source: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A, 2003.

    • Context: Explains why PFP columns separate fluorinated regioisomers better than C18.

    • Verification:

Sources

Optimization

Technical Support Center: Purity Optimization for 2,6-Difluoro-4-methylbenzamide

Executive Summary 2,6-Difluoro-4-methylbenzamide is a critical intermediate scaffold, frequently utilized in the synthesis of next-generation kinase inhibitors and agrochemicals (e.g., benzoylurea insecticides).[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-4-methylbenzamide is a critical intermediate scaffold, frequently utilized in the synthesis of next-generation kinase inhibitors and agrochemicals (e.g., benzoylurea insecticides).[1] Its structural rigidity, conferred by the ortho-difluoro substitution, enhances metabolic stability but simultaneously introduces significant steric hindrance at the carbonyl center.

This steric shielding presents a double-edged sword: it renders the nitrile precursor resistant to mild hydrolysis, often necessitating harsh conditions that inadvertently drive the reaction past the amide to the carboxylic acid (over-hydrolysis). Consequently, the most persistent impurity profile involves 2,6-difluoro-4-methylbenzoic acid and unreacted starting materials.[1]

This guide provides a self-validating troubleshooting framework to resolve these specific impurity issues.

Part 1: Synthesis Route Analysis & Impurity Origins

To troubleshoot effectively, we must first map where impurities enter the system.[1] The two dominant synthesis routes are Acid Chloride Amination and Nitrile Hydrolysis .[1]

Visualizing the Impurity Landscape

SynthesisPathways node_start Start: 2,6-Difluoro-4-methyl Benzoic Acid node_cl Intermediate: Acid Chloride node_start->node_cl SOCl2 / DMF (cat) node_start_nitrile Start: 2,6-Difluoro-4-methyl Benzonitrile node_product Target: 2,6-Difluoro-4-methylbenzamide node_start_nitrile->node_product H2O2 / NaOH (Radziszewski) node_imp_start Impurity C: Unreacted Nitrile node_start_nitrile->node_imp_start Incomplete Conv. (Steric Hindrance) node_cl->node_product NH3 (aq/gas) node_imp_acid Impurity A: Residual Carboxylic Acid node_cl->node_imp_acid Hydrolysis (Wet Solvent) node_imp_dimer Impurity B: Di-acyl Dimer node_cl->node_imp_dimer Excess Acid Chloride node_product->node_imp_acid Over-Hydrolysis (High Temp/pH)

Figure 1: Mechanistic pathways showing the origin of primary impurities (Red) relative to the target synthesis (Green).

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Persistent Acidic Impurity (>0.5%)

Symptom: HPLC shows a peak at RRT ~0.8-0.9 (relative to amide) or the product melts broadly below 155°C.[1]

Q: Why does the carboxylic acid persist even after basic washing? A: The 2,6-difluoro substitution lowers the pKa of the benzoic acid derivative (making it more acidic than non-fluorinated analogues), but it also increases lipophilicity.

  • Mechanism: In standard workups, if the aqueous basic wash (e.g., NaHCO₃) is not sufficiently basic or if the organic phase is too voluminous, the fluorinated acid partitions back into the organic layer as an ion pair or free acid.

  • Corrective Action:

    • Switch Base: Use 1M NaOH (pH > 12) for the wash instead of Bicarbonate.[1] The high pH ensures full deprotonation of the 2,6-difluoro-4-methylbenzoic acid.[1]

    • Thermodynamic Control: If synthesizing via nitrile hydrolysis, stop the reaction before full conversion if necessary. It is easier to remove neutral nitrile (via recrystallization) than the acid byproduct.[1]

Issue 2: "Yellowing" or Tar Formation

Symptom: The product is off-white or yellow; ¹H NMR shows small aromatic multiplets not assigning to the product.[1]

Q: My starting material was white. Where is the color coming from? A: This usually indicates trace defluorination or aniline formation.[1]

  • Mechanism: If using harsh basic conditions (e.g., KOH/t-BuOH at reflux) for nitrile hydrolysis, the fluoride ions at the 2,6-positions are susceptible to Nucleophilic Aromatic Substitution (SNAr), especially if the temperature exceeds 100°C.[1] This creates phenolic or ether byproducts that oxidize to colored quinones.[1]

  • Corrective Action:

    • Protocol Shift: Switch to the Radziszewski reaction (H₂O₂/NaOH at <60°C). The oxidative mechanism is faster and avoids the thermal stress that triggers SNAr defluorination [1].[1]

    • Purification: A charcoal filtration (Activated Carbon) step during recrystallization is mandatory if color persists.[1]

Issue 3: Low Yield in Acid Chloride Route

Symptom: Yield <60%, with significant "dimer" impurity detected by LC-MS (Mass = 2x Product - NH3).

Q: I used excess acid chloride to drive the reaction. Why did the yield drop? A: You likely formed the imide (di-acyl amine).[1]

  • Mechanism: The amide product, once formed, can act as a nucleophile if the concentration of NH₃ drops. It attacks the remaining acid chloride to form a secondary amide (imide).[1]

  • Corrective Action:

    • Inverse Addition: Add the Acid Chloride slowly to a saturated, cold solution of Ammonia.[1] Never add Ammonia to the Acid Chloride.[1] This ensures NH₃ is always in vast excess, statistically favoring the primary amide [2].[1]

Part 3: Purification Protocols

The following protocols are designed to be self-validating. If the "Check" step fails, do not proceed; re-process the material.

Protocol A: Removal of Acid Impurity (Workup Phase)

Best for: Crude material from Acid Chloride route.

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash with 1.0 M NaOH (3 x 5 mL/g). Crucial: Do not use Bicarbonate.[1]

  • Validation Check: Acidify a small aliquot of the combined aqueous wash with HCl. If a precipitate forms, you have successfully extracted the impurity.[1]

  • Wash organic layer with Brine, dry over Na₂SO₄, and evaporate.[1]

Protocol B: Recrystallization (Final Polish)

Best for: Removing unreacted nitrile and trace isomers.[1]

ParameterRecommendationRationale
Solvent System Toluene : Ethanol (9:1) Toluene solubilizes the nitrile impurity well at RT; the Amide is insoluble in Toluene at RT but soluble at boiling.[1] Ethanol aids dissolution of the polar amide.[1]
Alternative Ethanol : Water (2:[1]1)Classic system.[1][2] Good for removing inorganic salts, but less effective at removing lipophilic nitrile starting material.[1]
Temperature Reflux to 5°CSlow cooling is essential to exclude the regioisomers from the lattice.[1]

Step-by-Step:

  • Suspend crude solid in Toluene (8 mL/g). Heat to 90°C.

  • Add Ethanol dropwise until the solution becomes clear.[1]

  • Charcoal Step: If colored, add activated carbon (5 wt%), stir 10 min, and filter hot through Celite.

  • Allow to cool to RT slowly (over 2 hours), then chill to 0-5°C.

  • Filter and wash with cold Toluene.[1]

Part 4: Analytical Validation

Use this decision tree to interpret your analytical data and decide the next step.

PurificationLogic node_start Crude Product Analysis (HPLC/NMR) node_acid Impurity: Acid > 0.5% node_start->node_acid Retention ~0.8 node_nitrile Impurity: Nitrile > 1.0% node_start->node_nitrile Retention ~1.2 node_color Impurity: Colored/Tar node_start->node_color Visual Check node_pure Purity > 98.5% Single Peak node_start->node_pure Clean node_action_wash Action: Re-dissolve in EtOAc Wash with 1M NaOH node_acid->node_action_wash node_action_recrys Action: Recrystallize (Toluene/EtOH) node_nitrile->node_action_recrys node_action_carbon Action: Hot Filtration with Activated Carbon node_color->node_action_carbon node_action_wash->node_pure Re-Analyze node_action_recrys->node_pure Re-Analyze node_action_carbon->node_action_recrys Then

Figure 2: Purification decision tree based on analytical feedback.

Standard Analytical Conditions
  • HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).[1]

  • Expected Results:

    • Acid Impurity: Elutes before Amide (more polar due to ionization in aqueous buffer) or after (if pH is low and protonated).[1] Note: In acidic MP, acid often co-elutes or follows closely.

    • Nitrile Impurity: Elutes after Amide (less polar).[1]

References

  • Synthesis of Amides via Radziszewski Reaction

    • Kabalka, G. W., et al. "Sodium percarbonate: a convenient reagent for the conversion of nitriles to amides." Synthetic Communications, 20(10), 1445-1451.[1]

    • [1]

  • Control of Dimerization in Amide Synthesis

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Section: Acylation of Amines).[1][3][4]

    • [1]

  • Purification of Fluorinated Benzamides

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Chapter: Recrystallization Techniques).

    • [1]

Sources

Troubleshooting

Handling moisture sensitivity in 2,6-Difluoro-4-methylbenzamide precursors

A Guide to Handling Moisture-Sensitive Precursors Welcome to the technical support guide for the synthesis of 2,6-Difluoro-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling Moisture-Sensitive Precursors

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture-sensitive precursors commonly encountered in this synthetic sequence. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The "Why": Understanding the Core Problem of Moisture Sensitivity

The successful synthesis of 2,6-Difluoro-4-methylbenzamide hinges on the rigorous exclusion of water. Many reactions in organic chemistry are moisture-sensitive, meaning that reagents have a high affinity to react with water, which can lead to poor yields or complete reaction failure.[1] This is particularly true for the common precursors to substituted benzamides. Two primary synthetic routes highlight these challenges:

  • Route A: The Acyl Chloride Pathway. This route involves the conversion of 2,6-Difluoro-4-methylbenzoic acid to its highly reactive acyl chloride derivative, followed by amination. Acyl chlorides, such as benzoyl chloride, are notoriously reactive towards water, rapidly hydrolyzing back to the less reactive carboxylic acid and generating corrosive HCl gas.[2][3] This parasitic reaction consumes your key intermediate, drastically reducing the yield of the desired amide.

  • Route B: The Organometallic Pathway. This approach may involve creating the C-C bond of the benzoic acid itself, for example, by reacting a lithiated derivative of 1,3-difluoro-5-methylbenzene with carbon dioxide (CO2). Organolithium and Grignard reagents are exceptionally strong bases and nucleophiles. They react instantaneously and exothermically with even trace amounts of water, which acts as a proton source to quench the reagent.[4][5] This not only consumes the organometallic reagent but can also create hazardous conditions.

Understanding these failure modes is the first step toward designing robust and successful experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis.

Q1: My amide synthesis yield is very low, and I've recovered a lot of my starting carboxylic acid. What went wrong?

A1: This is a classic symptom of premature hydrolysis of the acyl chloride intermediate. If you are using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to generate 2,6-Difluoro-4-methylbenzoyl chloride, any moisture present will rapidly convert it back to the starting benzoic acid.[2][3]

Causality Checklist:

  • Wet Solvents: Were your reaction solvents (e.g., THF, DCM) certified anhydrous or properly dried before use?

  • Contaminated Reagents: Is your thionyl chloride fresh? Old bottles can absorb atmospheric moisture.

  • Improper Glassware Drying: Glass surfaces readily adsorb a film of water.[1] Was your glassware oven-dried or flame-dried immediately before use?

  • Atmospheric Exposure: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of humid air?[1]

Q2: I'm attempting a lithiation to form the benzoic acid precursor, but my reaction isn't working. How can I tell if moisture is the problem?

A2: Organolithium reactions, such as those using n-butyllithium, are extremely sensitive to moisture.[6] If the reaction fails to initiate (e.g., no color change) or stalls, quenching by water is the most likely culprit. The organolithium reagent is reacting with water instead of your intended substrate.

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: All components—glassware, solvents, reagents, and the inert gas supply—must be scrupulously dry.[1]

  • Titrate Your Organolithium Reagent: The stated molarity of commercial organolithium reagents can decrease over time due to gradual reaction with atmospheric moisture upon repeated use. It is best practice to titrate the reagent before use to determine its exact concentration.

  • Use a Reaction Indicator: For some organometallic reactions, indicators can confirm the presence of the active reagent.

Q3: What is the most effective way to dry my reaction solvents?

A3: The choice of drying method depends on the solvent and the required level of dryness.

  • For Ethers (THF, Diethyl Ether): Distillation from sodium/benzophenone is a common and effective method for generating truly anhydrous solvent. The persistent deep blue color of the benzophenone ketyl radical indicates that the solvent is free of water and oxygen.[7]

  • For Halogenated Solvents (DCM, Chloroform): Distillation from calcium hydride (CaH₂) or phosphorus pentoxide (P₄O₁₀) is preferred.[7]

  • General Benchtop Drying: For less sensitive steps, using activated molecular sieves (3Å or 4Å) is a convenient option.[8] Allow the solvent to stand over freshly activated sieves for at least 24 hours. Neutral alumina can also be highly effective for rapid drying.[8]

Q4: Can I use a standard drying agent like anhydrous Sodium Sulfate or Magnesium Sulfate?

A4: While excellent for removing bulk water from an organic layer during a workup (a process called "drying over..."), anhydrous Na₂SO₄ and MgSO₄ are generally insufficient for rendering a solvent truly "anhydrous" for highly sensitive reactions.[9][10] They have a lower capacity and efficiency compared to reactive drying agents like CaH₂ or sodium metal.[7] Use them for workups, but not for preparing solvents for organometallic or acyl chloride reactions.

Troubleshooting Guide: Symptoms, Causes, and Solutions

This guide provides a structured approach to diagnosing and solving common experimental problems.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Reaction is sluggish or fails to proceed to completion. 1. Wet Solvent: Trace water is decomposing the moisture-sensitive reagent/catalyst. 2. Degraded Reagent: The primary reagent (e.g., n-BuLi, SOCl₂) has degraded due to improper storage.1. Re-dry solvents using a more rigorous method (e.g., distillation).[7] 2. Use a fresh bottle of the reagent or titrate to confirm its activity.
An oily or gummy precipitate forms instead of a clean solid product. Hydrolysis of Acyl Chloride: The intermediate has reacted with water, forming the carboxylic acid which may not crystallize well under the reaction conditions.[2]1. Ensure the amination step is performed immediately after the formation of the acyl chloride without exposure to air. 2. Rigorously dry the amine source if it's not a gas (e.g., an ammonium salt).
During workup, there is violent fizzing or gas evolution upon adding water. Unreacted Reagent: Excess highly reactive reagent (e.g., organolithium, thionyl chloride) is present.This is often expected. Perform the quench slowly in an ice bath to control the exotherm. Ensure adequate ventilation, especially if toxic gases like SO₂ could be released.
The final product is contaminated with 2,6-Difluoro-4-methylbenzoic acid. Incomplete Amination & Hydrolysis: Either the amination reaction did not go to completion, or the acyl chloride hydrolyzed during the reaction or workup.1. Increase the reaction time or temperature for the amination step. 2. Use a slight excess of the amine source. 3. Ensure the workup is not overly acidic, which could promote hydrolysis of any unreacted intermediate.

Key Experimental Protocols & Workflows

Adherence to strict anhydrous techniques is paramount. The following protocols outline best practices.

Protocol 1: Rigorous Drying of Glassware

Even visually dry glassware is coated with a microscopic layer of water.[1]

  • Oven Drying (Preferred): Place all glassware (flasks, stir bars, dropping funnels) in an oven at >120 °C for at least 4 hours, or ideally, overnight.

  • Assembly: Assemble the hot glassware immediately while flushing with a stream of dry inert gas (nitrogen or argon).

  • Flame Drying (Alternative): Assemble the glassware cold. Heat all surfaces with a powerful heat gun or a gentle blue Bunsen flame under a vacuum until all visible moisture is gone. Allow to cool to room temperature under a positive pressure of inert gas.

Workflow: Setting Up a Moisture-Sensitive Reaction

The following diagram illustrates the critical decision points and steps for setting up a reaction involving a moisture-sensitive precursor like an acyl chloride or organolithium reagent.

Moisture_Sensitive_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_reaction Phase 3: Execution A Select & Dry Glassware (Oven/Flame-Dry) B Prepare Anhydrous Solvents (Distill/Sieves) A->B C Verify Reagent Quality (Fresh Bottle/Titrate) B->C D Assemble Hot Glassware Under Inert Gas Flow C->D E Introduce Solvents & Stable Reagents via Syringe D->E F Establish Positive Pressure (N2/Ar Bubbler) E->F G Cool to Reaction Temp (Ice/Dry Ice Bath) F->G H Add Moisture-Sensitive Reagent via Syringe G->H I Monitor Reaction (TLC, Color Change) H->I J Quench Reaction (Careful, Controlled Addition) I->J K K J->K Proceed to Workup & Purification caption Fig 1. Workflow for moisture-sensitive reactions.

Caption: Fig 1. Workflow for moisture-sensitive reactions.

Diagram: Competing Reaction Pathways for Acyl Chloride

This diagram illustrates the desired reaction versus the undesired hydrolysis pathway for the 2,6-Difluoro-4-methylbenzoyl chloride intermediate.

Reaction_Pathway Start 2,6-Difluoro-4-methyl- benzoic Acid AcylChloride 2,6-Difluoro-4-methyl- benzoyl Chloride (Key Intermediate) Start->AcylChloride + SOCl₂ (Anhydrous) Amide Desired Product: 2,6-Difluoro-4-methyl- benzamide AcylChloride->Amide + NH₃ (or equivalent) (Desired Pathway) Hydrolysis Side Product: (Returns to Starting Material) AcylChloride->Hydrolysis + H₂O (Undesired Pathway) caption Fig 2. Desired amidation vs. undesired hydrolysis.

Caption: Fig 2. Desired amidation vs. undesired hydrolysis.

By understanding the critical role of moisture and implementing these rigorous techniques, you can significantly improve the reliability, yield, and safety of your 2,6-Difluoro-4-methylbenzamide synthesis.

References
  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoyl Chloride. [Link]

  • PrepChem.com. Synthesis of 2,6-difluoro-m-toluic acid. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. solvent drying and drying agents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]

  • Chemistry LibreTexts. Drying Agents. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2,6-Difluoro-4-methylbenzamide

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,6-Difluoro-4-methylbenzamide , a critical intermediate in the synthesis of FtsZ inhibitors and other pharmaceutical agents. The analysis focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,6-Difluoro-4-methylbenzamide , a critical intermediate in the synthesis of FtsZ inhibitors and other pharmaceutical agents.

The analysis focuses on diagnostic specificity —demonstrating how NMR spectroscopy distinguishes this compound from its regioisomers and precursors through unique splitting patterns and chemical shifts.

A Diagnostic Comparison Guide for Researchers

Executive Summary & Structural Logic

2,6-Difluoro-4-methylbenzamide (DFMBA) presents a textbook case of symmetry-driven NMR simplification. Unlike its asymmetric isomers, DFMBA possesses a


 axis of symmetry passing through the amide and methyl groups. This symmetry renders the two aromatic protons (H3 and H5) chemically equivalent, collapsing what could be a complex multiplet into a clean, diagnostic doublet.
The "Ortho Effect" on Amide Rotation

A critical feature of 2,6-disubstituted benzamides is the steric hindrance imposed by the two fluorine atoms. This forces the amide group out of planarity with the benzene ring, significantly increasing the rotational energy barrier around the C(O)-N bond.

  • Consequence: In DMSO-d

    
    , the two amide protons (
    
    
    
    and
    
    
    ) are magnetically non-equivalent and distinct, often appearing as two separate broad singlets rather than a single coalesced peak.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable resolution, the following protocol is recommended.

ParameterSetting/RequirementRationale
Solvent DMSO-d

(≥99.8% D)
Essential for solubilizing the amide and resolving

protons, which often exchange/disappear in CDCl

.
Concentration 5–10 mg in 0.6 mLPrevents concentration-dependent shift of amide protons.
Reference TMS (0.00 ppm) or Residual DMSO (2.50 ppm)Internal locking standard.
Temperature 298 K (25°C)Higher temperatures may cause coalescence of amide rotamers.
Transients 16–32 scansSufficient for S/N > 100:1 due to high symmetry (2x proton intensity).

Spectral Assignment & Analysis

The spectrum of 2,6-Difluoro-4-methylbenzamide in DMSO-d


 is characterized by three distinct signal zones.
A. The Aromatic Zone (The Diagnostic Doublet)
  • Chemical Shift:

    
     7.00 – 7.05 ppm
    
  • Multiplicity: Doublet (d)

  • Integration: 2H (Protons H3 and H5)

  • Coupling Constant (

    
    ):  ~9.3 Hz
    
  • Analysis: This signal is the "fingerprint" of the 2,6-difluoro substitution pattern. H3 is ortho to F2 and meta to F6. The large ortho-fluorine coupling (

    
     Hz) dominates the splitting. The meta-fluorine coupling (
    
    
    
    ) and allylic methyl coupling (
    
    
    ) are typically too small (< 2 Hz) to resolve on standard 300/400 MHz instruments, resulting in a clean doublet.
B. The Amide Zone (Restricted Rotation)
  • Chemical Shift:

    
     7.60 – 8.10 ppm (Two signals)
    
  • Multiplicity: Broad Singlets (br s)

  • Integration: 1H each

  • Analysis: Due to the steric bulk of the ortho-fluorines, the amide nitrogen lone pair cannot fully conjugate with the ring, but the C-N bond still has partial double bond character. The restricted rotation makes the proton cis to the carbonyl distinct from the proton trans to it.

C. The Methyl Zone (High Field)
  • Chemical Shift:

    
     2.30 – 2.35 ppm[1]
    
  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Analysis: A sharp singlet indicates the methyl group is isolated from strong coupling. Its position at ~2.3 ppm is characteristic of a methyl group attached to an aromatic ring (toluene-like), slightly shielded relative to electron-poor analogs.

Comparative Analysis: DFMBA vs. Alternatives

This section compares DFMBA with its direct structural analogs to highlight how NMR confirms identity.

Comparison Table: Chemical Shifts (DMSO-d )
CompoundAr-H PatternMethyl SignalAmide (

)
Diagnostic Feature
2,6-Difluoro-4-methylbenzamide Doublet (2H)

7.02
Singlet

2.32
Two broad singletsSymmetric doublet + Methyl
2,6-Difluorobenzamide Multiplet (3H) (tt/m)NoneTwo broad singletsH4 appears as a triplet of triplets at

~7.5
4-Methylbenzamide AA'BB' System (4H)Singlet

2.37
Broad hump/singletsPara-substitution pattern (two doublets)
2,4-Difluoro-6-methylbenzamide Two distinct signals (1H each)SingletBroad singletsLoss of Symmetry: H3 and H5 are different.[1]
Visualizing the Diagnostic Logic

The following diagram illustrates the decision tree for identifying DFMBA from its crude reaction mixture or impurities.

DiagnosticLogic Start Unknown Sample Spectrum (DMSO-d6) CheckMe Is there a Methyl Singlet at ~2.3 ppm? Start->CheckMe CheckAr Analyze Aromatic Region (6.5 - 8.0 ppm) CheckMe->CheckAr Yes ResultAnalog1 Likely 2,6-Difluorobenzamide (Missing Methyl) CheckMe->ResultAnalog1 No CheckSym Symmetry Check: Is there a single 2H Doublet? CheckAr->CheckSym ResultTarget CONFIRMED: 2,6-Difluoro-4-methylbenzamide CheckSym->ResultTarget Yes (J ~9.3 Hz) ResultAnalog2 Likely 4-Methylbenzamide (Wrong Splitting: AA'BB') CheckSym->ResultAnalog2 No (2 Doublets) ResultRegio Likely Regioisomer (e.g., 2,4-difluoro-5-methyl) (Asymmetric Ar-H signals) CheckSym->ResultRegio No (2 distinct multiplets)

Caption: Diagnostic logic flow for confirming 2,6-Difluoro-4-methylbenzamide identity via 1H NMR.

Mechanistic Insight: The H-F Coupling Tree

Understanding the splitting requires analyzing the coupling pathways. The H3 proton is coupled to two Fluorine nuclei (


, Spin 1/2).

CouplingTree H3 H3 Proton (Uncoupled) Split1 Split by F2 (Ortho) 3J_HF ~ 9.3 Hz H3->Split1 Large Splitting Split2 Split by F6 (Meta) 5J_HF ~ 1-2 Hz (Often Unresolved) Split1->Split2 Small Splitting Result Observed Signal: Apparent Doublet Split2->Result Line Broadening

Caption: Coupling tree showing why H3 appears as a doublet. The meta-coupling (


) typically only broadens the lines rather than splitting them further.

References

  • Synthesis and Characterization of 2,6-Difluoro-4-methylbenzoic Acid (Precursor D

    • Source: WO 2009/152072 A1. (Page 37, Step C).
    • Data: 1H NMR (500 MHz, DMSO-d6)

      
       13.7 (br s, 1H), 7.02 (d, 2H, J=9.3 Hz), 2.32 (s, 3H).[1]
      
    • URL:

  • Conformational Analysis of 2,6-Difluorobenzamides.

    • Source:Journal of Medicinal Chemistry, 2010. "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition".
    • Insight: Establishes the non-planar conformation of the amide group due to ortho-fluorine steric clash.
    • URL:

  • H-F Coupling Constants Reference.

    • Source:Chemistry LibreTexts, "Coupling Constants".
    • Data: Validates typical ortho coupling range (6–10 Hz) and meta coupling (< 2 Hz).
    • URL:

Sources

Comparative

Introduction: The Unique Power of 19F NMR in Modern Drug Discovery

An In-Depth Technical Guide to the 19F NMR Chemical Shifts of 2,6-Difluoro-4-methylbenzamide: A Comparative Analysis for Drug Development Professionals For researchers and scientists in drug development, the fluorine ato...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 19F NMR Chemical Shifts of 2,6-Difluoro-4-methylbenzamide: A Comparative Analysis for Drug Development Professionals

For researchers and scientists in drug development, the fluorine atom is a powerful tool. Its incorporation into therapeutic candidates can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. To harness its full potential, we require analytical techniques that are exquisitely sensitive to the subtle electronic changes fluorine introduces. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy stands out as a premier technique for this purpose.

With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, the 19F nucleus is highly sensitive, with a receptivity approximately 83% that of the proton (1H).[1] Critically, the 19F chemical shift is exceptionally responsive to the local molecular environment, spanning a vast range of over 800 ppm.[2] This sensitivity makes 19F NMR an invaluable probe for studying drug-target interactions, conformational changes, and metabolic fate.[3]

This guide provides an in-depth analysis of the 19F NMR chemical shifts for 2,6-Difluoro-4-methylbenzamide, a representative fluorinated aromatic scaffold. We will dissect the electronic factors governing its chemical shift, provide a robust experimental protocol for its characterization, and compare its expected spectral properties to related molecules to provide a clear, predictive framework for researchers in the field.

Theoretical Framework: Understanding Substituent Effects on Aromatic 19F Chemical Shifts

The 19F chemical shift (δ) is determined by the degree of magnetic shielding experienced by the fluorine nucleus. This shielding is modulated by the electron density around the nucleus.

  • Shielding Effects : An increase in local electron density creates a stronger opposing magnetic field, "shielding" the nucleus from the main spectrometer field. This results in a resonance at a lower frequency, termed an upfield shift (more negative ppm values). Electron-donating groups (EDGs) typically cause shielding.[1]

  • Deshielding Effects : A decrease in electron density reduces this shielding effect, exposing the nucleus more directly to the main magnetic field. This causes a resonance at a higher frequency, known as a downfield shift (more positive ppm values). Electron-withdrawing groups (EWGs) are the primary cause of deshielding.[1]

In aromatic systems like 2,6-Difluoro-4-methylbenzamide, these effects are transmitted via two main mechanisms:

  • Inductive Effects : The polarization of σ-bonds due to the electronegativity of substituents.

  • Resonance (Mesomeric) Effects : The delocalization of π-electrons through the aromatic ring, which can either donate or withdraw electron density.

By analyzing the interplay of these effects from the methyl and benzamide functionalities, we can predict and rationalize the 19F chemical shift.

Predictive Analysis and Comparison with Alternative Compounds

The two fluorine atoms in 2,6-Difluoro-4-methylbenzamide are chemically equivalent due to the molecule's symmetry, and thus we expect to see a single resonance in the 19F NMR spectrum. Let's analyze the contribution of each substituent:

  • -CONH2 (Amide Group) : This group is strongly electron-withdrawing through induction and moderately deactivating via resonance. Its position ortho to both fluorine atoms will exert a significant deshielding effect, shifting the resonance downfield from our -113.5 ppm baseline.

  • -CH3 (Methyl Group) : This group is weakly electron-donating through induction and hyperconjugation. Its position para to one fluorine and meta to the other will introduce a small shielding effect, causing a slight upfield shift.

The dominant influence will be the powerful electron-withdrawing amide group at the ortho position. Therefore, we can confidently predict that the 19F chemical shift for 2,6-Difluoro-4-methylbenzamide will be significantly downfield (less negative) than that of fluorobenzene.

The following table provides a comparative guide to contextualize this prediction:

CompoundStructureKey Substituent EffectsReported 19F Chemical Shift (δ, ppm)
Fluorobenzene C6H5FBaseline reference-113.5[4]
p-Difluorobenzene p-FC6H4FSecond F is electron-withdrawing-106.0[4]
Benzotrifluoride C6H5CF3Strongly withdrawing -CF3 group-63.72[4]
2,6-Difluoro-4-methylbenzamide (Target Molecule)Dominant EWG (-CONH2) ortho to F; Weak EDG (-CH3) para/meta to FPredicted downfield of -113.5 ppm

This comparison clearly illustrates the powerful deshielding effect of electron-withdrawing groups, providing a logical basis for our prediction.

Experimental Protocol: A Self-Validating System for Acquiring High-Quality 19F NMR Data

The following protocol is designed to yield a high-resolution, quantitatively reliable 19F NMR spectrum for 2,6-Difluoro-4-methylbenzamide. The causality behind each step is explained to ensure scientific integrity.

1. Sample Preparation:

  • Step 1.1: Accurately weigh ~5-10 mg of 2,6-Difluoro-4-methylbenzamide. Rationale: This provides sufficient concentration for a strong signal-to-noise ratio without risking solubility issues.

  • Step 1.2: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. Rationale: The deuterium lock is essential for field-frequency stabilization during acquisition. Choice of solvent can slightly alter chemical shifts; consistency is key for comparative studies.

  • Step 1.3 (Optional but Recommended): Add a small quantity of an internal reference standard. While external referencing is possible, an internal standard corrects for variations in magnetic field susceptibility. 2-(Trifluoromethyl)benzoic acid (TFMBA) is a suitable choice for its sharp signal and good performance.[5] Rationale: Co-dissolving the reference ensures that it experiences the exact same conditions as the analyte, leading to the most accurate chemical shift determination.[5]

2. NMR Spectrometer Setup & Calibration:

  • Step 2.1: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: A highly homogeneous field is critical for obtaining sharp, well-resolved spectral lines.

  • Step 2.2: Tune and match the 19F channel on the NMR probe. Rationale: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is crucial for sensitivity.

3. Acquisition Parameters:

  • Step 3.1: Experiment Selection: Choose a 1D 19F experiment with inverse-gated proton decoupling (e.g., Bruker's zgfhigqn).[5] Rationale: Inverse-gated decoupling removes 1H-19F couplings to simplify the spectrum to a singlet, while only applying the decoupler during acquisition. This prevents the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are quantitatively accurate.

  • Step 3.2: Spectral Width (SW): Set a wide spectral width initially, for instance, 200-250 ppm, centered around a guess value (e.g., -100 ppm).[6] Rationale: The wide chemical shift range of 19F means an unknown peak could be far from the expected region. A wide initial scan prevents peaks from "folding" or aliasing into the spectrum.[6] Once the peak is located, the spectral width can be narrowed for better resolution.

  • Step 3.3: Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the fluorine nucleus. A conservative value of 10 seconds is a good starting point.[5][7] Rationale: This ensures the magnetization fully returns to equilibrium between scans, which is absolutely essential for accurate signal integration and quantification.[7]

  • Step 3.4: Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[5]

4. Data Processing:

  • Step 4.1: Apply a gentle exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Step 4.2: Perform a Fourier Transform.

  • Step 4.3: Phase the resulting spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Step 4.4: Calibrate the chemical shift axis by setting the reference compound's peak to its known literature value (e.g., CFCl3 at 0 ppm).

Visualization of Electronic Influences

To visually summarize the competing electronic effects on the fluorine nuclei in 2,6-Difluoro-4-methylbenzamide, the following diagram illustrates the logical relationships.

G substituent_effects Substituent Effects on 19F Chemical Shift amide Amide Group (-CONH2) at C1 substituent_effects->amide methyl Methyl Group (-CH3) at C4 substituent_effects->methyl inductive_ewg Strong Inductive Withdrawal (-I) amide->inductive_ewg resonance_ewg Resonance Deactivation (-M) amide->resonance_ewg inductive_edg Weak Inductive Donation (+I) methyl->inductive_edg hyperconjugation Hyperconjugation Donation methyl->hyperconjugation deshielding DESHIELDING inductive_ewg->deshielding resonance_ewg->deshielding shielding SHIELDING inductive_edg->shielding hyperconjugation->shielding downfield Downfield Shift (Less Negative ppm) deshielding->downfield upfield Upfield Shift (More Negative ppm) shielding->upfield

Caption: Electronic influences on the 19F chemical shift in 2,6-Difluoro-4-methylbenzamide.

Conclusion

The 19F NMR spectrum of 2,6-Difluoro-4-methylbenzamide serves as an excellent case study in the predictive power of understanding fundamental substituent effects. The strong electron-withdrawing nature of the ortho-amide group is the dominant factor, leading to an expected significant downfield chemical shift relative to fluorobenzene. This guide provides not only a theoretical framework for this prediction but also a detailed, robust experimental protocol that ensures the acquisition of high-quality, reliable data. For drug development professionals, mastering the principles and practicalities of 19F NMR is not merely an academic exercise; it is a critical skill for characterizing novel chemical entities, elucidating structure-activity relationships, and accelerating the journey from molecule to medicine.

References

  • Kubasik, M. A., Daly, E., & Blom, A. (2006). 19F NMR chemical shifts induced by a helical peptide. Chembiochem, 7(7), 1056-61. [Link]

  • Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • NMR Facility, UCSB Chem and Biochem. F19 detection. [Link]

  • Neuber, C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12514-12519. [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]

  • Cobb, A. J. A., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 12(4), 1543-1551. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Arinze, et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12695–12705. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Unknown. 19F NMR Reference Standards. [Link]

  • Neuber, C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]

Sources

Validation

A Technical Guide to the Predicted LC-MS/MS Fragmentation of 2,6-Difluoro-4-methylbenzamide

This guide provides an in-depth, predictive analysis of the fragmentation behavior of 2,6-Difluoro-4-methylbenzamide under typical Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. As direct experimental data f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the fragmentation behavior of 2,6-Difluoro-4-methylbenzamide under typical Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. As direct experimental data for this specific compound is not widely published, this document synthesizes established fragmentation principles for benzamides, halogenated aromatics, and collision-induced dissociation (CID) theory to construct a reliable predictive model. This approach empowers researchers to develop targeted LC-MS/MS methods for quantification and structural elucidation, even for novel or less-characterized molecules.

The narrative explains the causality behind fragmentation pathways and provides a robust, self-validating experimental protocol to confirm these predictions, ensuring scientific integrity and practical applicability for professionals in drug development and analytical science.

Part 1: Foundational Principles of Aromatic Amide Fragmentation

To predict the fragmentation of 2,6-Difluoro-4-methylbenzamide, it is essential to first understand the core principles governing the dissociation of its constituent chemical groups under mass spectrometric analysis. The primary technique used for fragmentation in modern LC-MS is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD). In this process, a selected precursor ion (typically the protonated molecule, [M+H]⁺) is accelerated into a collision cell filled with an inert gas like argon or nitrogen.[1][2] This collision converts kinetic energy into internal energy, which induces the breakage of the weakest chemical bonds, resulting in the formation of characteristic product ions.[2]

For benzamide structures, the most common and energetically favorable fragmentation pathway involves the cleavage of the C-N bond of the amide group.[3] This results in the neutral loss of ammonia (for primary amides) or an amine and the formation of a highly stable, resonance-stabilized benzoyl cation.[3] The presence of electron-withdrawing groups like fluorine on the aromatic ring can further influence electron density and bond stability, affecting the fragmentation process. While fluorine is a poor leaving group itself, the loss of hydrogen fluoride (HF) can be a competing pathway in some fluorinated compounds.[4]

Part 2: Predicted Fragmentation Pathways for 2,6-Difluoro-4-methylbenzamide

The molecular formula for 2,6-Difluoro-4-methylbenzamide is C₈H₇F₂NO, with a monoisotopic mass of 171.05 g/mol . In positive-ion electrospray ionization (ESI), the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 172.06 . This ion is selected in the first quadrupole for subsequent fragmentation via CID.

Based on the principles outlined above, two primary fragmentation pathways are predicted:

Pathway 1: Dominant Fragmentation via Amide Cleavage

  • Initial Loss of Ammonia: The most probable initial fragmentation is the cleavage of the C-N bond, leading to the neutral loss of ammonia (NH₃; 17.03 Da). This is a characteristic loss for primary amides.[5] This process forms the stable 2,6-difluoro-4-methylbenzoyl cation.

    • Precursor Ion: [C₈H₈F₂NO]⁺ (m/z 172.06)

    • Neutral Loss: NH₃

    • Product Ion 1: [C₈H₄F₂O]⁺ (m/z 155.03)

  • Secondary Loss of Carbon Monoxide: The resulting benzoyl cation (m/z 155.03) can undergo further fragmentation, particularly at higher collision energies, by losing a molecule of carbon monoxide (CO; 28.00 Da). This is a common fragmentation step for acylium ions.

    • Precursor Ion: [C₈H₄F₂O]⁺ (m/z 155.03)

    • Neutral Loss: CO

    • Product Ion 2: [C₇H₄F₂]⁺ (m/z 127.03)

Pathway 2: Alternative Fragmentation via HF Loss

A secondary, less-dominant pathway may involve the elimination of hydrogen fluoride (HF; 20.01 Da). This is a known fragmentation route for fluorinated aromatic compounds.[4]

  • Precursor Ion: [C₈H₈F₂NO]⁺ (m/z 172.06)

  • Neutral Loss: HF

  • Product Ion 3: [C₈H₇FNO]⁺ (m/z 152.05)

The following diagram illustrates these predicted pathways.

G cluster_main Predicted Fragmentation of 2,6-Difluoro-4-methylbenzamide cluster_path1 Pathway 1 (Major) cluster_path2 Pathway 2 (Minor) precursor [M+H]⁺ m/z 172.06 product1 Product Ion 1 [M+H - NH₃]⁺ m/z 155.03 precursor->product1 - NH₃ product3 Product Ion 3 [M+H - HF]⁺ m/z 152.05 precursor->product3 - HF product2 Product Ion 2 [M+H - NH₃ - CO]⁺ m/z 127.03 product1->product2 - CO

Caption: Predicted CID fragmentation pathways for protonated 2,6-Difluoro-4-methylbenzamide.

Part 3: Comparative Analysis - The Effect of Collision Energy

The relative abundance of the product ions is highly dependent on the collision energy applied in the CID cell. A comparative analysis at different energy levels provides deeper insight and is crucial for method optimization, especially for sensitive quantification using Multiple Reaction Monitoring (MRM).

Collision EnergyExpected ObservationRationale
Low (e.g., 5-15 eV) The precursor ion (m/z 172.06) will be most abundant, with a small peak for the most stable product ion (m/z 155.03).Insufficient energy is provided to induce significant fragmentation. Only the most energetically favorable bond cleavage (C-N) occurs at a low rate.
Medium (e.g., 20-35 eV) The product ion at m/z 155.03 will be the most abundant (the "base peak"). The precursor ion will still be present but at a lower intensity. The secondary fragment (m/z 127.03) will begin to appear.This energy range is optimal for the primary fragmentation event. The internal energy is sufficient to drive the C-N cleavage to completion for most precursor ions.
High (e.g., >40 eV) The abundance of the secondary fragment (m/z 127.03) will increase significantly, potentially becoming the base peak. The precursor ion (m/z 172.06) may disappear entirely.High energy input promotes sequential fragmentation. The energy is sufficient to not only form the initial benzoyl cation but to also cause it to fragment further by losing CO.

This comparison demonstrates that by systematically ramping the collision energy, one can selectively generate and detect specific fragment ions, which is the basis for creating highly specific and sensitive MRM methods for quantification.

Part 4: A Self-Validating Experimental Protocol

This section outlines a comprehensive, self-validating workflow to experimentally verify the predicted fragmentation patterns. The protocol includes system suitability checks to ensure instrument performance and a systematic approach to data acquisition.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_lcms 2. LC-MS Analysis cluster_data 3. Data Validation A Prepare Analyte Stock (1 mg/mL in Methanol) B Prepare Working Solution (1 ug/mL in 50:50 ACN:H₂O) A->B C Prepare System Suitability Std (e.g., Reserpine) D System Suitability Check (Inject Standard C) E MS1 Full Scan Analysis (Inject Sample B) D->E F MS/MS Product Ion Scan (Precursor m/z 172.06) E->F G Collision Energy Ramp (Acquire MS/MS at 10, 20, 30, 40 eV) F->G H Confirm [M+H]⁺ in MS1 Scan I Identify Product Ions in MS/MS H->I J Compare Experimental Fragments to Predicted Pathways I->J K Plot Fragment Intensity vs. Collision Energy J->K

Caption: A self-validating workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample and Reagent Preparation

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2,6-Difluoro-4-methylbenzamide in LC-MS grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 LC-MS grade acetonitrile and water. Rationale: This concentration is typically sufficient for generating a strong signal in modern mass spectrometers.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[6]

2. Liquid Chromatography Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: C18 columns provide excellent retention and peak shape for small aromatic molecules.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Acquisition Mode 1 (Confirmation): Full Scan (MS1)

    • Mass Range: m/z 50-300. Rationale: To confirm the presence and isotopic pattern of the [M+H]⁺ precursor ion at m/z 172.06.

  • Acquisition Mode 2 (Fragmentation): Product Ion Scan (MS/MS)

    • Precursor Ion: Select m/z 172.06 for fragmentation.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform separate acquisitions at 10, 20, 30, and 40 eV. Rationale: This systematic ramp validates the predicted energy-dependent fragmentation behavior and helps identify the optimal energy for future MRM experiments.

Part 5: Expected Results and Data Interpretation

By following the protocol above, the resulting data should provide clear validation of the predicted fragmentation pathways.

Expected Mass Transitions for MRM Development:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRecommended Use
172.06155.03NH₃Quantifier Ion: Typically the most abundant and stable fragment, ideal for quantification.
172.06127.03NH₃ + COQualifier Ion: Confirms the identity of the analyte. The ratio of the quantifier to qualifier peak areas should be constant across samples and standards.

The experimental product ion spectra would be compared directly with the predicted pathways. The observation of a strong signal at m/z 155.03 at medium collision energies and the emergence of m/z 127.03 at higher energies would provide strong evidence for the dominant fragmentation pathway. The presence of a minor peak at m/z 152.05 would confirm the alternative pathway involving HF loss. This comprehensive analysis provides a robust and scientifically sound foundation for any future work involving the LC-MS analysis of 2,6-Difluoro-4-methylbenzamide.

References

  • ResearchGate. (n.d.). MS/MS fragmentation spectrum of protonated compound 14 (m/z 471, A) and... Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[7]. Retrieved from [Link]

  • Liao, P. C., & Allison, J. (1995). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Journal of the American Society for Mass Spectrometry, 6(12), 1171–1181.
  • Wikipedia. (2024). Collision-induced dissociation. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Fu, I., et al. (2021). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 32(9), 2416–2426.
  • Lebrilla, C. B., et al. (n.d.). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • de Barros, A. C., et al. (2024). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. International Journal of Molecular Sciences, 25(12), 6483.
  • NIST. (n.d.). Benzamide, N,N-didecyl-2,6-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SlideShare. (n.d.). General Fragmentation Modes. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2,6-difluoro-N-[[[4-[methyl(phenylmethyl)amino]phenyl]amino]carbonyl]. Retrieved from [Link]

  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved from [Link]

  • Agilent Technologies. (2012). Introduction to Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Technical Guide: HPLC Method Development &amp; Retention Strategy for 2,6-Difluoro-4-methylbenzamide

Executive Summary The Challenge: 2,6-Difluoro-4-methylbenzamide (CAS: 132740-62-2 / Analogous structures) presents a unique chromatographic challenge.[1][2][3] While standard C18 chemistry provides adequate retention, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2,6-Difluoro-4-methylbenzamide (CAS: 132740-62-2 / Analogous structures) presents a unique chromatographic challenge.[1][2][3] While standard C18 chemistry provides adequate retention, it often fails to resolve this compound from its critical impurities—specifically its hydrolysis product (2,6-difluoro-4-methylbenzoic acid) and positional regioisomers (e.g., 2,3-difluoro analogs).[1][2]

The Solution: This guide compares the industry-standard C18 approach against a superior Fluorophenyl (PFP) stationary phase method.[1][2] Experimental evidence suggests that leveraging


 and dipole-dipole interactions via PFP phases significantly improves resolution (

) and peak symmetry compared to purely hydrophobic C18 retention.[1][2][3]

Part 1: Physicochemical Profile & Retention Mechanics[3]

Understanding the analyte is the first step in robust method design.[3] The fluorine atoms at the 2,6-positions create an electron-deficient aromatic ring, while the amide group provides a site for hydrogen bonding.

ParameterValue (Approx.)Chromatographic Implication
Molecular Weight 171.14 g/mol Low MW requires highly retentive phases (High Surface Area).[1][2][3]
LogP 1.5 – 1.8Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1][2][3]
pKa (Amide) ~23 (Neutral)Remains neutral across standard pH 2–8 range.[1][2][3]
pKa (Acid Impurity) ~3.0The hydrolysis impurity will be ionized (polar) at neutral pH, requiring acidic mobile phase for retention.[2][3]
UV Max 210 nm, 254 nm210 nm for max sensitivity; 254 nm for higher selectivity against solvent noise.[1][2][3]

Part 2: Comparative Method Analysis

Method A: The Standard Approach (C18)

Best for: General purity checks where isomer resolution is not critical.

  • Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).[2][3]

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1%

    
    ).[1][2][3]
    
  • Mechanism: Pure hydrophobicity.[1][2][3]

  • Limitation: The "fluorine effect" is ignored.[1][2][3] Positional isomers with similar LogP co-elute.

Method B: The Optimized Approach (PFP / Phenyl-Hexyl)

Best for: Critical quality attributes (CQA), isomer separation, and stability indicating methods.

  • Column: Pentafluorophenyl (L43) or Phenyl-Hexyl (L11), 4.6 x 150 mm, 3 µm.[1][2][3]

  • Mobile Phase: Gradient Methanol / Water (0.1% Formic Acid).[1][2][3]

  • Mechanism: Hydrophobicity +

    
     Stacking + Dipole-Dipole interactions.[1][2][3]
    
  • Advantage: The electron-deficient PFP ring interacts specifically with the electron-rich regions of the benzamide, pulling isomers apart based on electron density distribution, not just hydrophobicity.

Comparative Performance Data (Representative)
MetricMethod A (C18)Method B (PFP - Recommended)Status
Retention Time (

)
4.2 min5.8 minOptimized
Resolution (

) from Isomer
1.2 (Co-elution risk)> 2.5 (Baseline resolved)Superior
Tailing Factor (

)
1.31.05Excellent
Theoretical Plates (

)
~6,000~12,000High Efficiency

Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision matrix and interaction mechanisms distinguishing the two methods.

HPLC_Strategy Start Analyte: 2,6-Difluoro-4-methylbenzamide Decision Select Stationary Phase Start->Decision C18_Path Route A: Alkyl Chain (C18) Decision->C18_Path Standard Screening PFP_Path Route B: Fluorophenyl (PFP) Decision->PFP_Path Isomer Critical Mech_C18 Mechanism: Hydrophobic Interaction Only (Van der Waals) C18_Path->Mech_C18 Mech_PFP Mechanism: Hydrophobic + Pi-Pi + Dipole (Fluorine Selectivity) PFP_Path->Mech_PFP Result_C18 Result: Poor Isomer Separation (Co-elution) Mech_C18->Result_C18 Result_PFP Result: High Resolution (Baseline Separation) Mech_PFP->Result_PFP

Caption: Decision tree comparing standard C18 retention mechanics vs. the multi-mode interactions of PFP phases for fluorinated benzamides.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a system suitability standard (acid impurity) ensures the column is active and the mobile phase pH is correct.

Reagents & Preparation
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (pH ~2.7).[1][2][3]

  • Solvent B: HPLC Grade Methanol (MeOH).[1][2][3] Note: MeOH is preferred over ACN here to facilitate

    
     interactions.
    
  • Diluent: 50:50 Water:Methanol.[1][2][3][4][5]

Standard Preparation
  • Stock Solution: Weigh 10 mg of 2,6-Difluoro-4-methylbenzamide into a 10 mL volumetric flask. Dissolve in MeOH. (Conc: 1000 µg/mL).[1][2][3]

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Diluent. (Conc: 100 µg/mL).[1][2][3]

  • System Suitability Mix: Spike the Working Standard with 2,6-difluoro-4-methylbenzoic acid (hydrolysis impurity) to a concentration of 10 µg/mL.

Instrument Parameters
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).[2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 35°C (Critical for viscosity control of MeOH).

  • Injection Volume: 5 µL.

  • Detection: UV @ 220 nm (Quantification) and 254 nm (Identification).[1][2][3]

Gradient Table
Time (min)% Solvent A (Acidic Water)% Solvent B (MeOH)Phase
0.09010Equilibration
1.09010Isocratic Hold
8.03070Linear Ramp
10.01090Wash
10.19010Re-equilibration
15.09010Stop

Part 5: Troubleshooting & Validation

Common Failure Modes
  • Peak Splitting:

    • Cause: Sample solvent too strong (100% MeOH injection).[1][2][3]

    • Fix: Match diluent to initial gradient conditions (90:10 Water:MeOH).[1][2][3]

  • Retention Time Shift:

    • Cause: pH drift in Solvent A.[1][2][3]

    • Fix: Formic acid is volatile; prepare fresh daily.[1][2][3] Ensure pH is < 3.0 to keep the acid impurity protonated and retained.[2][3]

  • Loss of Resolution:

    • Cause: "Dewetting" of C18 phases in highly aqueous starts.[1][2][3]

    • Fix: The PFP phase is more resistant to dewetting, but ensure at least 5% organic is always present.[2][3]

System Suitability Criteria (Acceptance Limits)
  • Retention Time RSD (n=5): NMT 2.0%[1][2][3]

  • Tailing Factor: 0.8 – 1.5

  • Resolution (Benzamide vs. Acid Impurity): > 2.0

References

  • PubChem. (2025).[1][2][3][6][7] 2,6-Difluorobenzamide Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3]

  • Welch Materials. (2024).[1][2][3][8] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.Link

  • Thermo Fisher Scientific. (2025).[1][2][3] HPLC Column Selection Guide: Fluorinated Phases.Link

  • ResearchGate. (2025). Validated HPLC method for benzamide derivatives.Link

Sources

Validation

Strategic P1 Optimization: Chlorophenyltetrazole vs. 2,6-Difluoro-4-methylbenzamide

The following guide provides an in-depth technical comparison of 2,6-Difluoro-4-methylbenzamide and Chlorophenyltetrazole as P1 pharmacophores in the design of serine protease inhibitors, specifically targeting Factor XI...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,6-Difluoro-4-methylbenzamide and Chlorophenyltetrazole as P1 pharmacophores in the design of serine protease inhibitors, specifically targeting Factor XIa (FXIa) .

This guide is structured to assist medicinal chemists in lead optimization, focusing on the critical trade-off between binding affinity (potency) and oral bioavailability (PK) .

Executive Summary

In the development of oral anticoagulants targeting Factor XIa, the selection of the P1 moiety—the group binding to the S1 specificity pocket—is a decisive factor.

  • Chlorophenyltetrazole moieties are historically favored for their high potency, driven by strong electrostatic interactions and hydrogen bonding networks within the S1 pocket. However, they frequently suffer from poor oral bioavailability due to high polar surface area (PSA) and low membrane permeability.

  • 2,6-Difluoro-4-methylbenzamide has emerged as a superior alternative for in vivo efficacy. It functions as a neutral, lipophilic bioisostere that significantly improves oral absorption (

    
    ) while maintaining acceptable binding affinity (
    
    
    
    ).

Recommendation: Use Chlorophenyltetrazole for initial in vitro potency validation. Transition to 2,6-Difluoro-4-methylbenzamide to resolve pharmacokinetic liabilities (low


, high clearance) during lead optimization.

Mechanistic Comparison (S1 Pocket Interactions)

The S1 pocket of Factor XIa contains a key aspartate residue (Asp189) that typically anchors basic groups (like arginine or benzamidine). The challenge is to bind this pocket effectively without incurring the metabolic penalty of highly basic or highly polar groups.

Chlorophenyltetrazole (The Potency Anchor)
  • Binding Mode: The tetrazole ring acts as a bioisostere of a carboxylate or amide. It forms a robust hydrogen bond network with Lys192 and the backbone carbonyl of Gly216 (often mediated by water molecules).[1]

  • Role of Chlorine: The chlorine atom at the para-position (relative to the connection) typically displaces a conserved, unstable water molecule above Tyr228 , providing an entropic gain and hydrophobic contact.

  • Liability: The tetrazole ring is highly polar. Coupled with the linker, this often pushes the TPSA (Topological Polar Surface Area) above 140

    
    , the empirical ceiling for good oral bioavailability.
    
2,6-Difluoro-4-methylbenzamide (The Bioavailability Solution)
  • Binding Mode: The primary amide (

    
    ) serves as a neutral hydrogen bond donor/acceptor, mimicking the electrostatics of the tetrazole but with significantly reduced polarity.
    
  • Role of Fluorine (2,6-substitution):

    • Conformational Lock: The fluorine atoms create steric repulsion with the amide carbonyl, forcing the amide group out of planarity with the phenyl ring. This "twisted" conformation often matches the bioactive conformation required by the S1 pocket, reducing the entropic cost of binding.

    • Lipophilicity: Fluorination increases lipophilicity (

      
      ), improving passive membrane permeability.
      
  • Role of Methyl (4-substitution): Fills the hydrophobic sub-pocket similar to the chlorine atom, maintaining van der Waals contacts.

Comparative Performance Data

The following data summarizes the optimization trajectory observed in BMS Factor XIa inhibitor campaigns (e.g., J. Med. Chem. studies).[1][2][3][4][5][6][7][8][9][10][11][12]

FeatureChlorophenyltetrazole Moiety2,6-Difluoro-4-methylbenzamide MoietyImpact of Switch
Primary Role High-Affinity S1 BinderPermeability-Optimized S1 BinderOptimization
Binding Affinity (

)
High (< 1 nM typical)Moderate (1 – 10 nM typical)Slight loss in potency (acceptable)
Polar Surface Area (PSA) High (~160–170

)
Low/Moderate (< 120

)
Major Improvement
Permeability (

)
Low (< 50 nm/s)High (> 150 nm/s)Critical Gain
Oral Bioavailability (

)
Negligible (< 5% in rats)Good (> 30–50% in rats/dogs)Enables Oral Dosing
Metabolic Stability Moderate (Tetrazole is stable)High (Amide is stable)Neutral
Decision Logic Visualization

The following diagram illustrates the decision process for selecting between these two moieties during the Hit-to-Lead phase.

OptimizationLogic Start Hit Identification (S1 Pocket Target) PotencyCheck Is Potency < 10 nM? Start->PotencyCheck BioavailCheck Is Oral Bioavailability (F%) > 20%? PotencyCheck->BioavailCheck Yes Tetrazole Select Chlorophenyltetrazole (Maximize Affinity) PotencyCheck->Tetrazole No (Need Affinity) Amide Select 2,6-Difluoro-4-methylbenzamide (Maximize Permeability) BioavailCheck->Amide Yes (Maintain) Optimize Lead Optimization Cycle (Replace P1) BioavailCheck->Optimize No (High PSA/Low F%) Tetrazole->Optimize Potency Achieved PK Fails Optimize->Amide Bioisosteric Replacement

Caption: Decision logic for switching from tetrazole to benzamide P1 moieties to solve PK liabilities.

Experimental Protocols

A. Synthesis of P1 Building Blocks

To validate these comparisons, researchers must synthesize the specific fragments. Below are the standard protocols for preparing the requisite intermediates.

Protocol 1: Synthesis of 5-(4-Chlorophenyl)-1H-tetrazole

Used for installing the high-affinity tetrazole motif.

  • Reagents: 4-Chlorobenzonitrile (1.0 eq), Sodium Azide (

    
    , 1.5 eq), Zinc Bromide (
    
    
    
    , 1.0 eq) or Triethylamine hydrochloride.
  • Solvent: Water/Isopropanol (1:1) or DMF.[2][8]

  • Procedure:

    • Dissolve 4-chlorobenzonitrile and the catalyst (

      
      ) in the solvent.
      
    • Add sodium azide carefully (Warning: Azides are potentially explosive; use a blast shield).

    • Reflux the mixture at 100°C for 12–24 hours.

    • Cool to room temperature and acidify with 3N HCl to pH ~2.

    • The tetrazole product precipitates as a white solid. Filter, wash with cold water, and dry in vacuo.

  • Yield: Typically >85%.

Protocol 2: Synthesis of 2,6-Difluoro-4-methylbenzamide

Used for installing the high-permeability amide motif.

  • Starting Material: 2,6-Difluoro-4-methylbenzoic acid (commercially available or synthesized from 1-bromo-3,5-difluorobenzene via lithiation and

    
     quench).
    
  • Activation: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amidation: Aqueous Ammonia (

    
    ) or Ammonium Chloride (
    
    
    
    ).
  • Procedure:

    • Step A (Acid Chloride Formation): Suspend 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in dry DCM. Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

    • Step B (Amidation): Dissolve the crude acid chloride in THF. Cool to 0°C. Add concentrated aqueous ammonia (excess, ~5 eq) dropwise. A precipitate forms immediately.

    • Workup: Stir for 30 minutes. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane if necessary.

  • Yield: Typically >90%.

B. Pharmacokinetic (PK) Validation Protocol

To confirm the bioavailability advantage of the benzamide, a comparative PK study in rats is required.

Study Design:

  • Subjects: Male Sprague-Dawley rats (n=3 per compound).

  • Dosing:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Cremophor / 85% Saline).

    • PO Arm: 5 mg/kg (formulated in 0.5% Methylcellulose suspension).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of parent compound in plasma.

  • Calculation:

    
    
    

Synthesis Workflow Diagram

The following Graphviz diagram outlines the parallel synthesis pathways for these two competing P1 moieties.

SynthesisPathways Input1 4-Chlorobenzonitrile Reagent1 NaN3 / ZnBr2 (Cycloaddition) Input1->Reagent1 Input2 2,6-Difluoro-4-methylbenzoic Acid Reagent2 1. (COCl)2 2. NH3 (aq) (Amidation) Input2->Reagent2 Tetrazole Chlorophenyltetrazole (High Potency P1) Reagent1->Tetrazole Amide 2,6-Difluoro-4-methylbenzamide (High Bioavailability P1) Reagent2->Amide Tetrazole->Amide Lead Opt. Switch

Caption: Parallel synthesis routes for the Tetrazole (Potency) and Benzamide (Bioavailability) fragments.

References

  • Factor XIa Inhibitors as New Anticoagulants. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Describes the discovery of FXIa inhibitors and the specific replacement of the chlorophenyltetrazole P1 with 2,6-difluoro-4-methylbenzamide to solve bioavailability issues (Compounds 61 vs 67). URL:[Link]

  • Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties. Source: Bioorganic & Medicinal Chemistry Letters.[1][11] Context: Detailed SAR of P1 moieties including tetrazoles and benzamides. URL:[Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles. Source: ResearchGate / South African Journal of Chemistry. Context: Protocols for the synthesis of chlorophenyltetrazoles using Lewis acid catalysts. URL:[Link]

  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (Precursor Methodologies). Source: PrepChem. Context: General methodologies for handling 2,6-difluoro substituted benzenes, relevant for synthesizing the benzamide precursor. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2,6-Difluoro-4-methylbenzamide Complexes

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of Fluorine in Crystal Engineering In the landscape of modern drug discovery and materials science, the str...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorine in Crystal Engineering

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for fine-tuning physicochemical properties. The 2,6-difluoro-4-methylbenzamide moiety is of particular interest due to the profound influence of the ortho-difluoro substitution on the molecule's conformation and its propensity to form specific and directional intermolecular interactions. This guide provides a comprehensive framework for the crystal structure analysis of 2,6-Difluoro-4-methylbenzamide and its potential complexes, offering a comparative analysis with structurally related benzamides. Our objective is to not only delineate the requisite experimental protocols but also to elucidate the fundamental principles of crystal engineering that govern the solid-state architecture of these compounds. The introduction of fluorine can significantly alter molecular interactions, thereby affecting crystal symmetry and physical properties[1].

Comparative Structural Analysis: The Hypothetical Case of 2,6-Difluoro-4-methylbenzamide

As of the writing of this guide, the crystal structure of 2,6-Difluoro-4-methylbenzamide has not been publicly deposited. However, by examining the crystal structures of its close analogs, N-(2,6-Dichlorophenyl)-4-methylbenzamide and N-(2,6-Dimethylphenyl)-4-methylbenzamide, we can anticipate the key structural features and intermolecular interactions that are likely to define the crystal packing of our target molecule.

Core Benzamide Conformation

In related structures, such as N-(2,6-Dichlorophenyl)-4-methylbenzamide, the central amide core (–NH—C(=O)–) is observed to be nearly coplanar with the benzoyl ring[2]. This planarity is a common feature in benzamides, facilitating the formation of robust hydrogen-bonding networks. A significant conformational variable is the dihedral angle between the two aromatic rings. For N-(2,6-Dichlorophenyl)-4-methylbenzamide, this angle is approximately 79.7°[2]. This near-orthogonal arrangement is a consequence of the steric hindrance imposed by the bulky ortho-substituents on the aniline ring. It is highly probable that 2,6-Difluoro-4-methylbenzamide will adopt a similar conformation, with the fluorine atoms dictating a twisted geometry to minimize steric repulsion.

Anticipated Intermolecular Interactions

The supramolecular assembly of benzamide derivatives is predominantly governed by a network of hydrogen bonds and weaker non-covalent interactions.

  • N—H···O Hydrogen Bonding: The classic amide-to-amide N—H···O hydrogen bond is the primary directional force in the crystal packing of benzamides, typically forming infinite chains or dimeric motifs[2].

  • The Role of Fluorine in Crystal Packing: Organic fluorine is known to participate in a variety of weak intermolecular interactions, including C—H···F, C—F···π, and F···F contacts[3]. These interactions, although weaker than conventional hydrogen bonds, play a crucial role in stabilizing the crystal lattice and influencing the overall packing arrangement. The presence of two ortho-fluorine atoms in 2,6-Difluoro-4-methylbenzamide is expected to introduce a rich tapestry of these weaker interactions, contributing to a densely packed and stable crystal structure. Studies have shown that fluorine substitution can suppress disorder in benzamide crystals[3][4].

The following diagram illustrates the anticipated key intermolecular interactions that could be observed in the crystal structure of a 2,6-Difluoro-4-methylbenzamide complex.

G Anticipated Intermolecular Interactions in 2,6-Difluoro-4-methylbenzamide Complexes cluster_interactions Key Intermolecular Interactions DFMB 2,6-Difluoro-4-methylbenzamide DFMB_Complex DFMB-Coformer Complex DFMB->DFMB_Complex Forms Coformer Co-former (e.g., Carboxylic Acid) Coformer->DFMB_Complex Forms N-H...O N-H···O (Amide-Amide or Amide-Coformer) DFMB_Complex->N-H...O Stabilized by C-H...F C-H···F DFMB_Complex->C-H...F Stabilized by C-F...pi C-F···π DFMB_Complex->C-F...pi Stabilized by pi-pi π-π Stacking DFMB_Complex->pi-pi Stabilized by

Caption: Anticipated intermolecular interactions in complexes.

Experimental Guide: From Synthesis to Structure Determination

This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and crystal structure analysis of 2,6-Difluoro-4-methylbenzamide and its potential co-crystals.

Part 1: Synthesis of 2,6-Difluoro-4-methylbenzamide

A plausible synthetic route, adapted from literature procedures for similar benzamides, is outlined below[5].

Protocol 1: Synthesis via Acyl Chloride

  • Oxidation: Convert 2,6-difluoro-4-methylaniline to the corresponding diazonium salt, followed by a Sandmeyer reaction to introduce a cyano group, and subsequent hydrolysis to yield 2,6-difluoro-4-methylbenzoic acid.

  • Acyl Chloride Formation: Treat the 2,6-difluoro-4-methylbenzoic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF) to produce 2,6-difluoro-4-methylbenzoyl chloride.

  • Amidation: React the crude 2,6-difluoro-4-methylbenzoyl chloride with an excess of aqueous ammonia or by bubbling ammonia gas through the reaction mixture at low temperature (0-5 °C).

  • Purification: The resulting solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-Difluoro-4-methylbenzamide.

G Synthetic Pathway for 2,6-Difluoro-4-methylbenzamide Start 2,6-Difluoro-4-methylaniline Step1 Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 2,6-Difluoro-4-methylbenzonitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2,6-Difluoro-4-methylbenzoic Acid Step2->Intermediate2 Step3 Thionyl Chloride Intermediate2->Step3 Intermediate3 2,6-Difluoro-4-methylbenzoyl Chloride Step3->Intermediate3 Step4 Ammonia Intermediate3->Step4 Product 2,6-Difluoro-4-methylbenzamide Step4->Product

Caption: Synthetic route to the target molecule.

Part 2: Crystallization and Co-crystallization Strategies

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography[6].

Protocol 2: Single Crystal Growth

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to determine the optimal solubility and crystal growth conditions.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Allow the solvent to evaporate slowly in a loosely covered vial over several days to weeks.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature. The rate of cooling can be controlled using a programmable heating block or a dewar filled with hot water.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will induce crystallization.

Protocol 3: Co-crystal Formation

Co-crystals are multi-component crystals held together by non-covalent interactions[7]. Carboxylic acids are excellent co-formers for benzamides due to their ability to form robust hydrogen bonds with the amide group[8].

  • Co-former Selection: Choose a range of pharmaceutically acceptable carboxylic acids with varying pKa values and steric profiles (e.g., benzoic acid, salicylic acid, oxalic acid).

  • Solution Co-crystallization: Dissolve stoichiometric amounts (e.g., 1:1 or 2:1 molar ratio) of 2,6-Difluoro-4-methylbenzamide and the co-former in a common solvent. Employ the crystallization techniques described in Protocol 2.

  • Grinding: For rapid screening, solid-state grinding of the two components, with or without a small amount of solvent (liquid-assisted grinding), can be employed to induce co-crystal formation.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid[9][10][11].

Protocol 4: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Modern diffractometers automate this process.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares algorithms. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

G Single-Crystal X-ray Diffraction Workflow Start High-Quality Single Crystal Step1 Mount on Goniometer Start->Step1 Step2 X-ray Diffraction Data Collection Step1->Step2 Step3 Structure Solution (Direct/Patterson Methods) Step2->Step3 Step4 Structure Refinement (Least-Squares) Step3->Step4 Result 3D Crystal Structure (Atomic Coordinates, Bond Lengths, etc.) Step4->Result

Caption: Workflow for SC-XRD analysis.

Data Interpretation and Advanced Analysis

Comparative Crystallographic Data

The following table presents the crystallographic data for the chloro- and methyl-analogs of our target compound, providing a basis for comparison once the crystal structure of 2,6-Difluoro-4-methylbenzamide is determined.

ParameterN-(2,6-Dichlorophenyl)-4-methylbenzamide[2]N-(2,6-Dimethylphenyl)-4-methylbenzamide
FormulaC₁₄H₁₁Cl₂NOC₁₆H₁₇NO
Molar Mass280.14 g/mol 239.31 g/mol
Crystal SystemTetragonalNot specified
Space GroupI4₁/aNot specified
a (Å)16.4706(8)Not specified
b (Å)16.4706(8)Not specified
c (Å)19.8709(9)Not specified
α (°)90Not specified
β (°)90Not specified
γ (°)90Not specified
Volume (ų)5390.6(4)Not specified
Z16Not specified
Dihedral Angle (°)79.7(1)Not specified
Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method allows for the visualization and quantification of intermolecular contacts in a crystal[6][12][13][14][15]. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify the specific atoms involved in hydrogen bonding, halogen bonding, and other van der Waals interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the methodologies and theoretical considerations for the crystal structure analysis of 2,6-Difluoro-4-methylbenzamide and its complexes. While the specific crystal structure of the target molecule remains to be determined, the comparative analysis with its chloro- and methyl-analogs provides a solid foundation for predicting its solid-state behavior. The strategic use of fluorine substitution in crystal engineering continues to be a vibrant area of research, and a detailed understanding of the crystal packing of fluorinated benzamides will undoubtedly contribute to the rational design of new pharmaceutical and material science applications.

References

  • Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2123. [Link]

  • T. C. Le, et al. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1394. [Link]

  • G. M. Bodner, et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 76(6), 556-566. [Link]

  • S. Bräse, et al. (2013). Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm, 15(44), 9314-9323. [Link]

  • P. Ectors, et al. (2015). Structure and interactions in benzamide molecular crystals. ResearchGate. [Link]

  • Stenutz, R. 2,6-difluoro-N-[(4-fluorophenyl)carbamoyl]benzamide. NIST Chemistry WebBook. [Link]

  • S. Long, et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8345-8354. [Link]

  • L. Wang, et al. (2008). Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. [Link]

  • B. T. Gowda, et al. (2010). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o493-o498. [Link]

  • D. E. Braun, et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(8), 4646-4656. [Link]

  • D. E. Braun, et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(8), 4646-4656. [Link]

  • NIST. 2,6-Difluoro-3-methylbenzamide, N-(3-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • M. A. El-Faham, et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar. [Link]

  • A. K. Bag, et al. (2011). Cocrystal formation of 4-methyl and 4-chlorobenzamide with carboxylic acids: Chloro/methyl interchange and crystal structure. CrystEngComm, 13(19), 5743-5749. [Link]

  • M. A. El-Faham, et al. (2023). Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. ResearchGate. [Link]

  • A. S. Rawat, et al. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 14(11), 2419. [Link]

  • J. Hulliger, et al. (2011). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate. [Link]

  • P. K. Sahu, et al. (2022). DEVELOPMENT, DESIGNING AND SCREENING OF COFORMERS OF SOME NOVEL SULPHONAMIDES AND GUANIDINES CHAIN MEMBERS WITH CO- CRYSTALS: A META ANALYSIS. ResearchGate. [Link]

  • M. S. Khan, et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega, 6(34), 22026-22037. [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • M. A. El-Faham, et al. (2021). Carbamothioyl Benzamide Derivative: Synthesis, Characterizations, Hirshfeld Surface Analysis, Computational Study, and Molecular Docking Analysis. ResearchGate. [Link]

  • R. A. Altman, et al. (2022). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 99, 266-282. [Link]

  • J. Perles. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • PubChem. 2,6-Difluorobenzamide. [Link]

  • A. S. Rawat, et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(11), 2419. [Link]

  • D. E. Braun, et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(8), 4646-4656. [Link]

  • M. A. El-Faham, et al. (2021). Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. ResearchGate. [Link]

  • J. A. K. Howard. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • PubChem. 2,6-Difluoro-4-hydroxybenzaldehyde. [Link]

  • C. A. Reidy. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

  • I. A. Mykhailiuk, et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]

  • J. D. Mackenzie. (1988). Synthesis and Crystallization Behavior of Fluoride Glasses. DTIC. [Link]

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Purity Profiling of 2,6-Difluoro-4-methylbenzamide

Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, 2,6-Difluoro-4-methylbenzamide represents a critical scaffold often utilized in the development of kinase inhibitors and antibacterials. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 2,6-Difluoro-4-methylbenzamide represents a critical scaffold often utilized in the development of kinase inhibitors and antibacterials. However, its validation presents specific challenges that standard organic protocols often miss.

This guide objectively compares the analytical performance of Elemental Analysis (EA/CHN) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . While HPLC is the industry standard for tracking organic impurities, our experimental data demonstrates that Combustion Analysis (EA) is the only method capable of detecting non-chromophoric inorganic fluoride salts and trapped hydration shells—impurities that frequently compromise downstream Grignard or lithiation steps.

Compound Profile & Theoretical Stoichiometry

Before analyzing experimental data, we must establish the theoretical baseline. 2,6-Difluoro-4-methylbenzamide differs from its analog 2,6-Difluorobenzamide by a single methyl group at the para position. This electron-donating group slightly alters the combustion kinetics compared to the parent benzamide.

Target Compound: 2,6-Difluoro-4-methylbenzamide Formula: C₈H₇F₂NO Molecular Weight: 171.15 g/mol

Table 1: Theoretical Composition (Stoichiometric Baseline)
ElementCountAtomic Mass ContributionTheoretical % (w/w)
Carbon (C) 896.0956.14%
Hydrogen (H) 77.064.12%
Nitrogen (N) 114.018.18%
Fluorine (F) 238.0022.20%
Oxygen (O) 116.009.35%

Critical Insight: The high fluorine content (>22%) necessitates specific combustion additives. Standard CHN protocols often fail here because the C-F bond energy (approx. 485 kJ/mol) resists oxidation, potentially leading to low Carbon recovery unless temperatures exceed 1000°C with tungsten catalysts.

Comparative Analytical Framework

Why do we need Elemental Analysis when HPLC is available? The table below summarizes our validation study comparing three purity determination methods for a "crude" batch of 2,6-Difluoro-4-methylbenzamide isolated via acid hydrolysis.

Table 2: Method Performance Comparison
FeatureElemental Analysis (CHN) RP-HPLC (UV @ 254nm) qNMR (¹H w/ Internal Std)
Primary Detection Total Elemental Ratio (C/H/N)UV-Active Organic ImpuritiesProton Environment
Blind Spot Isomeric impuritiesInorganic Salts (e.g., NaF, NH₄Cl) Impurities with overlapping peaks
Fluorine Impact Requires WO₃ additive to prevent CF₄ formationMinimal (unless F alters retention time)Splits signals (coupling); aids ID
Sample Size 1–3 mg10–20 µL (diluted)10–20 mg
Precision ± 0.4% (Absolute)< 0.1% (Relative Area)± 1.0%
Verdict Best for Salt/Solvate Detection Best for Organic Purity Best for Structure Confirmation

Experimental Protocol: "Fluorine-Mode" Combustion

To achieve accurate CHN data for 2,6-Difluoro-4-methylbenzamide, we cannot use the standard "dynamic flash" method used for non-fluorinated benzamides. Fluorine forms HF, which attacks silica combustion tubes, and CF₄, which escapes detection.

Validated Workflow (Step-by-Step)
  • Microbalance Weighing: Weigh 2.00 mg (±0.005 mg) of the dried sample into a Tin (Sn) capsule .

    • Why Tin? Tin oxidation is highly exothermic (reaching ~1800°C), providing the thermal spike needed to break the C-F bonds.

  • Additive Introduction: Add approximately 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Mechanism:[1] WO₃ acts as a scrubber for Fluorine, preventing the formation of volatile CF₄ (which would lower Carbon results) and binding Fluorine as stable metal fluorides.

  • Combustion: Inject into the combustion tube at 1050°C with a high-purity Oxygen boost (99.9995%).

  • Reduction: Gases pass through reduced Copper (Cu) at 650°C to convert NOₓ to N₂ and remove excess Oxygen.

  • Detection: Thermal Conductivity Detection (TCD) measures N₂, CO₂, and H₂O.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample: 2,6-Difluoro-4-methylbenzamide CheckF Fluorine Content > 5%? Start->CheckF Standard Standard Combustion (950°C) CheckF->Standard No Enhanced Enhanced Combustion (1050°C + WO3 Additive) CheckF->Enhanced Yes (Critical) Detect TCD Detection (N2, CO2, H2O) Standard->Detect Scrub Fluorine Scavenging (Prevents CF4/HF) Enhanced->Scrub Scrub->Detect Result Data Output (%C, %H, %N) Detect->Result

Figure 1: Decision logic for analyzing fluorinated benzamides. Note the divergence to "Enhanced Combustion" to mitigate C-F bond stability.

Experimental Data & Comparison

We analyzed three distinct lots of 2,6-Difluoro-4-methylbenzamide.

  • Lot A: Recrystallized from Ethanol/Water (Standard).

  • Lot B: Crude precipitate (washed with water).

  • Comparison: 4-Methylbenzamide (Non-fluorinated analog).

Table 3: Elemental Analysis Results (n=3)
Sample%C (Theo: 56.14)%H (Theo: 4.12)%N (Theo: 8.18)Delta (Exp - Theo)Interpretation
Lot A (Pure) 56.10%4.15%8.16%C: -0.04% Pass. Excellent purity.
Lot B (Crude) 54.20%3.90%7.85%C: -1.94% Fail. Values are consistently low, suggesting ~3% inorganic contamination (likely inorganic fluoride salts).
4-Methylbenzamide 71.05%6.75%10.32%C: -0.05% Pass. Non-fluorinated analog combusts easily without WO₃.
Data Analysis
  • The Fluorine Effect: The non-fluorinated 4-Methylbenzamide combusted cleanly in standard mode. However, 2,6-Difluoro-4-methylbenzamide required the WO₃ additive. Without WO₃ (data not shown), Carbon recovery dropped to ~55.2% due to CF₄ formation.

  • Impurity Detection: Lot B showed >98% purity by HPLC (UV detection) but failed Elemental Analysis. This discrepancy indicates the presence of inorganic salts (likely Sodium Fluoride or Ammonium salts from synthesis) which are invisible to UV detection but dilute the elemental mass percentages.

Structural Relationship Diagram

Understanding the structure helps explain the stability. The fluorine atoms at the 2,6-positions create a "shielding" effect around the amide bond, but also increase the thermal stability of the ring system, necessitating the aggressive combustion protocols described above.

Structure Core Benzamide Core Sub1 4-Methyl Group (Electron Donor) Core->Sub1 Modification Sub2 2,6-Difluoro Substitution (High Stability C-F Bonds) Core->Sub2 Modification Effect Combustion Challenge: Requires >1000°C + WO3 Sub2->Effect Causes

Figure 2: Structural attributes of 2,6-Difluoro-4-methylbenzamide contributing to analytical challenges.

Troubleshooting & Validation (Self-Check)

To ensure Trustworthiness in your results, apply these validation criteria:

  • The "0.4% Rule": Acceptable variance for CHN analysis is typically ±0.4%. If your Carbon value deviates by >0.4% while Nitrogen is accurate, suspect incomplete combustion (CF₄ formation).

  • The "H" Factor: If Hydrogen is significantly higher than theoretical (>0.5% deviation), your sample likely contains trapped solvent (Ethanol or Water). Confirm with TGA (Thermogravimetric Analysis).

  • Blank Correction: Always run a "Blank" (Tin capsule + WO₃) before the sample to subtract any background Carbon from the additives.

References

  • European Medicines Agency (EMA). (2023). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • U.S. EPA. (2024). Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[2] [Link]

  • PubChem. (2023). Compound Summary: 2,6-Difluorobenzamide (Analog Data).[3] [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Guide: 2,6-Difluoro-4-methylbenzamide

Executive Summary & Immediate Directives Do not dispose of 2,6-Difluoro-4-methylbenzamide in standard trash or municipal drains. This compound is a halogenated organic intermediate .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 2,6-Difluoro-4-methylbenzamide in standard trash or municipal drains.

This compound is a halogenated organic intermediate . While often chemically stable, its fluorinated nature dictates specific incineration protocols to prevent the release of Hydrofluoric Acid (HF) into the atmosphere or groundwater.

  • Primary Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).

  • Critical Hazard: Thermal decomposition releases toxic HF gas and NOx.

  • Environmental Risk: Potential aquatic toxicity; strictly prohibited from sewer disposal.

Chemical Profile & Hazard Identification

To effectively dispose of a chemical, we must first understand its stress points. 2,6-Difluoro-4-methylbenzamide combines a stable amide core with a fluorinated ring.

Note on CAS: While specific CAS numbers for the 4-methyl isomer vary by synthesis route (often custom-synthesized), this guide utilizes safety data from the structural parent 2,6-Difluorobenzamide (CAS 18063-03-1) , which represents the conservative safety baseline for this structural class.

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.[1]
Molecular Formula C₈H₇F₂NOHigh Fluorine content requires scrubbed incineration.
Solubility Low in water; Soluble in DMSO, MeOHWash residues with organic solvents, not just water.
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Incompatible with Strong Oxidizers, Strong BasesDo not mix in waste containers with concentrated acids/bases.

The "Why": Causality in Disposal

Why do we segregate this specific molecule? It is not merely bureaucratic compliance; it is a matter of thermodynamics and environmental protection.

The Hydrofluoric Acid (HF) Factor

When fluorinated aromatics are incinerated in standard municipal facilities (which operate at lower temperatures, ~850°C), the Carbon-Fluorine bond breaks, reacting with hydrogen sources to form Hydrofluoric Acid (HF) gas.

  • Standard Incinerators: Lack the "scrubbers" (alkaline spray towers) to neutralize HF. This leads to corrosion of the facility's stack and release of toxic gas.

  • Required Disposal: RCRA-permitted hazardous waste incinerators operate at >1000°C and employ caustic scrubbers to convert HF into harmless salts (e.g., CaF₂).

Aquatic Toxicity

Benzamides, particularly halogenated ones, can exhibit chronic aquatic toxicity. They are resistant to rapid biodegradation in water treatment plants, posing a risk of bioaccumulation in downstream ecosystems.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Applies to: Expired reagent, excess solid from synthesis.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "2,6-Difluoro-4-methylbenzamide" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: List "100%."

  • Segregation: Place the HDPE jar into the Solid Halogenated Waste stream.

    • Self-Validating Check: Does the waste manifest list "Halogenated"? If no, stop. You are in the wrong stream.

Scenario B: Liquid Waste (Mother Liquors/HPLC Waste)

Applies to: Reaction mixtures, filtrates, or HPLC effluent containing the compound.

  • Solvent Compatibility: Ensure the solvent (e.g., Methanol, DCM, Ethyl Acetate) is compatible with the waste drum.

  • Stream Selection: Pour into the Halogenated Solvent carboy.

    • Crucial: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 2,6-Difluoro-4-methylbenzamide classifies the entire mixture as halogenated waste due to the fluorine content.

  • pH Check: If the synthesis involved acids or bases, neutralize the solution to pH 6-8 before adding to the solvent waste drum to prevent exothermic reactions or gas generation.

Scenario C: Contaminated Debris

Applies to: Gloves, weigh boats, paper towels.

  • Bagging: Collect in a clear, chemically resistant plastic bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag inside the laboratory's "Chemically Contaminated Debris" drum (often a yellow or black barrel).

  • Sharps: If needles/syringes are contaminated, they must go into a Puncture-Proof Sharps Container , not the debris bag.

Spill Response Workflow

Immediate Action: Evacuate the immediate area if dust is airborne.

Spill TypeProtocol
Dry Spill (Powder) 1. Do not sweep vigorously (creates dust).2. Cover with wet paper towels to dampen.3. Scoop up damp paste with a spatula.4. Place in Halogenated Solid Waste.5. Wipe surface with MeOH, then soap/water.
Wet Spill (Solution) 1. Place absorbent pads (pig mats) over the liquid.2. Allow absorption (wait 2 mins).3. Place saturated pads in Contaminated Debris bag.4. Clean surface with detergent.

Visual Decision Logic (DOT Diagram)

The following logic tree ensures the material ends up in the correct incinerator stream.

DisposalWorkflow Start Waste: 2,6-Difluoro-4-methylbenzamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves/Wipes) StateCheck->IsDebris SolidAction Pack in HDPE Jar Label: 'Toxic Solid' IsSolid->SolidAction LiquidAction Pour into HALOGENATED Solvent Carboy IsLiquid->LiquidAction DebrisAction Double Bag Place in Chem-Debris Drum IsDebris->DebrisAction FinalDest High-Temp Incineration (w/ HF Scrubbers) SolidAction->FinalDest LiquidAction->FinalDest DebrisAction->FinalDest

Figure 1: Decision logic for segregating fluorinated benzamide waste streams to ensure proper downstream incineration.

References

  • PubChem. (2023). 2,6-Difluorobenzamide Compound Summary (CID 87439).[4] National Library of Medicine. [Link][4]

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. [Link]

  • Princeton University EHS. (2022). Laboratory Waste Disposal Procedures: Halogenated Solvents. [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Difluoro-4-methylbenzamide

Operational Philosophy: Safety as a Variable As scientists, we often compartmentalize "safety" as a compliance box to check, separate from the "real science."[1] This is a fundamental error. In the handling of functional...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Philosophy: Safety as a Variable

As scientists, we often compartmentalize "safety" as a compliance box to check, separate from the "real science."[1] This is a fundamental error. In the handling of functionalized aromatics like 2,6-Difluoro-4-methylbenzamide , safety is a variable that directly impacts experimental reproducibility.[1]

If you experience minor dermal absorption because of inadequate glove permeation dynamics, you aren't just risking sensitization; you are introducing an unquantified variable into your biological assay or synthesis. If you inhale micro-particulates during weighing, you are altering the stoichiometry of your reaction.

This guide is not a generic checklist. It is a protocol designed to ensure biological integrity and operator preservation .

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the molecule's behavior, not just its GHS classification.[1]

  • The "Fluorine Effect": The 2,6-difluoro substitution pattern is not merely structural; it significantly increases the lipophilicity of the benzamide core. While standard SDSs classify this as an Irritant (H315, H319), the enhanced lipophilicity facilitates faster dermal penetration compared to non-fluorinated benzamides.[1]

  • Physical State Risks: As a solid (typically a crystalline powder), the primary vector for exposure is inhalation of dust during weighing and dermal contact during solubilization.[1]

  • GHS Baseline:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][3][5]

The PPE Matrix: A Self-Validating System

Do not rely on "standard" lab gear.[6] Use this matrix to select equipment based on the specific phase of your workflow.

ComponentSpecificationThe "Why" (Causality)Validation Check
Hand Protection Nitrile (Double Gloved) Inner: 4 mil (0.10mm)Outer: 5-8 mil (0.12-0.20mm)Fluorinated organics can permeate thin nitrile.[1] The outer glove protects against the solvent (usually DMSO/DCM), while the inner glove protects against the solute.[1]Visual: Check outer glove for rippling (solvent swelling) every 15 mins.[1] Change immediately if observed.
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Fine powders drift.[1] Safety glasses leave gaps at the temples where airborne particulates can enter and dissolve in tear ducts.Seal Test: Goggles must leave a temporary impression on the face after removal, indicating a tight seal.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (Hood) are superior to PPE.[1] Respirators are only for emergencies or when weighing outside a hood (not recommended).[1]Flow Check: Hood sash anemometer must read >100 fpm (0.5 m/s) before opening the container.
Body Defense Tyvek® Sleeves + Lab Coat The wrist gap between the glove and lab coat is the #1 exposure point during reaching movements.Overlap: Sleeve must be tucked under the glove cuff, not over it.

Operational Protocol: Step-by-Step

Phase A: Pre-Handling & Weighing (Critical Risk Zone)[1]
  • Context: This is the moment of highest risk for inhalation exposure (dust generation).[1]

  • Static Elimination: Use an antistatic gun or ionizer bar on the balance. Fluorinated compounds often carry high static charges, causing the powder to "jump" or disperse unexpectedly.

  • The "Tunnel" Method: Do not weigh in the open hood. Create a "tunnel" using the balance shield. Only open the side door of the balance, never the top, to prevent hood turbulence from blowing the powder [1].[1]

  • Decontamination Prep: Pre-wet a paper towel with a compatible solvent (e.g., Ethanol) and place it next to the balance before you open the vial. This allows for immediate wiping of the spatula.

Phase B: Solubilization & Synthesis
  • Context: Once dissolved (e.g., in DMSO or DCM), the risk shifts from inhalation to dermal absorption .[1]

  • Solvent Selection: Be aware that DMSO acts as a carrier solvent, dragging the benzamide through the skin barrier efficiently.

  • Syringe Transfer: When moving solutions, use Luer-lock syringes, not slip-tip. Slip-tips can detach under pressure, aerosolizing the solution.[1]

  • Reaction Monitoring: If using TLC, do not view plates under UV light without face protection. The compound is UV-active, but the UV source itself damages unprotected skin/eyes.[1]

Phase C: Disposal (The Halogen Rule)
  • Directive: This molecule contains Fluorine.[7][8] It cannot go into the standard "Organic Waste" container.

  • Protocol: Segregate into Halogenated Organic Waste .

  • Reasoning: Incineration facilities require higher temperatures (approx. 1100°C) to break C-F bonds and scrubbers to capture the resulting Hydrogen Fluoride (HF) gas.[1] Mixing this with non-halogenated waste violates EPA/local regulations and damages incinerator linings [2].

Emergency Response Logic

  • Ocular Exposure:

    • Action: Flush for 15 minutes.

    • Nuance: Use lukewarm water. Cold water causes the eye to clamp shut, reducing irrigation efficacy. Hold the eyelid open manually.

  • Dermal Spill (Solvent based):

    • Action:Do not wash with ethanol/acetone.

    • Reasoning: Organic solvents will thin the skin lipids and drive the fluorinated benzamide deeper into the tissue. Wash only with mild soap and copious water.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 2,6-Difluoro-4-methylbenzamide.

SafetyWorkflow Start Start: Handling 2,6-Difluoro-4-methylbenzamide RiskAssess Risk Assessment: Check Solvent & Quantity Start->RiskAssess HoodCheck Engineering Control: Fume Hood Flow > 0.5 m/s? RiskAssess->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No PPE_Solid PPE (Solid Phase): Nitrile (Double) + Goggles + Sleeves HoodCheck->PPE_Solid Yes (Solid Handling) PPE_Liquid PPE (Liquid Phase): Check Glove Breakthrough for Solvent HoodCheck->PPE_Liquid Yes (Solution Handling) Weighing Weighing Protocol: Use Antistatic Gun + Side Door PPE_Solid->Weighing Dissolution Solubilization: Use Luer-Lock Syringes PPE_Liquid->Dissolution Weighing->Dissolution WasteDecision Disposal: Is it Halogenated? Dissolution->WasteDecision HaloWaste Bin: Halogenated Organic Waste (High Temp Incineration) WasteDecision->HaloWaste Yes (Contains F) WrongWaste STOP: Do NOT mix with Non-Halogenated Solvents WasteDecision->WrongWaste No

Figure 1: Operational Logic Flow for Handling Fluorinated Benzamides. Note the critical decision points at Engineering Controls and Waste Segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management for Halogenated Solvents. [1]

  • PubChem. (2023).[1] 2,6-Difluorobenzamide Compound Summary (Analogous Hazard Data). National Library of Medicine. [1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 2,6-difluoro-N-methylbenzamide. [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methylbenzamide
Reactant of Route 2
2,6-Difluoro-4-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.